molecular formula C10H14N2O7 B15598544 1-(b-D-Xylofuranosyl)-5-methoxyuracil

1-(b-D-Xylofuranosyl)-5-methoxyuracil

Cat. No.: B15598544
M. Wt: 274.23 g/mol
InChI Key: ZXIATBNUWJBBGT-JVZYCSMKSA-N
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Description

1-(b-D-Xylofuranosyl)-5-methoxyuracil is a useful research compound. Its molecular formula is C10H14N2O7 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7-,9-/m1/s1

InChI Key

ZXIATBNUWJBBGT-JVZYCSMKSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a nucleoside analog with potential applications in antiviral and anticancer research.[1] The synthesis follows a well-established four-step process involving the initial preparation of 5-methoxyuracil (B140863), followed by its silylation, a Vorbrüggen glycosylation reaction with a protected xylofuranose (B8766934) derivative, and a final deprotection step to yield the target compound.[1] While extensive experimental data for this specific molecule is not widely available in public literature, this document outlines detailed experimental protocols and predicted properties based on established methodologies for the synthesis of similar nucleoside analogs.[1][2][3]

Chemical Identity and Predicted Physicochemical Properties

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog.[2] Its structure, featuring a xylofuranose sugar moiety and a 5-methoxy-substituted uracil (B121893) base, suggests potential biological activity stemming from its ability to interfere with nucleic acid synthesis.[2][3] The xylofuranosyl configuration, being an epimer of the naturally occurring ribofuranose, can impart unique conformational properties that may influence its interaction with cellular or viral enzymes.[1]

Table 1: Predicted Physicochemical Properties [2]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the structure of 1-(β-D-Xylofuranosyl)uracil with an added methoxy (B1213986) group.
Molecular Weight ~274.23 g/mol Calculated from the predicted molecular formula.
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs.
Solubility Soluble in water, DMSO, and methanol (B129727)Common solubility profile for polar nucleoside analogs.
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil ring.
Hydrogen Bond Acceptors 7Derived from the oxygen atoms in the furanose ring, the methoxy group, and the carbonyl groups of the uracil ring.

Synthetic Pathway Overview

The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a four-step chemical process. This methodology is a robust framework for obtaining the desired nucleoside analog.[1]

Synthesis_Workflow A 5-Hydroxyuracil (B1221707) P1 Step 1: Methoxylation A->P1 B 5-Methoxyuracil P2 Step 2: Silylation B->P2 C Silylated 5-Methoxyuracil P3 Step 3: Vorbrüggen Glycosylation C->P3 D Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracil P4 Step 4: Deprotection D->P4 E 1-(β-D-Xylofuranosyl)-5-methoxyuracil P1->B P2->C P3->D P4->E Xylose Protected Xylofuranose Derivative Xylose->P3

Caption: General workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of similar 5-alkoxyuracil nucleosides.[1][4]

Step 1: Synthesis of 5-Methoxyuracil

This initial step involves the methoxylation of 5-hydroxyuracil.[1] A common method for this transformation is through a nucleophilic substitution reaction.[4]

Table 2: Materials for the Synthesis of 5-Methoxyuracil

ReagentPurpose
5-HydroxyuracilStarting material
Sodium methoxide (B1231860)Reagent for methoxylation
Anhydrous MethanolSolvent
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)Methylating agent
Hydrochloric acid (HCl)For neutralization/precipitation

Procedure:

  • Prepare a solution of sodium methoxide (1.1 equivalents) in dry methanol under an inert atmosphere.[1][4]

  • Add 5-hydroxyuracil (1.0 equivalent) to the sodium methoxide solution and stir at room temperature until a clear solution is formed.[1]

  • Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, cool the mixture and precipitate the product by acidification.[4]

  • Collect the crude 5-methoxyuracil by filtration and purify by recrystallization.[4]

Step 2: Silylation of 5-Methoxyuracil

To facilitate the subsequent glycosylation reaction, the 5-methoxyuracil is silylated to increase its solubility and reactivity in organic solvents.[2][3] This is a common activation step in the Vorbrüggen glycosylation.[1]

Table 3: Materials for the Silylation of 5-Methoxyuracil

ReagentPurpose
5-MethoxyuracilSubstrate
Hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA)Silylating agent
Trimethylsilyl (B98337) chloride (TMSCl) or Ammonium (B1175870) sulfateCatalyst
Anhydrous acetonitrile (B52724)Solvent

Procedure:

  • Suspend 5-methoxyuracil (1.0 equivalent) in anhydrous acetonitrile.[1]

  • Add hexamethyldisilazane (2.0-3.0 equivalents) to the suspension.[1]

  • Add a catalytic amount of trimethylsilyl chloride (0.1-0.2 equivalents) or ammonium sulfate.[1][5]

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated derivative.[1][5]

  • Remove the excess silylating agent and solvent under reduced pressure. The crude silylated base is typically used in the next step without further purification.

Step 3: Vorbrüggen Glycosylation

This key step involves the coupling of the silylated 5-methoxyuracil with a protected xylofuranose derivative to form the N-glycosidic bond.[1][2] A Lewis acid catalyst is employed to promote the reaction.[2]

Table 4: Materials for Vorbrüggen Glycosylation

ReagentPurpose
Silylated 5-methoxyuracilActivated nucleobase
1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose or 1,2,3,5-tetra-O-acetyl-D-xylofuranoseProtected sugar donor
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Tin(IV) chloride (SnCl₄)Lewis acid catalyst
Anhydrous acetonitrile or 1,2-dichloroethaneSolvent
Saturated aqueous sodium bicarbonateQuenching agent
DichloromethaneExtraction solvent

Procedure:

  • Dissolve the silylated 5-methoxyuracil from the previous step in anhydrous acetonitrile.[1]

  • Add the protected xylofuranose derivative (1.0-1.2 equivalents).[1]

  • Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., TMSOTf, 1.2-1.5 equivalents) dropwise under an inert atmosphere.[1][3]

  • Stir the reaction at room temperature and monitor its progress by TLC.[1]

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product into an organic solvent such as dichloromethane.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the protected nucleoside.[1][3]

Step 4: Deprotection

The final step is the removal of the protecting groups from the sugar moiety to yield 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[1] For acetyl or benzoyl protecting groups, a common method is treatment with methanolic ammonia (B1221849) or sodium methoxide in methanol.[2][3]

Table 5: Materials for Deprotection

ReagentPurpose
Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracilSubstrate
Methanolic ammonia (saturated at 0 °C) or Sodium methoxide in methanolDeprotecting agent
MethanolSolvent

Procedure:

  • Dissolve the protected nucleoside from the previous step in methanol.[1]

  • Cool the solution in an ice bath and add a saturated solution of ammonia in methanol or a catalytic amount of sodium methoxide in methanol.[1][5]

  • Stir the reaction at room temperature in a sealed vessel and monitor by TLC.[1]

  • Upon completion, neutralize the reaction if necessary (e.g., with Dowex-50 (H⁺ form) resin if sodium methoxide was used).[5]

  • Concentrate the reaction mixture under reduced pressure.[1]

  • Purify the final product by recrystallization or column chromatography.[5]

Predicted Mechanism of Action

While the specific biological activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil has not been extensively documented, its structural similarity to other nucleoside analogs suggests a likely mechanism of action involving the inhibition of nucleic acid synthesis.[2][3] Upon intracellular phosphorylation to its triphosphate derivative, it could act as a competitive inhibitor of DNA or RNA polymerases, leading to incorporation into nascent nucleic acid chains and subsequent chain termination.[2] This disruption of DNA replication and transcription can trigger cell cycle arrest and apoptosis, which are key mechanisms for anticancer and antiviral activity.[2]

MoA_Pathway cluster_cell Cell A 1-(β-D-Xylofuranosyl)- 5-methoxyuracil B Triphosphate Analog A->B Intracellular Phosphorylation C DNA Polymerase B->C Inhibition D DNA Incorporation C->D E DNA Chain Termination D->E F DNA Damage Signal E->F G ATM/ATR Activation F->G H p53 Activation G->H I Cell Cycle Arrest H->I J Apoptosis H->J I->J

Caption: Predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized 1-(β-D-Xylofuranosyl)-5-methoxyuracil would rely on standard analytical techniques:[3]

  • ¹H NMR: Expected to show signals for the anomeric proton (H-1'), sugar protons (H-2' to H-5'), the uracil proton (H-6), and a singlet for the methoxy group.[3]

  • ¹³C NMR: Resonances for all carbon atoms, including the anomeric carbon, sugar carbons, uracil carbons, and the methoxy carbon are anticipated.[3]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound would confirm its identity. Fragmentation patterns could provide further structural information.[3]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[3]

Conclusion

This technical guide outlines a robust and plausible synthetic route for 1-(β-D-Xylofuranosyl)-5-methoxyuracil based on well-established principles of nucleoside chemistry.[1][3] While specific experimental data for this compound is limited, the provided protocols offer a strong foundation for its successful synthesis and subsequent investigation. Further research is warranted to fully characterize this novel nucleoside analog and to explore its potential therapeutic applications as an antiviral or anticancer agent.[2][3]

References

An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Chemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public literature. This guide provides a comprehensive overview based on established principles of nucleoside chemistry and comparative analysis of structurally related compounds. The protocols and data presented are predictive and intended to serve as a foundational resource for future research.

Introduction

Nucleoside analogs are a critical class of therapeutic agents, forming the backbone of many antiviral and anticancer treatments.[1] Structural modifications to the sugar moiety or the nucleobase can lead to compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles.[2] This guide focuses on 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a synthetic pyrimidine (B1678525) nucleoside analog.[3][4] This compound is characterized by a β-D-xylofuranose sugar, an epimer of the naturally occurring ribofuranose, and a methoxy (B1213986) group at the 5-position of the uracil (B121893) base.[1][2] These structural features suggest its potential as a modulator of nucleic acid synthesis, warranting investigation into its therapeutic utility.[2][5]

Chemical Identity and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

PropertyPredicted ValueBasis for Prediction
IUPAC Name 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dioneStandardized nomenclature
Molecular Formula C₁₀H₁₄N₂O₇Based on its chemical structure[2][3]
Molecular Weight ~274.23 g/mol Calculated from the molecular formula[2][3]
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs[3]
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleosides[3]
Melting Point 160-170 °CBased on 1-(β-D-Xylofuranosyl)uracil (~158°C)[2]
LogP -1.5 to -2.5Xylofuranosyl nucleosides are generally polar[2]
Hydrogen Bond Donors 4Derived from hydroxyl and N-H groups[2][3]
Hydrogen Bond Acceptors 7Derived from oxygen atoms in the structure[2][3]
Topological Polar Surface Area (TPSA) ~130 ŲCalculated based on the chemical structure[2]

Synthesis and Characterization

A reliable synthetic route to 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a multi-step process, as outlined below.[1]

Synthetic Workflow

The synthesis involves the preparation of the 5-methoxyuracil (B140863) base, its subsequent activation via silylation, coupling with a protected xylofuranose (B8766934) derivative (Vorbrüggen glycosylation), and final deprotection to yield the target compound.[1]

G cluster_0 Step 1: Nucleobase Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection A Uracil Precursor B 5-Methoxyuracil A->B Methylation C 5-Methoxyuracil B->C D Silylated 5-Methoxyuracil C->D Silylation (e.g., HMDS) F Protected Nucleoside D->F E Protected Xylofuranose E->F Vorbrüggen Glycosylation (Lewis Acid) G Protected Nucleoside F->G H 1-(β-D-Xylofuranosyl)-5-methoxyuracil G->H Deprotection (e.g., Methanolic Ammonia) G A 1-(β-D-Xylofuranosyl)-5-methoxyuracil B Cellular Uptake A->B C Monophosphate B->C Kinase D Diphosphate C->D Kinase E Triphosphate (Active Form) D->E Kinase F Inhibition of DNA/RNA Polymerase E->F G Incorporation into DNA/RNA E->G H Chain Termination F->H G->H I Apoptosis H->I

References

An In-depth Technical Guide to the Structure Elucidation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public databases.[1][2][3] This guide provides a comprehensive framework for its synthesis and structural elucidation based on established principles of nucleoside chemistry and predictive analysis from structurally related compounds.[1][2]

Introduction

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[2] Structural modifications to the nucleobase or the sugar moiety can result in compounds with significant therapeutic potential.[2] The compound 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel synthetic nucleoside analog featuring a β-D-xylofuranose sugar, an epimer of natural ribofuranose, and a 5-methoxy substituted uracil (B121893) base.[2][4] The unique stereochemistry of the xylofuranosyl moiety can confer distinct conformational properties, potentially influencing interactions with cellular or viral enzymes.[4]

The precise structural characterization of such novel compounds is a critical step in drug development, ensuring identity, purity, and providing the foundation for understanding its mechanism of action. High-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for this purpose.[1] This guide details the standard methodologies for the synthesis and complete structure elucidation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Chemical Identity and Predicted Properties

The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil consists of a 5-methoxyuracil (B140863) base connected to the anomeric carbon of a β-D-xylofuranose ring through an N-glycosidic bond.[2]

  • IUPAC Name: 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione[2]

  • Molecular Formula: C₁₀H₁₄N₂O₇[1][2]

Table 1: Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally related compounds.[3]

PropertyPredicted ValueBasis for Prediction
Molecular Weight ~274.23 g/mol Calculated from the molecular formula C₁₀H₁₄N₂O₇.[3]
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs.[3]
Solubility Soluble in water, DMSO, and methanol (B129727)Common solubility profile for polar nucleoside analogs.[3]
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil ring.[3]
Hydrogen Bond Acceptors 7Derived from the oxygen, methoxy, and carbonyl groups.[3]

Synthesis Pathway Overview

The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is typically achieved through a multi-step process, often employing the Vorbrüggen glycosylation method.[4] This involves the coupling of a protected xylofuranose (B8766934) derivative with a silylated 5-methoxyuracil base.[2][4]

Synthetic_Workflow cluster_0 Step 1: Nucleobase Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection node_A Precursor node_B 5-Methoxyuracil node_A->node_B Synthesis node_C Silylation (e.g., HMDS, TMSCl) node_B->node_C node_E Coupling Reaction (Vorbrüggen) node_C->node_E node_D Protected Xylofuranose (e.g., per-acetylated) node_D->node_E Lewis Acid (e.g., TMSOTf) node_F Protected Nucleoside node_E->node_F node_G Final Product: 1-(β-D-Xylofuranosyl) -5-methoxyuracil node_F->node_G Removal of protecting groups

Caption: Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[4]

Structure Elucidation Workflow

A logical workflow is essential for the unambiguous characterization of a newly synthesized compound. This involves a combination of spectroscopic techniques to determine connectivity and stereochemistry, followed by purity analysis.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Compound (Crude Product) purification Purification (e.g., Column Chromatography, HPLC) start->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula purification->ms Pure Sample nmr_1d 1D NMR (¹H, ¹³C) - Functional Groups - C/H Framework purification->nmr_1d Pure Sample interpretation Data Interpretation & Structure Assembly ms->interpretation nmr_2d 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity - Stereochemistry nmr_1d->nmr_2d nmr_2d->interpretation confirmation Structure Confirmed: 1-(β-D-Xylofuranosyl)-5-methoxyuracil interpretation->confirmation

Caption: General workflow for the structural analysis of a novel chemical compound.[1]

Experimental Protocols

The following protocols are generalized but detailed procedures for acquiring high-quality analytical data for the title compound.

Protocol 1: Synthesis via Vorbrüggen Glycosylation

This protocol outlines the key steps for the synthesis of the target compound.[2][4]

  • Synthesis of 5-Methoxyuracil: Prepare the 5-methoxyuracil nucleobase from a suitable precursor as described in the literature.

  • Silylation of 5-Methoxyuracil: Suspend 5-methoxyuracil (1.0 eq) in anhydrous acetonitrile. Add hexamethyldisilazane (B44280) (HMDS, 2.5 eq) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl, 0.15 eq). Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear, indicating the formation of the persilylated nucleobase.[4] The solvent is then removed under reduced pressure.

  • Glycosylation: Dissolve the silylated base in anhydrous acetonitrile. Add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.1 eq).[4] Cool the mixture in an ice bath and add trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 1.3 eq) dropwise.[2][4] Allow the reaction to stir at room temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Deprotection: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting protected nucleoside is then deprotected, for example, by treatment with methanolic ammonia (B1221849) to remove the acetyl groups.[3]

  • Purification: Purify the final product using column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information on the carbon-hydrogen framework of the molecule.[1]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound for ¹H NMR (or 25-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals.[1]

    • 2D NMR: Perform a suite of two-dimensional experiments including COSY (to establish ¹H-¹H correlations), HSQC (to link protons to their directly attached carbons), and HMBC (to establish long-range ¹H-¹³C correlations, which is crucial for linking the base to the sugar).[1]

  • Data Analysis: Integrate proton signals, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Use the 2D spectra to assemble the molecular fragments and confirm the β-anomeric configuration.

Protocol 3: Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI). Acquire a high-resolution mass spectrum (HRMS) to obtain an accurate mass measurement.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the accurate mass to calculate the elemental formula and confirm that it matches C₁₀H₁₄N₂O₇.

Predicted Spectroscopic Data

The following tables summarize the expected NMR and MS data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, based on known values for similar nucleoside analogs.[1][2] The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹H NMR Data
ProtonPredicted δ (ppm)MultiplicityJ (Hz)Assignment
H-6~7.8s-Uracil ring proton
H-1'~5.9d~3-5Anomeric proton (β-config.)
H-2'~4.2 - 4.4t~5Sugar proton
H-3'~4.0 - 4.2t~5Sugar proton
H-4'~3.8 - 4.0m-Sugar proton
H-5'a, H-5'b~3.5 - 3.7m-Sugar protons
-OCH₃~3.7s-Methoxy group protons
-OH~5.0 - 5.5br s-Exchangeable hydroxyls
Table 3: Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Assignment
C-2~151Uracil carbonyl
C-4~163Uracil carbonyl
C-5~140Uracil ring carbon
C-6~125Uracil ring carbon
C-1'~90Anomeric carbon
C-2'~75Sugar carbon
C-3'~73Sugar carbon
C-4'~85Sugar carbon
C-5'~62Sugar carbon
-OCH₃~58Methoxy group carbon
Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/z
[M+H]⁺275.0874
[M+Na]⁺297.0693
[M+K]⁺313.0432

Potential Mechanism of Action

While not directly related to structure elucidation, understanding the potential biological role is critical for drug development. Like many nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothesized to act as an antimetabolite.[2]

Mechanism_of_Action cluster_activation Cellular Activation cluster_inhibition Inhibition of Nucleic Acid Synthesis Compound 1-(β-D-Xylofuranosyl) -5-methoxyuracil MonoP Monophosphate Compound->MonoP Cellular Kinases DiP Diphosphate MonoP->DiP TriP Active Triphosphate DiP->TriP Polymerase DNA/RNA Polymerase TriP->Polymerase Competitive Inhibition ChainTermination Chain Termination Polymerase->ChainTermination Incorporation

Caption: Potential mechanism of action for a nucleoside analog.[2]

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with a unique structural combination of a xylofuranose sugar and a 5-methoxy-substituted uracil base.[2] Although direct experimental data is not widely published, this guide provides a robust theoretical and practical framework for its synthesis, purification, and complete structure elucidation. The combined application of advanced NMR and MS techniques provides a clear path for researchers to unambiguously confirm the structure of this and other novel chemical entities, a foundational step in the exploration of their therapeutic potential.

References

A Technical Guide to the Biological Investigation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public literature.[1][2] This guide provides a comprehensive framework based on the established principles of nucleoside analog chemistry, predictive analysis from structurally related compounds, and detailed protocols for its synthesis and potential biological evaluation.

Introduction

Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies.[3] By mimicking natural nucleosides, they can interfere with the synthesis of nucleic acids and other critical cellular processes.[1][4] 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog that presents a unique combination of a β-D-xylofuranose sugar and a 5-methoxy-substituted uracil (B121893) base.[2] The xylofuranosyl moiety, being an epimer of the natural ribofuranose, can confer unique conformational properties that may influence its interaction with viral or cellular enzymes.[3] Furthermore, modifications at the 5-position of the uracil ring are a well-established strategy for modulating the biological effects of nucleoside analogs.[2] This document outlines the synthetic route for this compound and provides a detailed guide to the experimental protocols necessary for its comprehensive biological characterization.

Predicted Biological Activity and Mechanism of Action

While specific quantitative data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is currently unavailable, its structural features suggest potential as both an antiviral and an anticancer agent.[1][5]

Antiviral Potential: The primary proposed mechanism for antiviral activity involves the intracellular phosphorylation of the nucleoside analog to its 5'-triphosphate derivative by host or viral kinases. This active metabolite can then act as a competitive inhibitor of viral DNA or RNA polymerases.[6] Its incorporation into a growing nucleic acid chain would likely lead to chain termination, thus halting viral replication.[1]

Anticancer Potential: Similarly, in cancer cells, the triphosphate derivative of 1-(β-D-Xylofuranosyl)-5-methoxyuracil could inhibit cellular DNA polymerases.[1] Incorporation of the analog into the DNA of rapidly dividing cancer cells would disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.[1] The 5-methoxy substitution may also influence interactions with key enzymes in nucleotide metabolism, such as uridine (B1682114) phosphorylase.[3][7]

Quantitative Data Summary

A comprehensive review of existing literature reveals a significant gap in the preclinical data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[5] At present, there are no publicly available studies that report quantitative data (e.g., IC₅₀, EC₅₀, CC₅₀, or Kᵢ values) for its biological activity. The following table is provided as a template for researchers to populate as data becomes available through the execution of the protocols detailed in this guide.

Table 1: Template for Quantitative Biological Activity Data

Assay TypeTarget (e.g., Virus, Cell Line, Enzyme)MetricValueReference
Antiviral ActivitySpecify VirusEC₅₀
CytotoxicitySpecify Cell Line (Uninfected)CC₅₀
Selectivity IndexCalculated (CC₅₀/EC₅₀)SI
Anticancer ActivitySpecify Cancer Cell LineIC₅₀
CytotoxicitySpecify Normal Cell LineIC₅₀
Enzyme InhibitionSpecify Enzyme (e.g., Uridine Phosphorylase)IC₅₀
Enzyme InhibitionSpecify Enzyme (e.g., Uridine Phosphorylase)Kᵢ

Experimental Protocols

Detailed methodologies are crucial for the reproducible and validatable investigation of a novel compound. The following sections provide established protocols for the synthesis and biological evaluation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Chemical Synthesis

The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved via a well-established four-step pathway.[3] This process involves the preparation of the 5-methoxyuracil (B140863) base, its subsequent silylation to activate it for glycosylation, the coupling with a protected xylofuranose (B8766934) derivative, and a final deprotection step.[2][3]

Step 1: Synthesis of 5-Methoxyuracil

  • This step involves the preparation of the nucleobase from a suitable precursor, a standard procedure in nucleoside chemistry.

Step 2: Silylation of 5-Methoxyuracil

  • Materials: 5-Methoxyuracil, N,O-bis(trimethylsilyl)acetamide (BSA), dry acetonitrile (B52724).[2]

  • Procedure: 5-Methoxyuracil is silylated using BSA in a dry aprotic solvent like acetonitrile to enhance its solubility and reactivity for the subsequent glycosylation reaction.[2]

Step 3: Vorbrüggen Glycosylation

  • Materials: Silylated 5-methoxyuracil, a protected xylofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose), a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf).[2]

  • Procedure: The protected xylofuranose is condensed with the silylated 5-methoxyuracil in the presence of the Lewis acid catalyst under an inert atmosphere.[2]

Step 4: Deprotection

  • Materials: Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracil, methanolic ammonia (B1221849).[3]

  • Procedure: The protecting groups (e.g., acetyl or benzoyl) are removed from the sugar moiety. The protected nucleoside is dissolved in methanol (B129727), and a saturated solution of ammonia in methanol is added. The reaction is stirred at room temperature until completion, monitored by TLC. The final product is then purified using silica (B1680970) gel column chromatography or recrystallization.[3]

Synthesis_Workflow A 5-Methoxyuracil B Silylation (BSA, Acetonitrile) A->B C Silylated 5-Methoxyuracil B->C E Vorbrüggen Glycosylation (TMSOTf) C->E D Protected Xylofuranose D->E F Protected Nucleoside E->F G Deprotection (Methanolic Ammonia) F->G H 1-(β-D-Xylofuranosyl)- 5-methoxyuracil G->H

Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[2][3]
In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of the compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).[1]

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates and grow to near confluence.[8]

  • Infection: Infect the cell monolayers with a predetermined amount of virus.

  • Treatment: After a brief adsorption period, remove the viral inoculum and overlay the cells with a medium (e.g., containing carboxymethyl cellulose) containing serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

  • Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (e.g., 2-3 days).

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The EC₅₀ is calculated by plotting the percentage of plaque reduction against the compound concentration.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the 50% cytotoxic concentration (CC₅₀ or IC₅₀).[8][9]

  • Cell Seeding: Seed cells (both uninfected host cells for antiviral assays and cancer/normal cell lines for anticancer assays) in a 96-well plate at an optimal density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat cells with serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.[9][10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀/CC₅₀ value by plotting cell viability against compound concentration.[9]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (96-well plate) B Overnight Incubation A->B C Treat with serial dilutions of compound (48-72h) B->C D Add MTT Reagent (2-4h incubation) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability vs. Control F->G H Determine IC50/CC50 G->H

General workflow for an MTT-based cytotoxicity assay.[8][9]
Uridine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the activity of uridine phosphorylase (UPase) by monitoring the decrease in absorbance as uridine is converted to uracil.[11][12]

  • Reagents and Materials:

    • Enzyme: Recombinant human Uridine Phosphorylase (hUP1).[11]

    • Buffer: 100 mM Tris buffer, pH 7.4.[11]

    • Substrates: Uridine and inorganic phosphate (B84403) (Pi).[11]

    • Inhibitor: 1-(β-D-Xylofuranosyl)-5-methoxyuracil dissolved in an appropriate solvent (e.g., DMSO).[11]

    • Instrumentation: UV/Visible Spectrophotometer capable of reading at 280 nm.[11]

  • Procedure for IC₅₀ Determination:

    • Prepare an assay mixture in a cuvette containing Tris buffer, hUP1 enzyme, and substrates (uridine and Pi) at their respective Kₘ values.[11]

    • Add varying concentrations of the inhibitor to the assay mixture. Ensure the final solvent concentration is consistent across all assays and does not exceed 1%.[11]

    • Equilibrate the mixture to 37°C.[11]

    • Initiate the reaction by adding the final component (e.g., the enzyme).

    • Immediately monitor the decrease in absorbance at 280 nm for 60 seconds.[11]

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

UPase_Inhibition_Pathway cluster_reaction Pyrimidine Salvage Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P Pi Phosphate (Pi) Pi->UPase Inhibitor 1-(β-D-Xylofuranosyl)- 5-methoxyuracil Inhibitor->UPase Inhibition

Inhibition of the Uridine Phosphorylase catalyzed reaction.[7][11]

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with a rational basis for potential antiviral and anticancer activity.[1] While direct biological data is currently lacking, the structural similarities to other active xylofuranosyl and 5-substituted uracil derivatives warrant a thorough investigation.[2][5] The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce the compound and systematically evaluate its biological profile. Future studies should focus on executing these assays to generate the first quantitative data on this molecule, elucidating its specific mechanisms of action, and determining its therapeutic potential.

References

The Synthesis, Isolation, and Biological Significance of Xylofuranosyl Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylofuranosyl nucleosides, synthetic analogs of natural nucleosides, have emerged as a significant class of molecules with considerable therapeutic potential. Characterized by the replacement of the natural ribose or deoxyribose moiety with xylofuranose (B8766934), this structural modification imparts unique biological activities, including potent antiviral and anticancer properties. This technical guide provides an in-depth overview of the synthesis, isolation, and biological evaluation of xylofuranosyl nucleosides. Detailed experimental protocols for their chemical synthesis, quantitative data on reaction yields and biological activity, and diagrams of key synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Advent of Xylofuranosyl Nucleosides

Nucleoside analogs are a cornerstone of modern chemotherapy, effectively treating viral infections and various cancers. The therapeutic efficacy of these molecules often stems from structural modifications to the nucleobase or the sugar moiety, which allows them to interfere with essential cellular processes such as DNA and RNA synthesis.[1] Xylofuranosyl nucleosides are a prominent class of such analogs where the natural pentose (B10789219) sugar is replaced by D-xylofuranose. This seemingly subtle change in the stereochemistry at the 2' and 3' positions of the sugar ring profoundly influences their biological profiles.[2]

While naturally occurring nucleosides are abundant, xylofuranosyl nucleosides are primarily products of synthetic chemistry.[3] Their "discovery" is therefore intrinsically linked to their synthesis and the subsequent elucidation of their biological activities. Notably, compounds such as 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have demonstrated significant biological activity, driving further exploration of this class of compounds.[2][4]

Synthesis and Isolation of Xylofuranosyl Nucleosides

The stereoselective formation of the β-glycosidic bond between the xylofuranose sugar and the nucleobase is a central challenge in the synthesis of these analogs. The Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation reaction has become the most prevalent and versatile method to achieve this.[3][5] This method involves the coupling of a silylated nucleobase with a protected xylofuranose derivative, typically catalyzed by a Lewis acid.

General Synthetic Workflow

The synthesis of β-D-xylofuranosyl nucleosides via the Silyl-Hilbert-Johnson reaction follows a logical progression of steps, as illustrated in the workflow diagram below. The process begins with the preparation of the xylofuranose donor and the silylated nucleobase, followed by the key glycosylation reaction and subsequent deprotection to yield the final product.

G General Workflow for Silyl-Hilbert-Johnson Synthesis cluster_reaction Glycosylation Reaction cluster_product Final Product Synthesis D_Xylose D-Xylose Xylo_Donor 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-xylofuranose D_Xylose->Xylo_Donor Protection Nucleobase Nucleobase (e.g., Uracil (B121893), Adenine) Silylated_Base Silylated Nucleobase Nucleobase->Silylated_Base Silylation Glycosylation Glycosidic Bond Formation (Lewis Acid Catalysis) Xylo_Donor->Glycosylation Silylated_Base->Glycosylation Protected_Nucleoside Protected β-D-Xylofuranosyl Nucleoside Glycosylation->Protected_Nucleoside Final_Product β-D-Xylofuranosyl Nucleoside Protected_Nucleoside->Final_Product Deprotection

Caption: General workflow for the Silyl-Hilbert-Johnson synthesis of β-D-xylofuranosyl nucleosides.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of β-D-xylofuranosyl nucleosides using the Vorbrüggen glycosylation method.

Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (Xylofuranose Donor)

This protocol describes the preparation of the activated sugar donor required for the glycosylation reaction.

  • Materials: D-Xylose, Methanol (B129727) (anhydrous), Thionyl chloride, Pyridine (B92270), Benzoyl chloride, Acetic anhydride (B1165640), Acetic acid, Sulfuric acid (catalytic amount), Ethyl acetate, Saturated sodium bicarbonate solution, Water, Brine, Anhydrous magnesium sulfate (B86663).

  • Procedure:

    • Methyl Xyloside Formation: Dissolve D-xylose in anhydrous methanol and cool to 0°C. Add thionyl chloride dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize with a suitable base (e.g., sodium methoxide (B1231860) followed by Dowex-50 resin) and concentrate under reduced pressure.[3]

    • Benzoylation: Dissolve the crude methyl xyloside in pyridine and cool to 0°C. Add benzoyl chloride dropwise and allow the reaction to warm to room temperature. Stir until completion, then quench with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate and concentrate.[3]

    • Acetolysis: Dissolve the resulting methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside in a mixture of acetic anhydride and acetic acid. Add a catalytic amount of sulfuric acid and stir at room temperature. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography.[3]

Protocol 2: Silylation of Nucleobases

This protocol details the silylation of purine (B94841) and pyrimidine (B1678525) bases to enhance their solubility and nucleophilicity.

  • Materials: Nucleobase (e.g., adenine, uracil), Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) or Ammonium (B1175870) sulfate (catalyst), Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane).

  • Procedure:

    • To a suspension of the nucleobase in an anhydrous solvent, add HMDS and a catalytic amount of TMS-Cl or ammonium sulfate.

    • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase. For less soluble purines, longer reaction times may be necessary.

    • The silylated base is typically used in the next step without isolation.[3]

Protocol 3: Vorbrüggen Glycosylation

This protocol describes the key coupling reaction between the silylated nucleobase and the protected xylofuranose.

  • Materials: Silylated nucleobase solution (from Protocol 2), 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose, Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane), Lewis acid (e.g., TMSOTf, SnCl₄).

  • Procedure:

    • Dissolve the protected xylofuranose in an anhydrous solvent and add the silylated nucleobase solution.

    • Add the Lewis acid (e.g., TMSOTf or SnCl₄) dropwise to the reaction mixture.[3]

    • Stir the reaction at room temperature or with gentle heating (e.g., 60-80°C) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and quench by adding it to a cold saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (B109758) or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

    • The crude product is purified by column chromatography.

Protocol 4: Deprotection

This protocol outlines the removal of the benzoyl protecting groups to yield the final β-D-xylofuranosyl nucleoside.

  • Materials: Protected β-D-xylofuranosyl nucleoside, Methanol, Sodium methoxide in methanol (catalytic amount), Dowex-50 (H⁺ form) resin or acetic acid.

  • Procedure:

    • Dissolve the protected nucleoside in methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

    • Neutralize the reaction with Dowex-50 (H⁺ form) resin or a few drops of acetic acid.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.[3]

Quantitative Data: Synthesis Yields

The yields of β-D-xylofuranosyl nucleosides synthesized via the Silyl-Hilbert-Johnson method can vary depending on the specific nucleobase and reaction conditions. The following table summarizes representative yields for various nucleosides.

NucleobaseProtected Nucleoside Yield (%)Deprotected Nucleoside Yield (%)Reference
2,6-Dichloropurine (α anomer)3055 (as 2-chloroadenine (B193299) nucleoside)[6]
2,6-Dichloropurine (β anomer)2545 (as 2-chloroadenine nucleoside)[6]
6-Chloropurine (B14466) (N9 isomer)75-[7][8]
6-Chloropurine (N7 isomer)15-[7][8]
Uracil-High[5]
N-Benzoyladenine59 (mixture with natural nucleoside)76[9]
Cytosine62 (mixture with natural nucleoside)81.5[9]
Guanine57 (mixture with natural nucleoside)-[9]

Biological Activity and Mechanisms of Action

Xylofuranosyl nucleosides exhibit a broad spectrum of biological activities, primarily as antiviral and anticancer agents.[2] Their mechanism of action generally involves interference with nucleic acid synthesis and other vital cellular processes after being anabolized to their triphosphate forms.[1][2]

Anticancer Activity

The anticancer properties of xylofuranosyl nucleosides are attributed to several mechanisms:

  • Inhibition of DNA and RNA Polymerases: As analogs of natural nucleosides, their triphosphate metabolites can act as competitive inhibitors of DNA and RNA polymerases, thereby halting replication and transcription.[1]

  • Chain Termination: Incorporation of the xylofuranosyl nucleoside analog into a growing DNA or RNA strand can lead to premature chain termination.[1]

  • Induction of Apoptosis: By causing significant DNA damage or metabolic stress, these analogs can trigger programmed cell death (apoptosis). Some derivatives have been shown to induce G2/M cell cycle arrest.[1][10]

The following diagram illustrates the proposed anticancer mechanism of action for xylofuranosyl nucleosides.

G Proposed Anticancer Mechanism of Xylofuranosyl Nucleosides Xylo_Nuc Xylofuranosyl Nucleoside Xylo_Nuc_TP Xylofuranosyl Nucleoside Triphosphate Xylo_Nuc->Xylo_Nuc_TP Phosphorylation DNA_Poly DNA/RNA Polymerase Xylo_Nuc_TP->DNA_Poly Inhibition Chain_Term Chain Termination Xylo_Nuc_TP->Chain_Term Incorporation DNA_Synth DNA/RNA Synthesis DNA_Poly->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Disruption leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Synth->Cell_Cycle_Arrest Disruption leads to Chain_Term->Apoptosis

Caption: Proposed anticancer mechanism of xylofuranosyl nucleosides.

Antiviral Activity

The antiviral activity of xylofuranosyl nucleosides, particularly against RNA viruses, is another area of significant research interest. The proposed mechanism is analogous to their anticancer effects, primarily targeting viral polymerases.

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): After intracellular phosphorylation, the triphosphate form of the xylofuranosyl nucleoside can be incorporated into the growing viral RNA chain by RdRp, leading to premature chain termination and inhibition of viral replication.[10] Molecular dynamics simulations have provided insights into the favorable interactions between xylose nucleosides bearing a phosphonate (B1237965) moiety at their 3'-position and the active site of the RdRp of Enterovirus 71.[11]

Quantitative Data: Biological Activity

The following table summarizes the in vitro biological activity of selected xylofuranosyl nucleosides against various cancer cell lines and viruses.

CompoundCell Line/VirusActivityIC₅₀/EC₅₀ (µM)Reference
5'-Guanidino 6-chloropurine nucleoside (N9 isomer)DU-145 (Prostate Cancer)Cytotoxic27.63[7][8][12]
5'-Guanidino 6-chloropurine nucleoside (N7 isomer)DU-145 (Prostate Cancer)Cytotoxic24.48[7][8][12]
HCT-15 (Colorectal Cancer)Cytotoxic64.07[7][8][12]
MCF-7 (Breast Cancer)Cytotoxic43.67[7][8][12]
5'-Guanidino uracil nucleosideHCT-15 (Colorectal Cancer)Cytotoxic76.02[7][12]
5'-Azido N⁹-linked 6-chloropurine nucleosideHCT-15 (Colorectal Cancer)Cytotoxic22.74 (in hepatocytes)[7][8][12]
Adenine containing xylosyl nucleoside phosphonateMeasles virus (MeV)Antiviral12[11][13]
Enterovirus-68 (EV-68)Antiviral16[11][13]
Disilylated 3'-glucosylthio xylonucleosideSindbis virus (SINV)Antiviral3[14]
4'-Thio-L-xylonucleosides (12α, 15α, 15β)Human Cytomegalovirus (CMV)Antiviral"very good activity"[15]

Conclusion and Future Directions

Xylofuranosyl nucleosides represent a versatile class of synthetic nucleoside analogs with significant potential in the development of novel anticancer and antiviral therapies. The Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation method provides a reliable and high-yielding route for their synthesis. The unique stereochemistry of the xylofuranose moiety confers potent biological activities, primarily through the inhibition of nucleic acid synthesis and induction of apoptosis.

Future research in this area should focus on the continued exploration of novel xylofuranosyl nucleoside derivatives with improved efficacy and selectivity. The development of more efficient and stereoselective synthetic methods, including enzymatic and metal-catalyzed approaches, will be crucial. Furthermore, a deeper understanding of their mechanisms of action and the cellular factors that determine their therapeutic efficacy will guide the rational design of next-generation xylofuranosyl nucleoside-based drugs. The promising in vitro and in vivo data for several lead compounds warrant further preclinical and clinical investigation to translate these findings into tangible therapeutic benefits.

References

Spectroscopic and Synthetic Profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Due to the limited availability of direct experimental spectroscopic data in public databases, this document focuses on a comprehensive synthesis protocol and predicted spectroscopic data based on established principles of nucleoside chemistry and analysis of structurally related compounds.[1][2] The information herein serves as a foundational resource for the synthesis, characterization, and further investigation of this compound's biological potential.

Predicted Physicochemical Properties

The fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted based on its chemical structure and data from analogous compounds.[1][3]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the chemical structure.[1]
Molecular Weight ~274.23 g/mol Calculated from the molecular formula.[1][3]
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs.[3]
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleoside analogs.[3]
Hydrogen Bond Donors 4Derived from hydroxyl and N-H groups.[3]
Hydrogen Bond Acceptors 7Derived from oxygen atoms.[3]

Synthesis Protocol

The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a multi-step process involving the preparation of the nucleobase, silylation, glycosylation, and deprotection.[4]

Step 1: Synthesis of 5-Methoxyuracil (B140863)

This procedure is adapted from established methods for synthesizing 5-alkoxyuracils.[4]

  • Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI), Hydrochloric acid (HCl).[4]

  • Procedure:

    • Add 5-hydroxyuracil (1.0 equivalent) to a solution of sodium methoxide (1.1 equivalents) in dry methanol. Stir at room temperature until a clear solution is obtained.[4]

    • Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.[4]

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with hydrochloric acid and concentrate under reduced pressure. The crude product can be purified by recrystallization.[4]

Step 2: Silylation of 5-Methoxyuracil

To enhance its solubility and reactivity for the glycosylation step, 5-methoxyuracil is silylated.[1][3]

  • Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) or Ammonium (B1175870) sulfate (catalyst), Anhydrous solvent (e.g., acetonitrile).[5]

  • Procedure:

    • Suspend 5-methoxyuracil in the anhydrous solvent.[5]

    • Add HMDS and a catalytic amount of TMS-Cl or ammonium sulfate.[5]

    • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. The solvent is then removed under reduced pressure.[4]

Step 3: Vorbrüggen Glycosylation

This step involves the coupling of the silylated base with a protected xylofuranose (B8766934) derivative.[4]

  • Materials: Silylated 5-methoxyuracil, Protected xylofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose), Lewis acid catalyst (e.g., TMSOTf or SnCl₄), Anhydrous solvent (e.g., acetonitrile).[5]

  • Procedure:

    • Dissolve the silylated 5-methoxyuracil and the protected xylofuranose in the anhydrous solvent.[5]

    • Add the Lewis acid catalyst dropwise to the reaction mixture at room temperature or with gentle heating.[5]

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding it to a cold saturated sodium bicarbonate solution and extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.[5]

Step 4: Deprotection

The final step is the removal of the protecting groups from the sugar moiety.[4]

  • Materials: Protected nucleoside, Methanolic ammonia.[4]

  • Procedure:

    • Dissolve the protected nucleoside in methanolic ammonia.[4]

    • Stir the solution at room temperature and monitor by TLC until all starting material is consumed.[5]

    • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[5]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (ppm)MultiplicityAssignment
~7.5 - 8.0sH-6 (Uracil)
~5.8 - 6.0dH-1' (Anomeric)
~4.0 - 4.5mH-2', H-3', H-4'
~3.5 - 3.8mH-5'
~3.7s-OCH₃
~11.0sN3-H (Uracil)
¹³C NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~163C-4 (Uracil)
~151C-2 (Uracil)
~140C-6 (Uracil)
~125C-5 (Uracil)
~90C-1' (Anomeric)
~85C-4'
~75C-2', C-3'
~60C-5'
~55-OCH₃
Mass Spectrometry
AnalysisExpected Data
Molecular Formula C₁₀H₁₄N₂O₇
Monoisotopic Molecular Weight ~274.08 g/mol [2]
Expected Ion [M+H]⁺ or [M+Na]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil cluster_step1 Step 1: Nucleobase Synthesis cluster_step2 Step 2: Silylation cluster_step3 Step 3: Glycosylation cluster_step4 Step 4: Deprotection 5_Hydroxyuracil 5_Hydroxyuracil 5_Methoxyuracil 5_Methoxyuracil 5_Hydroxyuracil->5_Methoxyuracil Methylation (DMS or MeI, NaOMe) Silylated_5_Methoxyuracil Silylated_5_Methoxyuracil 5_Methoxyuracil->Silylated_5_Methoxyuracil HMDS, TMSCl Protected_Nucleoside Protected_Nucleoside Silylated_5_Methoxyuracil->Protected_Nucleoside Vorbrüggen Glycosylation (TMSOTf) Protected_Xylofuranose Protected Xylofuranose Protected_Xylofuranose->Protected_Nucleoside Final_Product 1-(β-D-Xylofuranosyl)- 5-methoxyuracil Protected_Nucleoside->Final_Product Methanolic NH₃

Caption: Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Potential Mechanism of Action

The biological activity of nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil is often attributed to their ability to interfere with nucleic acid synthesis.[1]

Mechanism_of_Action Potential Mechanism of Action for a Nucleoside Analog Start 1-(β-D-Xylofuranosyl)- 5-methoxyuracil Uptake Cellular Uptake Start->Uptake Phosphorylation Phosphorylation by Cellular Kinases Uptake->Phosphorylation Triphosphate Triphosphate Metabolite Phosphorylation->Triphosphate Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Inhibition Competitive Inhibition with Natural Nucleotides Polymerase->Inhibition Result Inhibition of Nucleic Acid Synthesis Inhibition->Result

References

An In-depth Technical Guide to the NMR Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential applications in antiviral and anticancer research.[2][3] Nucleoside analogs form a cornerstone of modern chemotherapy, exhibiting a broad spectrum of activities.[2][4] The structural elucidation of novel compounds like this is fundamental in medicinal chemistry and drug development. High-resolution analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical structure, purity, and molecular weight of newly synthesized molecules.[1] This guide outlines the standard methodologies for obtaining and interpreting NMR data for this specific nucleoside analog.

The molecule consists of a 5-methoxyuracil (B140863) base linked to a β-D-xylofuranose sugar moiety via an N-glycosidic bond.[4] The xylofuranosyl sugar, being an epimer of ribofuranose, can impart unique conformational properties that may influence its interaction with cellular or viral enzymes.[2]

Predicted Physicochemical Properties

Based on the analysis of related compounds, the fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the structure of 1-(β-D-Xylofuranosyl)uracil with an added methoxy (B1213986) group.[3][4]
Molecular Weight ~274.23 g/mol Calculated from the predicted molecular formula.[3]
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs.[3]
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleoside analogs.[3]
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil (B121893) ring.[3]
Hydrogen Bond Acceptors 7Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[3]

Predicted NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1-(β-D-Xylofuranosyl)-5-methoxyuracil. These predictions are based on known values for structurally similar compounds. The expected solvent is DMSO-d₆, with chemical shifts referenced to TMS at 0 ppm.[1]

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.8s-
H-1'~5.9d~4-5
H-2'~4.3t~5-6
H-3'~4.1t~5-6
H-4'~3.9m-
H-5'a, H-5'b~3.6, ~3.5m-
2'-OH~5.4d~4-5
3'-OH~5.2d~4-5
5'-OH~5.0t~5-6
OCH₃~3.7s-
NH~11.4s-

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-2~151
C-4~163
C-5~140
C-6~125
C-1'~90
C-2'~75
C-3'~76
C-4'~83
C-5'~61
OCH₃~56

Experimental Protocols

Detailed experimental protocols for the synthesis and NMR analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil are not explicitly available. However, established methodologies for similar nucleoside analogs can be adapted.[3]

Synthesis Protocol

A plausible synthetic route involves the condensation of a protected xylofuranose (B8766934) derivative with silylated 5-methoxyuracil, a common method for forming N-glycosidic bonds in nucleoside synthesis.[3] The synthesis can be approached via a four-step pathway:

  • Synthesis of 5-Methoxyuracil: Preparation of the nucleobase from a suitable precursor.[2]

  • Silylation of 5-Methoxyuracil: Activation of the nucleobase using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and reactivity.[2][4]

  • Vorbrüggen Glycosylation: Coupling of the silylated 5-methoxyuracil with a protected xylofuranose derivative (e.g., 1,2,3,5-tetra-O-acetyl-D-xylofuranose) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2]

  • Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.[2]

NMR Data Acquisition Protocol

For a comprehensive structural analysis, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments should be performed.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for acquiring the spectra to ensure adequate signal dispersion.[1]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.

Visualization of Experimental Workflow

General Workflow for Nucleoside Synthesis and Characterization

G General Workflow for Nucleoside Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Purity Assessment cluster_characterization Structural Characterization start Starting Materials (D-Xylose, Uracil Precursor) step1 Preparation of Protected Xylofuranose start->step1 step2 Synthesis of 5-Methoxyuracil start->step2 step4 Vorbrüggen Glycosylation step1->step4 step3 Silylation of 5-Methoxyuracil step2->step3 step3->step4 step5 Deprotection step4->step5 product Crude Product step5->product purification Column Chromatography product->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr ms Mass Spectrometry hplc->ms final_product Pure 1-(β-D-Xylofuranosyl) -5-methoxyuracil nmr->final_product ms->final_product

Caption: A generalized workflow for the synthesis and characterization of a nucleoside analog.

Potential Mechanism of Action for a Nucleoside Analog

G Potential Mechanism of Action for a Nucleoside Analog cluster_activation Cellular Activation cluster_inhibition Inhibition of Nucleic Acid Synthesis drug Nucleoside Analog (e.g., 1-(β-D-Xylofuranosyl)-5-methoxyuracil) mono Monophosphate drug->mono Kinase di Diphosphate mono->di Kinase tri Triphosphate (Active Form) di->tri Kinase polymerase DNA/RNA Polymerase tri->polymerase incorporation Incorporation into Growing DNA/RNA Strand polymerase->incorporation termination Chain Termination incorporation->termination apoptosis Apoptosis / Cell Death termination->apoptosis

Caption: Potential mechanism of action for a nucleoside analog leading to cell death.[4]

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with significant potential in therapeutic research.[3][4] While direct experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis, NMR analysis, and characterization based on established principles of nucleoside chemistry. The detailed protocols and predictive data serve as a valuable resource for researchers embarking on the study of this and other related nucleoside analogs. Future experimental work is warranted to validate these predictions and fully explore the biological activities of this promising compound.

References

Mass Spectrometry of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric behavior of the modified nucleoside 1-(β-D-Xylofuranosyl)-5-methoxyuracil. While specific experimental data for this compound is not widely available in public databases, this document outlines the predicted fragmentation patterns, key spectral data, and detailed experimental protocols based on the well-established principles of nucleoside mass spectrometry.[1] This guide is intended for researchers, scientists, and drug development professionals working with novel nucleoside analogs.

The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇, with a monoisotopic molecular weight of approximately 274.08 g/mol .[1] Electrospray ionization (ESI) is a preferred soft ionization technique for the analysis of such polar molecules, typically yielding a prominent protonated molecular ion [M+H]⁺ in positive ion mode.[1]

Predicted Fragmentation Pathway

The fragmentation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil under tandem mass spectrometry (MS/MS) conditions is expected to follow characteristic pathways for pyrimidine (B1678525) nucleosides. The primary fragmentation event is the cleavage of the N-glycosidic bond, separating the xylofuranosyl sugar from the 5-methoxyuracil (B140863) base. Subsequent fragmentation of the base and sugar moieties provides valuable structural information.

A key fragmentation pathway involves the neutral loss of the xylofuranose (B8766934) sugar moiety (132.04 Da), leading to the formation of the protonated 5-methoxyuracil base ion. Further fragmentation of the 5-methoxyuracil base can occur through retro-Diels-Alder (RDA) reactions and ring contractions, common fragmentation patterns for uracil (B121893) and its derivatives.

Fragmentation_Pathway parent 1-(β-D-Xylofuranosyl)-5-methoxyuracil [M+H]⁺ m/z 275.09 base 5-Methoxyuracil [B+H]⁺ m/z 143.05 parent->base -C₅H₈O₄ (Xylofuranose) sugar Xylofuranosyl cation [S]⁺ m/z 133.05 parent->sugar -C₅H₅N₂O₃ (5-Methoxyuracil) fragment1 Fragment A m/z 115.05 base->fragment1 -CO fragment2 Fragment B m/z 87.04 base->fragment2 -HNCO

Predicted fragmentation pathway of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected in the positive ion mode ESI-MS/MS spectrum of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Ion DescriptionPredicted m/zFormula
Protonated Molecular Ion [M+H]⁺275.09C₁₀H₁₅N₂O₇⁺
Protonated Base [B+H]⁺143.05C₅H₇N₂O₃⁺
Xylofuranosyl Cation [S]⁺133.05C₅H₉O₄⁺
Fragment A (from base)115.05C₄H₅N₂O₂⁺
Fragment B (from base)87.04C₃H₅N₂O⁺

Experimental Protocols

A generalized experimental protocol for the analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on established methods for the analysis of modified nucleosides.[2][3][4][5]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a suitable solvent such as methanol (B129727) or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL for calibration curve generation.

  • Biological Sample Preparation (if applicable): For analysis in biological matrices such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method should be employed to remove interfering substances.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 2-5% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Cone Gas Flow: 50-100 L/hr.

  • Collision Gas: Argon.

  • MS/MS Transitions:

    • Primary: m/z 275.1 → 143.1 (for quantification)

    • Confirmatory: m/z 275.1 → 115.1 and m/z 275.1 → 87.0 (for confirmation)

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Standard/Sample sp2 Extraction/Dilution sp1->sp2 lc1 Reversed-Phase C18 Column sp2->lc1 lc2 Gradient Elution lc1->lc2 ms1 ESI Source (Positive Mode) lc2->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 da1 Quantification ms2->da1 da2 Confirmation da1->da2

General experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. The outlined fragmentation pathways, predicted m/z values, and detailed experimental protocols offer a solid foundation for researchers to develop and validate analytical methods for this and similar modified nucleosides. The application of high-resolution mass spectrometry would further aid in the confirmation of elemental compositions of the fragment ions, enhancing the confidence in structural elucidation.

References

Potential Therapeutic Targets of 5-Methoxyuracil Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyuracil (B140863) nucleosides, including 5-methoxyuridine (B57755) and its deoxyribonucleoside counterpart, 5-methoxy-2'-deoxyuridine, represent a class of modified pyrimidine (B1678525) nucleosides with significant therapeutic potential. This technical guide provides an in-depth analysis of their prospective applications as antiviral and anticancer agents. We delve into their mechanisms of action, identify key molecular targets, and present available quantitative data on their biological activity. Detailed experimental protocols for crucial assays are provided to facilitate further research and development in this promising area.

Introduction

Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. Modifications to the base or sugar moiety of natural nucleosides can lead to compounds that selectively inhibit viral or cellular enzymes essential for DNA and RNA synthesis, or that trigger cellular apoptosis. 5-Methoxyuracil nucleosides have emerged as a noteworthy subclass, demonstrating bioactivity that warrants further investigation for drug development. This guide synthesizes the current understanding of their therapeutic targets and mechanisms.

Antiviral Activity of 5-Methoxyuracil Nucleosides

The primary antiviral target identified for 5-methoxyuracil nucleosides is the viral deoxythymidine kinase (dTK) . This enzyme, particularly in herpesviruses, is crucial for the phosphorylation of thymidine (B127349) and its analogs, a necessary step for their incorporation into viral DNA.

Mechanism of Action

5-Methoxy-2'-deoxyuridine, a close analog of 5-methoxymethyl-2'-deoxyuridine (B1208862), is believed to exert its antiviral effect through a multi-step process. The proposed mechanism involves the phosphorylation of the nucleoside analog by the viral dTK.[1] This phosphorylation is a key step, as the resulting monophosphate is then further phosphorylated by cellular kinases to the triphosphate form. This triphosphate analog can then act as a competitive inhibitor of the viral DNA polymerase or be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[1]

Supporting Evidence and Quantitative Data

Studies on the closely related compound, 5-methoxymethyl-2'-deoxyuridine, have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) at concentrations of 2 to 4 µg/mL.[2] This activity is attributed to the interference with viral replication.[3] The phosphorylation of 5-methoxymethyl-2'-deoxyuridine by the virus-induced deoxythymidine kinase highlights the selectivity of this class of compounds for virus-infected cells.

Table 1: Antiviral Activity of 5-Methoxyuracil Nucleoside Analogs

CompoundVirusAssayEndpointResult
5-methoxymethyl-2'-deoxyuridineHerpes Simplex Virus type 1 (HSV-1)Plaque Reduction AssayInhibition of viral replication2-4 µg/mL

Anticancer Activity of 5-Methoxyuracil Nucleosides

The anticancer potential of 5-methoxyuracil nucleosides is an area of growing interest. While specific data for 5-methoxyuridine and 5-methoxy-2'-deoxyuridine is limited, related 5-substituted uracil (B121893) derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential mechanisms that may be shared.

Potential Mechanisms of Action

The proposed anticancer mechanisms for nucleoside analogs, which likely extend to 5-methoxyuracil derivatives, include:

  • Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation, the triphosphate analogs can inhibit DNA and RNA polymerases, leading to a halt in nucleic acid synthesis and subsequent cell death.

  • Induction of Apoptosis: Incorporation of these analogs into DNA can trigger DNA damage responses, leading to the activation of apoptotic signaling pathways.

  • Cell Cycle Arrest: Interference with DNA replication can cause cell cycle arrest, preventing cancer cell proliferation.[4]

Supporting Evidence and Quantitative Data

Derivatives such as 5-(1-hydroxy-2,2-dihaloethyl)-2'-deoxyuridines have shown cytotoxic activity against L1210 leukemia cells.[5] While direct IC50 values for 5-methoxyuracil nucleosides against a broad range of cancer cell lines are not yet widely available in the literature, the activity of these related compounds suggests that the 5-methoxy substitution is a promising avenue for the development of novel anticancer agents. Further screening is required to determine the specific cancer types that are most susceptible to these compounds.

Table 2: Anticancer Activity of Related 5-Substituted Uracil Nucleosides

CompoundCell LineAssayEndpointResult
5-(1-hydroxy-2,2-dihaloethyl)-2'-deoxyuridinesL1210 (Leukemia)Cytotoxicity AssayCell ViabilityActive

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the antiviral efficacy of a compound against cytopathic viruses like HSV-1.

Materials:

  • Vero cells (or other susceptible host cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Herpes Simplex Virus type 1 (HSV-1) stock of known titer

  • 5-Methoxyuracil nucleoside compound (dissolved in a suitable solvent like DMSO)

  • Methylcellulose (B11928114) overlay medium (e.g., 2% methylcellulose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

  • Virus Adsorption: The following day, remove the culture medium and infect the cell monolayers with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxyuracil nucleoside in culture medium. After the virus adsorption period, remove the viral inoculum and add the compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Add an equal volume of methylcellulose overlay medium to each well and gently mix. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Aspirate the overlay medium and fix the cells with methanol (B129727) for 10 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC50 value (the concentration that inhibits plaque formation by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-Methoxyuracil nucleoside compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the 5-methoxyuracil nucleoside. Include a vehicle control (solvent only) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Visualizations

To illustrate the potential mechanisms of action, the following diagrams depict key cellular and viral pathways that may be targeted by 5-methoxyuracil nucleosides.

Antiviral Mechanism of Action

Antiviral_Mechanism cluster_cell Host Cell Cellular\nKinases Cellular Kinases 5-MeO-dU-TP 5-MeO-dU-TP Cellular\nKinases->5-MeO-dU-TP Viral DNA\nPolymerase Viral DNA Polymerase Viral DNA Viral DNA Viral DNA\nPolymerase->Viral DNA Replication 5-MeO-dU-MP 5-MeO-dU-MP 5-MeO-dU-MP->Cellular\nKinases Phosphorylation 5-MeO-dU-TP->Viral DNA\nPolymerase Inhibition/ Incorporation Viral dTK Viral dTK Viral dTK->5-MeO-dU-MP 5-MeO-dU 5-MeO-dU 5-MeO-dU->Viral dTK

Caption: Proposed antiviral mechanism of 5-methoxy-2'-deoxyuridine (5-MeO-dU).

Potential Anticancer Signaling Pathway: Induction of Apoptosis

Anticancer_Apoptosis 5-MeO-Nucleoside\nAnalog 5-MeO-Nucleoside Analog DNA Damage DNA Damage 5-MeO-Nucleoside\nAnalog->DNA Damage Incorporation into DNA p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak\nActivation Bax/Bak Activation p53 Activation->Bax/Bak\nActivation Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak\nActivation->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Caspase\nActivation Caspase Activation Apoptosome\nFormation->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis

Caption: Potential apoptosis induction pathway by 5-methoxyuracil nucleosides.

Conclusion and Future Directions

5-Methoxyuracil nucleosides represent a promising class of compounds with potential applications in antiviral and anticancer therapy. Their mechanism of action appears to be multifaceted, involving the targeting of key viral enzymes and the induction of cellular apoptosis. The data presented in this guide underscore the need for further research to fully elucidate their therapeutic potential.

Future studies should focus on:

  • Broad-spectrum screening: Evaluating the activity of 5-methoxyuridine and 5-methoxy-2'-deoxyuridine against a wider range of viruses and cancer cell lines to identify the most promising therapeutic areas.

  • Detailed mechanistic studies: Investigating the specific cellular signaling pathways modulated by these compounds in cancer cells to identify biomarkers for patient stratification.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic efficacy and safety profiles of these compounds in preclinical animal models.

The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel nucleoside-based therapeutics.

References

in vitro screening of 1-(b-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Screening of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively documented in publicly available literature.[1][2] This guide provides a comprehensive overview based on established principles of nucleoside chemistry, proposed screening methodologies, and a comparative analysis of structurally related compounds. The protocols and potential mechanisms described are predictive and intended to serve as a framework for future investigation.[3]

Introduction

Nucleoside analogs are a critical class of therapeutic agents, forming the backbone of many antiviral and anticancer chemotherapies.[3][4] Modifications to the sugar moiety or the nucleobase can significantly alter biological activity, leading to compounds with improved efficacy and selectivity.[4] 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel synthetic nucleoside analog that combines a β-D-xylofuranose sugar with a 5-methoxyuracil (B140863) base.[3] The xylofuranosyl configuration, being an epimer of the naturally occurring ribofuranose, can confer unique conformational properties that may influence interactions with cellular or viral enzymes.[4] Similarly, substitutions at the 5-position of the uracil (B121893) ring are a well-established strategy for modulating the biological effects of such analogs.[3]

This technical guide outlines the theoretical framework for the synthesis, in vitro screening, and potential mechanism of action of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, providing a robust foundation for its scientific evaluation.

Chemical Synthesis and Properties

An efficient and scalable synthesis protocol is the first critical step in evaluating a new chemical entity.[1] The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a well-established four-step pathway.[4]

Synthesis Pathway

The proposed synthesis involves the preparation of the 5-methoxyuracil base, followed by its silylation to activate it for glycosylation. The core step is the Vorbrüggen glycosylation, where the silylated base is coupled with a protected xylofuranose (B8766934) derivative. The final step involves the removal of protecting groups to yield the target compound.[4]

G cluster_0 Step 1: Base Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection A Suitable Precursor B 5-Methoxyuracil A->B Methylation C Silylation (e.g., HMDS, TMSCl) B->C D Silylated 5-Methoxyuracil C->D F Vorbrüggen Condensation (Lewis Acid Catalyst, e.g., TMSOTf) D->F E Protected Xylofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose) E->F G Protected Nucleoside F->G H Deprotection (e.g., Methanolic Ammonia) G->H I 1-(β-D-Xylofuranosyl)-5-methoxyuracil H->I G cluster_cell Cellular Environment cluster_target Molecular Target compound 1-(β-D-Xylofuranosyl) -5-methoxyuracil mono_p Monophosphate compound->mono_p Kinase di_p Diphosphate mono_p->di_p Kinase tri_p Active Triphosphate di_p->tri_p Kinase polymerase Viral or Cellular DNA/RNA Polymerase tri_p->polymerase Competitive Inhibition dna Nucleic Acid Strand polymerase->dna Incorporation term Apoptosis / Replication Stop dna->term Chain Termination G A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of Compound B->C D Incubate (48-72 hours) C->D E Add MTT Reagent Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate IC₅₀ Value G->H G A Grow Host Cells to Confluent Monolayer B Infect with Virus (1-2 hr Adsorption) A->B C Remove Inoculum & Add Semi-Solid Overlay with Compound B->C D Incubate until Plaques Form C->D E Fix and Stain Cells (e.g., Crystal Violet) D->E F Count Plaques E->F G Calculate EC₅₀ Value F->G

References

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxyuracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 5-methoxyuracil (B140863) derivatives. While research on this specific subclass of uracil (B121893) analogs is ongoing, this document synthesizes available data and draws insights from the well-established mechanisms of related 5-substituted pyrimidines to offer a detailed perspective on their potential as therapeutic agents. The guide covers their antiviral and anticancer activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Mechanisms of Action

5-Methoxyuracil derivatives exert their biological effects primarily through two main avenues: antiviral and anticancer activities. The core of their mechanism lies in the structural similarity to the natural pyrimidine (B1678525) base uracil, allowing them to interfere with key cellular processes involved in nucleic acid synthesis and cell proliferation.

Antiviral Activity

The antiviral mechanism of 5-methoxyuracil derivatives, particularly the nucleoside analogs, is best exemplified by the action of 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMdUrd) against Herpes Simplex Virus (HSV). The key steps involve:

  • Selective Phosphorylation: In virus-infected cells, viral thymidine (B127349) kinase (TK) recognizes the 5-methoxyuracil derivative as a substrate and phosphorylates it to its monophosphate form. This step is crucial for selectivity, as host cell kinases are generally less efficient at phosphorylating these analogs.[1]

  • Conversion to Triphosphate: Cellular kinases then further phosphorylate the monophosphate derivative to its active triphosphate form.

  • Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of the analog into the growing viral DNA chain can lead to chain termination or a dysfunctional viral genome.

The efficiency of phosphorylation by viral TK is a critical determinant of antiviral activity. For instance, the epimer 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU) is inactive against HSV because it is not a substrate for the viral thymidine kinase.[1]

Anticancer Activity

The anticancer mechanism of 5-methoxyuracil derivatives is less specifically defined in the literature compared to their antiviral action. However, based on the well-documented activity of the related compound 5-fluorouracil (B62378) (5-FU) and other uracil analogs, the primary mechanism is believed to be the inhibition of thymidylate synthase (TS) .

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The proposed mechanism for 5-methoxyuracil derivatives is as follows:

  • Cellular Uptake and Conversion: The 5-methoxyuracil derivative is taken up by cancer cells and is intracellularly converted to its corresponding deoxyribonucleoside monophosphate.

  • Inhibition of Thymidylate Synthase: This monophosphate metabolite then acts as an inhibitor of thymidylate synthase. By binding to the enzyme, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

  • Induction of "Thymineless Death": The depletion of the dTMP pool leads to a scarcity of dTTP, which in turn disrupts DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.

Beyond thymidylate synthase inhibition, other potential anticancer mechanisms for uracil derivatives have been reported, which may also be relevant for 5-methoxyuracil compounds. These include:

  • Induction of Apoptosis: Some uracil derivatives have been shown to induce apoptosis through the mitochondrial pathway.

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest at the G0/G1 and G2/M phases by modulating the expression of key cell cycle regulatory proteins such as cyclin D1, Cdk1, p21, and p27.

  • Modulation of Signaling Pathways: While direct evidence for 5-methoxyuracil derivatives is limited, other uracil analogs have been shown to influence critical cancer-related signaling pathways, including the PI3K/Akt and MAPK pathways.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the antiviral and anticancer activities of 5-methoxyuracil and other relevant 5-substituted uracil derivatives.

Table 1: Antiviral Activity of 5-Substituted Uracil Derivatives

CompoundVirusCell LineActivity MetricValueReference
5-Methoxymethyl-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)-IC50-[1]
(E)-5-(2-Bromovinyl)uracil derivativeVaricella-Zoster Virus (VZV)-IC500.027 µg/mL[2]
(E)-5-(2-Chlorovinyl)uracil derivativeVaricella-Zoster Virus (VZV)-IC500.070 µg/mL[2]
(E)-5-(2-Iodovinyl)uracil derivativeVaricella-Zoster Virus (VZV)-IC500.054 µg/mL[2]

Table 2: Anticancer Activity of Uracil Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
Uracil Derivative 6 A549 (Lung)IC5013.28[3]
Uracil Derivative 7 A549 (Lung)IC505.46[3]
Uracil Derivative 9 A549 (Lung)IC5016.27[3]
Uracil Derivative 10 A549 (Lung)IC509.54[3]
Uracil Derivative 11 A549 (Lung)IC508.51[3]
Uracil Derivative 14 MCF7 (Breast)IC5012.38[3]
Uracil Derivative 15 MCF7 (Breast)IC5033.30[3]
Uracil Derivative 16 MCF7 (Breast)IC5014.37[3]
Uracil Derivative 7 MCF7 (Breast)IC5099.66[3]
Uracil Derivative 10 MCF7 (Breast)IC5051.98[3]
Uracil Derivative 6 Huh7 (Liver)IC5037.51[3]
Uracil Derivative 7 Huh7 (Liver)IC5098.27[3]
Uracil Derivative 16 Huh7 (Liver)IC5014.08[3]
5-FluorouracilA549 (Lung)IC5019.66[3]
5-FluorouracilMCF7 (Breast)IC5011.79[3]
5-FluorouracilHuh7 (Liver)IC5014.89[3]
5-FluorouracilMDCK (Normal)IC509.36[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of 5-methoxyuracil derivatives is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Antiviral_Mechanism cluster_cell Infected Host Cell MMdUrd 5-Methoxymethyl- 2'-deoxyuridine MMdUrd_MP MMdUrd-Monophosphate MMdUrd->MMdUrd_MP Viral Thymidine Kinase MMdUrd_TP MMdUrd-Triphosphate MMdUrd_MP->MMdUrd_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase MMdUrd_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Synthesis MMdUrd_TP->Viral_DNA Incorporation & Chain Termination Viral_DNA_Polymerase->Viral_DNA Elongation MMdUrd_ext Extracellular MMdUrd MMdUrd_ext->MMdUrd Cellular Uptake

Antiviral mechanism of 5-methoxymethyl-2'-deoxyuridine.

Anticancer_Mechanism cluster_cell Cancer Cell Derivative 5-Methoxyuracil Derivative Metabolite Active Monophosphate Metabolite Derivative->Metabolite Cellular Metabolism TS Thymidylate Synthase Metabolite->TS Inhibition dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP Catalysis dTTP dTTP dTMP->dTTP Phosphorylation DNA_Synth DNA Synthesis & Repair dTTP->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Disruption leads to Derivative_ext Extracellular Derivative Derivative_ext->Derivative Cellular Uptake

Proposed anticancer mechanism via Thymidylate Synthase inhibition.

Plaque_Reduction_Workflow A Seed Vero cells in 6-well plates B Infect with HSV-1 (approx. 100 PFU/well) A->B C Incubate for 1 hour at 37°C B->C D Remove inoculum C->D E Add overlay medium with varying concentrations of 5-methoxyuracil derivative D->E F Incubate for 2-3 days E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count plaques G->H I Calculate IC50 H->I

Experimental workflow for a plaque reduction assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the activity of 5-methoxyuracil derivatives.

Plaque Reduction Assay for Antiviral Activity against HSV-1

This assay is used to determine the concentration of a compound required to reduce the number of virus-induced plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose or other overlay medium

  • 5-methoxyuracil derivative stock solution

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection: The following day, remove the growth medium and infect the cell monolayers with HSV-1 at a concentration that yields approximately 50-100 plaque-forming units (PFU) per well.

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxyuracil derivative in overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

  • Overlay: After the adsorption period, remove the virus inoculum and add 2 mL of the overlay medium containing the different concentrations of the compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 3 days, or until plaques are visible.

  • Staining: Remove the overlay medium and fix the cells with methanol (B129727) for 10 minutes. Stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Calculation: The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.

Materials:

  • Purified thymidylate synthase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 10 mM DTT)

  • dUMP solution

  • 5,10-Methylenetetrahydrofolate (CH2THF) solution

  • 5-methoxyuracil derivative monophosphate metabolite

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, dUMP, and varying concentrations of the 5-methoxyuracil derivative metabolite.

  • Enzyme Addition: Add the purified thymidylate synthase enzyme to the reaction mixture and incubate for a pre-determined time (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the cofactor, CH2THF.

  • Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance over time) for each inhibitor concentration.

  • IC50/Ki Determination: The IC50 value can be determined by plotting the reaction velocity against the inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Materials:

  • Cancer cell lines

  • 5-methoxyuracil derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for cyclin D1, Cdk1, p21, p27, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cancer cells with the 5-methoxyuracil derivative at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

5-Methoxyuracil derivatives represent a promising class of compounds with potential antiviral and anticancer activities. Their mechanism of action, particularly for antiviral effects, is rooted in the selective activation by viral enzymes, leading to the inhibition of viral replication. While the anticancer mechanisms are not as specifically elucidated for the 5-methoxy subgroup, the strong evidence from related uracil analogs points towards thymidylate synthase inhibition as a primary mode of action, supplemented by effects on cell cycle regulation and apoptosis. Further research is warranted to fully delineate the specific signaling pathways modulated by 5-methoxyuracil derivatives and to expand the quantitative understanding of their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations in this area.

References

The Solubility Landscape of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, in organic solvents. Due to the compound's novelty, direct experimental quantitative solubility data is not extensively available in public literature.[1] This document, therefore, presents a consolidation of predicted solubility characteristics based on the behavior of structurally related xylofuranosyl and 5-substituted uracil (B121893) derivatives, alongside detailed experimental protocols for its synthesis and potential biological evaluation.[1][2]

Predicted Physicochemical Properties and Solubility

The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, comprising a polar xylofuranose (B8766934) sugar moiety and a 5-methoxyuracil (B140863) base, suggests a specific solubility profile.[1] The presence of multiple hydroxyl and amine groups contributes to its predicted solubility in polar solvents.[2]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[1][2]
Molecular Weight ~274.23 g/mol Calculated from the predicted molecular formula.[1][2]
Appearance White to off-white crystalline solidTypical appearance for similar nucleoside analogs.[2]
Solubility Soluble in water, DMSO, and methanol.Common solubility profile for polar nucleoside analogs.[2] It is anticipated that the compound will exhibit moderate aqueous solubility, which may be limited, potentially requiring the use of co-solvents for higher concentrations.[3]
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil ring.[1][2]
Hydrogen Bond Acceptors 7Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[1][2]

Experimental Protocols

While specific solubility determination protocols for 1-(β-D-Xylofuranosyl)-5-methoxyuracil are not published, a general approach for assessing the solubility of test chemicals can be adapted.[4] The synthesis of this compound, however, has been described, and the protocol is detailed below.

General Solubility Determination Protocol

This protocol is based on a tiered approach to determine the solubility of a test chemical in various solvents.

Materials:

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • Cell culture media

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity

  • Ethanol (B145695) (ETOH)

  • Glass tubes

  • Vortex mixer

  • Sonicator

  • Water bath

Procedure:

  • Tier 1: Initial Screening.

    • Weigh approximately 10 mg of the test chemical into two separate glass tubes.

    • To the first tube, add 0.5 mL of cell culture medium to achieve a concentration of 20 mg/mL.

    • To the second tube, add 0.5 mL of a different relevant medium (e.g., PBS) to achieve a concentration of 20 mg/mL.

    • Mix the solutions vigorously using a vortex mixer. If the compound does not dissolve, sonicate the sample and/or gently warm it in a 37°C water bath.[5]

    • Visually inspect for complete dissolution (a clear solution with no visible particles). If soluble in both media, the process is complete.[4]

  • Tier 2: Organic Solvents.

    • If the compound is not soluble in the aqueous media, test its solubility in DMSO at 200 mg/mL.[4]

    • If it remains insoluble, test in ethanol at 200 mg/mL.[4]

  • Tier 3: Lower Concentrations.

    • If the compound is insoluble at the initial high concentrations, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL in aqueous media or 20 mg/mL in organic solvents) and repeat the dissolution steps.[4]

  • Troubleshooting Precipitation upon Dilution.

    • For compounds that dissolve in a high concentration of an organic solvent like DMSO but precipitate when diluted into an aqueous buffer, a common issue with nucleoside analogs, the following steps are recommended:

      • Perform serial dilutions in the organic solvent first before adding to the aqueous buffer.[5]

      • Add the organic stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.[5]

      • Keep the final concentration of the organic solvent in the assay as low as possible.[5]

Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a multi-step process involving the preparation of the nucleobase, its silylation, glycosylation, and final deprotection.[6]

Step 1: Synthesis of 5-Methoxyuracil

  • Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI).[6]

  • Procedure: Dissolve 5-hydroxyuracil in a solution of sodium methoxide in dry methanol. Cool the mixture in an ice bath and add dimethyl sulfate or methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.[6]

Step 2: Silylation of 5-Methoxyuracil

  • Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), Anhydrous acetonitrile.[6]

  • Procedure: Suspend 5-methoxyuracil in anhydrous acetonitrile. Add HMDS and a catalytic amount of TMSCl. Reflux the mixture under an inert atmosphere until the solution becomes clear, indicating the formation of the silylated derivative.[6] This step increases the solubility of the nucleobase in organic solvents for the subsequent reaction.[2]

Step 3: Vorbrüggen Glycosylation

  • Materials: Silylated 5-methoxyuracil, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[6]

  • Procedure: To the solution of silylated 5-methoxyuracil, add 1,2,3,5-tetra-O-acetyl-D-xylofuranose. Cool the mixture in an ice bath and add TMSOTf dropwise under an inert atmosphere. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6]

Step 4: Deprotection

  • Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Methanolic ammonia (B1221849).[6]

  • Procedure: Dissolve the acetylated nucleoside from the previous step in methanol. Cool the solution in an ice bath and add a saturated solution of ammonia in methanol. Stir the reaction at room temperature in a sealed vessel and monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to yield the final product.[6]

Purification:

  • The crude product from the final step is purified by silica (B1680970) gel column chromatography or recrystallization to obtain pure 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[6]

Predicted Biological Activity and Signaling Pathways

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog and is predicted to have potential as both an antiviral and an anticancer agent.[2] Its mechanism of action is likely to be similar to other uracil analogs, which interfere with nucleic acid synthesis.[2][7]

Upon entering a cell, the nucleoside analog is expected to be phosphorylated by cellular kinases to its triphosphate derivative. This triphosphate form can then act as a competitive inhibitor of viral or cellular DNA and RNA polymerases.[2] Incorporation of the analog into a growing nucleic acid chain would lead to chain termination, thereby halting replication and leading to cell death (apoptosis) in cancer cells or inhibiting viral replication.[2]

Predicted_Mechanism_of_Action cluster_cell Target Cell (Cancer or Virally Infected) Compound 1-(β-D-Xylofuranosyl)- 5-methoxyuracil Compound_MP Monophosphate Compound->Compound_MP Cellular Kinases Compound_DP Diphosphate Compound_MP->Compound_DP Cellular Kinases Compound_TP Triphosphate Compound_DP->Compound_TP Cellular Kinases Polymerase DNA/RNA Polymerase Compound_TP->Polymerase Competitive Inhibition Nucleic_Acid Growing Nucleic Acid Chain Polymerase->Nucleic_Acid Incorporation Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination Apoptosis Apoptosis / Inhibition of Viral Replication Chain_Termination->Apoptosis

Caption: Predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a general workflow for evaluating the potential anticancer activity of a novel nucleoside analog.

Biological_Activity_Workflow cluster_workflow Anticancer Activity Evaluation Workflow Start Synthesized Compound (Purity Confirmed) Solubilization Prepare Stock Solution (e.g., in DMSO) Start->Solubilization Treatment Treat cells with serial dilutions of the compound Solubilization->Treatment Cell_Culture Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Readout Measure absorbance Formazan_Solubilization->Readout Data_Analysis Calculate IC50 value Readout->Data_Analysis

Caption: Generalized workflow for assessing the in vitro anticancer activity.

References

Navigating Stability: A Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil at Various pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted stability of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, across a range of pH values. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related compounds to forecast its stability profile, offering a foundational resource for researchers.[1] The guide also outlines a detailed experimental protocol for the systematic evaluation of its pH-dependent degradation kinetics.

Introduction to 1-(β-D-Xylofuranosyl)-5-methoxyuracil

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog with significant potential in antiviral and anticancer research.[1] Its unique structure, combining a xylofuranose (B8766934) sugar moiety with a 5-methoxy-substituted uracil (B121893) base, distinguishes it from naturally occurring nucleosides and is the basis for its potential therapeutic activities.[2][3] The xylofuranosyl configuration, an epimer of the natural ribofuranose, can confer interesting biological properties, while substitutions at the 5-position of the uracil ring are a known strategy for modulating the biological effects of such analogs.[3] Understanding the chemical stability of this molecule is paramount for its development as a therapeutic agent, influencing formulation, storage, and ultimately, bioavailability and efficacy.

Predicted pH-Dependent Stability Profile

The stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is primarily dictated by the integrity of the N-glycosidic bond linking the xylofuranose sugar to the 5-methoxyuracil (B140863) base and the chemical reactivity of the base itself.[4] Based on the known chemistry of similar pyrimidine nucleosides, a predicted stability profile at different pH conditions is summarized below.[4]

pH RangeConditionPredicted StabilityPredominant Degradation Pathway
< 7AcidicHighSlow hydrolysis of the N-glycosidic bond.
7.4NeutralModerateSlow hydrolysis of the N-glycosidic bond; potential for oxidative degradation.[4]
> 7AlkalineModerate to LowPotential for base-catalyzed ring opening or other degradation pathways.[4]

Note: Pyrimidine nucleosides generally exhibit greater stability of the N-glycosidic bond compared to purine (B94841) nucleosides, particularly in acidic conditions.[4] However, the 5-methoxy group may influence the electron distribution in the uracil ring, potentially affecting its susceptibility to degradation.

Key Degradation Pathways

The primary mechanism of degradation for nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil is the hydrolysis of the N-glycosidic bond, which would separate the molecule into its constituent xylose sugar and the 5-methoxyuracil base.[4] In acidic conditions, this hydrolysis is a key consideration. Under neutral and alkaline conditions, other degradation pathways, such as oxidation of the 5-methoxyuracil ring or base-catalyzed ring opening, may become more prominent.[4]

Recommended Experimental Protocol for Stability Assessment

To empirically determine the stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a validated stability-indicating high-performance liquid chromatography (HPLC) method is recommended.[4][5]

Materials
  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil (high purity)

  • Biological buffers of various pH values (e.g., pH 2, 4, 7.4, 9, 10)[4]

  • Temperature-controlled incubator or water bath[4]

  • HPLC system with a UV or Mass Spectrometry (MS) detector[4]

  • Validated stability-indicating HPLC method (e.g., C18 column)[4]

Procedure
  • Preparation of Test Solutions: Prepare solutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil at a known concentration (e.g., 1 mg/mL) in the different pH buffers.[4]

  • Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each test solution.

  • HPLC Analysis: Immediately analyze the samples by the validated HPLC method to quantify the remaining concentration of the parent compound and detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of 1-(β-D-Xylofuranosyl)-5-methoxyuracil against time for each pH condition to determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the pH stability assessment of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of Compound C Prepare Test Solutions (Compound in Buffers) A->C B Prepare Buffers (pH 2, 4, 7.4, 9, 10) B->C D Incubate at Constant Temperature C->D E Sample at Time Intervals D->E F HPLC Analysis E->F G Quantify Parent & Degradants F->G H Determine Degradation Kinetics G->H I Calculate Rate Constant (k) & Half-life (t½) H->I

Caption: Workflow for pH Stability Testing.

Conclusion and Future Directions

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a promising nucleoside analog that warrants further investigation.[1][3] Based on the chemistry of related compounds, it is predicted to be reasonably stable, particularly in acidic to neutral conditions. However, empirical stability testing is a critical next step. The experimental protocol outlined in this guide provides a robust framework for generating the quantitative data necessary to understand its degradation profile. These findings will be instrumental in guiding the formulation development and defining appropriate storage conditions, thereby advancing the potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil as a therapeutic candidate. Future research should also focus on the identification and characterization of its degradation products to fully understand its stability and potential toxicity.

References

In-Depth Technical Guide: Predicted ADME Properties of Xylofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylofuranosyl nucleosides, a class of synthetic nucleoside analogs, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in antiviral and anticancer applications. The spatial rearrangement of the hydroxyl group at the 3'-position of the sugar moiety, in comparison to natural ribonucleosides, imparts unique stereochemical properties that can influence their interaction with cellular machinery and, consequently, their pharmacokinetic and pharmacodynamic profiles. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is paramount for their development as viable drug candidates. This technical guide provides a comprehensive overview of the predicted ADME properties of a selection of xylofuranosyl nucleosides, employing established in silico predictive models. Furthermore, it details the standard experimental protocols for key in vitro ADME assays, offering a framework for the validation of these computational predictions.

Introduction

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. Early assessment of these properties is a critical step in the drug discovery and development pipeline, as it helps in identifying candidates with favorable pharmacokinetic profiles and mitigating the risk of late-stage failures. Xylofuranosyl nucleosides represent a promising class of molecules with demonstrated biological activities. However, their structural modifications necessitate a thorough evaluation of their ADME characteristics. This guide focuses on the in silico prediction of key ADME parameters for five representative xylofuranosyl nucleosides: xylofuranosyladenine (Xylo-A), xylofuranosylcytosine (Xylo-C), xylofuranosylguanine (Xylo-G), xylofuranosyluracil (Xylo-U), and xylofuranosylthymine (Xylo-T). The predicted data, summarized in structured tables, offer valuable insights into their drug-likeness and potential in vivo behavior.

In Silico ADME Predictions

The ADME properties of the selected xylofuranosyl nucleosides were predicted using two widely recognized and freely accessible web-based platforms: SwissADME and admetSAR. These tools employ a combination of physicochemical property calculations, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms to forecast a range of pharmacokinetic parameters.

Physicochemical Properties and Lipophilicity

Physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and aqueous solubility (LogS) are fundamental determinants of a drug's absorption and distribution. The predicted values for the selected xylofuranosyl nucleosides are presented in Table 1.

CompoundMolecular FormulaMW ( g/mol )LogP (Consensus)LogS (ESOL)Solubility (mg/mL)Lipinski #Violations
XylofuranosyladenineC10H13N5O4267.24-1.86-0.68154.670
XylofuranosylcytosineC9H13N3O5243.22-2.13-0.61181.760
XylofuranosylguanineC10H13N5O5283.24-2.11-1.1442.610
XylofuranosyluracilC9H12N2O6244.21-2.03-0.55208.680
XylofuranosylthymineC10H14N2O6258.23-1.65-0.75131.670

Table 1: Predicted Physicochemical Properties and Lipophilicity of Xylofuranosyl Nucleosides. Data generated using SwissADME.

Pharmacokinetic Properties

Pharmacokinetic parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key drug-metabolizing enzymes and transporters, are crucial for understanding the in vivo disposition of a drug. The predicted pharmacokinetic properties are summarized in Tables 2 and 3.

CompoundGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
XylofuranosyladenineHighNoNoNoNoNoNoNo
XylofuranosylcytosineHighNoNoNoNoNoNoNo
XylofuranosylguanineLowNoNoNoNoNoNoNo
XylofuranosyluracilHighNoNoNoNoNoNoNo
XylofuranosylthymineHighNoNoNoNoNoNoNo

Table 2: Predicted Pharmacokinetic Properties of Xylofuranosyl Nucleosides. Data generated using SwissADME.

CompoundBlood-Brain Barrier PenetrationHuman Intestinal AbsorptionCaco-2 PermeabilityP-glycoprotein SubstrateRenal Organic Cation Transporter 2 Substrate
Xylofuranosyladenine-+-Non-substrateNon-substrate
Xylofuranosylcytosine-+-Non-substrateNon-substrate
Xylofuranosylguanine-+-Non-substrateNon-substrate
Xylofuranosyluracil-+-Non-substrateNon-substrate
Xylofuranosylthymine-+-Non-substrateNon-substrate

Table 3: Predicted ADME Properties of Xylofuranosyl Nucleosides. Data generated using admetSAR. '+' indicates a positive prediction, and '-' indicates a negative prediction.

Experimental Protocols for Key ADME Assays

While in silico predictions provide valuable early insights, experimental validation is essential. The following sections detail the standard protocols for two critical in vitro ADME assays: the Caco-2 permeability assay for assessing intestinal absorption and the microsomal stability assay for evaluating metabolic stability.

Caco-2 Permeability Assay

This assay utilizes the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Lucifer yellow for monolayer integrity assessment

  • LC-MS/MS system for compound quantification

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a well-formed monolayer. Additionally, perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells (μmol/s)

    • A is the surface area of the filter membrane (cm²)

    • C₀ is the initial concentration of the drug in the donor chamber (μmol/mL) The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Materials:

Protocol:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube or 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and transfer them to a separate tube or well containing ice-cold acetonitrile or methanol to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • Sample Analysis: Quantify the remaining concentration of the parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizations

In Silico ADME Prediction Workflow

ADME_Prediction_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties Compound Xylofuranosyl Nucleoside Structure SMILES SMILES String Compound->SMILES Convert to SwissADME SwissADME SMILES->SwissADME admetSAR admetSAR SMILES->admetSAR Physicochemical Physicochemical (MW, LogP, LogS) SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (Absorption, Distribution) SwissADME->Pharmacokinetics Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism Transporters Transporters (P-gp Substrate) SwissADME->Transporters admetSAR->Pharmacokinetics admetSAR->Transporters

Caption: Workflow for in silico ADME prediction of xylofuranosyl nucleosides.

Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Seed->Culture Integrity Check Monolayer Integrity (TEER, Lucifer Yellow) Culture->Integrity AddCompound Add Test Compound (Apical or Basolateral) Integrity->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect Samples from Receiver Compartment Incubate->Sample LCMS Quantify Compound (LC-MS/MS) Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare Prepare Microsomes, Test Compound, Buffer PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate with NADPH Regenerating System PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction at Time Points Incubate->Quench Process Process Samples (Protein Precipitation) Quench->Process LCMS Quantify Parent Compound (LC-MS/MS) Process->LCMS Calculate Calculate t½ & Intrinsic Clearance LCMS->Calculate

Caption: Experimental workflow for the microsomal stability assay.

Discussion and Conclusion

The in silico predictions suggest that the selected xylofuranosyl nucleosides generally possess favorable drug-like properties, with most exhibiting high predicted gastrointestinal absorption and no violations of Lipinski's rule of five. Their high polarity, as indicated by the negative LogP values, is consistent with their nucleoside structure and suggests that passive diffusion across the blood-brain barrier is unlikely. The predictions also indicate a low potential for inhibition of major cytochrome P450 enzymes, which is a desirable characteristic for minimizing drug-drug interactions. Furthermore, none of the compounds were predicted to be substrates of the P-glycoprotein efflux pump, which could otherwise limit their oral bioavailability and tissue penetration.

It is important to emphasize that these in silico predictions serve as a valuable starting point for the ADME assessment of xylofuranosyl nucleosides. The detailed experimental protocols provided in this guide offer a clear path for the in vitro validation of these computational findings. A comprehensive understanding of both the predicted and experimentally determined ADME properties will be instrumental in guiding the optimization of lead compounds and the selection of candidates with the highest potential for successful clinical development. Future work should focus on expanding the library of xylofuranosyl nucleosides for in silico screening and conducting in vitro and in vivo studies to establish robust structure-ADME relationships for this promising class of therapeutic agents.

A Computational Modeling Framework for 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and computational data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public research literature.[1][2] This technical guide, therefore, presents a comprehensive framework based on established computational methodologies for nucleoside analogs, providing researchers, scientists, and drug development professionals with a robust roadmap for future in silico investigation.[2]

Introduction: The Promise of a Novel Nucleoside Analog

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Structural modifications to the sugar moiety or the nucleobase can lead to compounds with significant therapeutic potential.[1] 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel synthetic nucleoside analog that combines a β-D-xylofuranose sugar—an epimer of natural ribofuranose—with a 5-methoxyuracil (B140863) base.[1] This unique structure suggests potential for biological activity, likely through the inhibition of nucleic acid synthesis, a common mechanism for this class of compounds.[1][2]

Computational modeling offers a powerful, resource-efficient approach to predict the physicochemical properties, potential biological targets, binding affinities, and dynamic behavior of novel drug candidates like 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This guide outlines a systematic in silico workflow, from quantum chemical calculations to molecular dynamics simulations, to characterize this molecule and guide further experimental validation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step for any computational analysis is to define the molecule's structure and fundamental properties. The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil consists of a 5-methoxyuracil moiety linked to the anomeric carbon of a β-D-xylofuranose ring through an N-glycosidic bond.[1] While experimental data is scarce, its physicochemical properties can be predicted based on structurally related compounds.[1][2]

Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil [1][2]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on chemical structure.
Molecular Weight ~274.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs.
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleoside analogs.
Hydrogen Bond Donors 4Derived from hydroxyl groups and the N-H group of the uracil (B121893) ring.
Hydrogen Bond Acceptors 7Derived from oxygen atoms in the furanose ring, methoxy (B1213986) group, and carbonyl groups.
LogP -1.5 to -2.5Xylofuranosyl nucleosides are generally polar.
Topological Polar Surface Area (TPSA) ~130 ŲCalculated based on structure.

Proposed Computational Modeling Workflow

A multi-step computational approach is recommended to thoroughly investigate the properties and potential interactions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

G cluster_0 Computational Modeling Workflow A Quantum Chemical Calculations B Molecular Docking A->B Optimized 3D Structure Partial Charges C Molecular Dynamics Simulations B->C Best Docked Pose (Ligand-Protein Complex) D Binding Free Energy Calculation C->D Stable Trajectory

Caption: A generalized workflow for the computational analysis of a novel drug candidate.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for obtaining an accurate 3D structure and understanding the electronic properties of the molecule. These calculations provide the foundation for all subsequent modeling steps.

Detailed Protocol for Quantum Chemical Calculations
  • Initial Structure Generation:

    • Draw the 2D structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a preliminary 3D structure using a molecule builder and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Select a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311G+(d,p) basis set.

    • Perform a full geometry optimization in the gas phase or with an implicit solvent model (e.g., PCM) to find the lowest energy conformation.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculation:

    • Using the optimized geometry, calculate key electronic properties such as:

      • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for molecular recognition.

      • Frontier Molecular Orbitals (HOMO/LUMO): To understand the molecule's reactivity and electronic transitions.

      • Partial Atomic Charges: To derive charges for use in subsequent molecular mechanics-based simulations (docking and MD).

G A 1. Initial 3D Structure Generation B 2. DFT Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D D->B If Yes (Not a minimum) E 4. Electronic Property Calculation (MEP, HOMO/LUMO) D->E If No (True minimum) F Optimized Structure & Properties E->F

Caption: Workflow for Quantum Chemical Calculations.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For a nucleoside analog, potential targets could include viral RNA/DNA polymerases, reverse transcriptases, or cellular kinases involved in its activation.

Detailed Protocol for Molecular Docking
  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.

    • Identify the binding site, either from a co-crystallized ligand in the PDB structure or using a binding site prediction tool.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

    • Assign partial atomic charges (e.g., from the quantum chemical calculations) and define rotatable bonds.

  • Docking Simulation:

    • Define the search space (the "grid box") around the predicted binding site of the target protein.

    • Run the docking algorithm using software such as AutoDock, Glide, or DOCK. The algorithm will sample various conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • The results will be a series of "poses" ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. The pose with the best score and most favorable interactions is considered the most likely binding mode.

G cluster_p Protein Preparation cluster_l Ligand Preparation P1 Retrieve Protein Structure (from PDB) P2 Prepare Protein (Add H, Remove Water) P1->P2 P3 Define Binding Site P2->P3 Dock Perform Docking Simulation P3->Dock L1 Optimized 3D Structure (from DFT) L2 Assign Charges & Rotatable Bonds L1->L2 L2->Dock Analyze Analyze Poses & Scoring Function Dock->Analyze

Caption: A generalized workflow for molecular docking.

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time. This method is crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.

Detailed Protocol for MD Simulations
  • System Setup:

    • Start with the best-ranked pose from the molecular docking simulation (the protein-ligand complex).

    • Select a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand. The ligand may require parameterization using tools like Antechamber.

    • Place the complex in a simulation box of a defined shape (e.g., cubic, octahedral).

    • Solvate the system by adding explicit water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure and density under constant pressure (NPT ensemble). This ensures the system reaches a stable state before the production run.

  • Production MD:

    • Run the simulation for a significant period (e.g., 100 ns or longer) under the NPT ensemble. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate metrics such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.

      • Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to get a more refined estimate of binding affinity.

G A 1. System Setup (Complex + Water + Ions) B 2. Energy Minimization A->B C 3. NVT Equilibration (Heating) B->C D 4. NPT Equilibration (Pressure/Density) C->D E 5. Production MD Run (e.g., 100 ns) D->E F 6. Trajectory Analysis (RMSD, H-Bonds, etc.) E->F

Caption: A standard workflow for Molecular Dynamics (MD) simulations.

Postulated Mechanism of Action for Computational Targeting

As a nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is postulated to act by inhibiting nucleic acid synthesis. The computational methods described can be used to model its interaction with key enzymes in this pathway.

G cluster_0 Cellular Activation and Action A 1-(β-D-Xylofuranosyl) -5-methoxyuracil (Prodrug) B Cellular Kinases (Docking/MD Target) A->B Phosphorylation C Active Triphosphate Form B->C D Viral/Cellular Polymerase (Docking/MD Target) C->D E Incorporation into DNA/RNA D->E F Chain Termination & Inhibition of Replication E->F

Caption: Postulated mechanism of action for a nucleoside analog prodrug.

Conclusion

While specific experimental data on 1-(β-D-Xylofuranosyl)-5-methoxyuracil remains to be published, the computational framework outlined in this guide provides a powerful and systematic approach to predict its behavior and guide its development as a potential therapeutic agent. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the molecule's structure, electronic properties, potential biological targets, and binding dynamics. These in silico findings are invaluable for prioritizing experimental studies, optimizing lead compounds, and ultimately accelerating the drug discovery pipeline.

References

Methodological & Application

Protocol for the Glycosylation of 5-Methoxyuracil to Synthesize 5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the chemical synthesis of 5-methoxyuridine (B57755), a modified nucleoside of interest in biomedical research and drug development. The primary method described is the Vorbrüggen glycosylation, a widely used and effective method for the formation of N-glycosidic bonds in nucleosides. The protocol is designed for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

The synthesis involves a multi-step chemical pathway, beginning with the preparation of the 5-methoxyuracil (B140863) base, followed by silylation to enhance its reactivity, subsequent glycosylation with a protected ribose derivative, and a final deprotection step to yield 5-methoxyuridine. An alternative enzymatic approach is also briefly discussed. All quantitative data is summarized for easy comparison, and a detailed experimental workflow is provided.

Comparison of Synthetic Pathways

Two primary methods for the synthesis of 5-methoxyuridine are the multi-step chemical synthesis and a one-pot enzymatic synthesis. The choice of pathway may depend on factors such as the desired scale of production, cost, and available laboratory expertise.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials 5-Bromouracil (B15302), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose5-Methoxyuracil, Ribose-1-phosphate
Key Steps Methoxylation, Silylation, Glycosylation, DeprotectionOne-pot transglycosylation
Overall Yield ModerateHigh
Reaction Time Multi-dayApproximately 24 hours
Purification Multiple chromatographic stepsSingle chromatographic step
Scalability Can be challenging to scale upMore amenable to scale-up
Reagents & Conditions Requires hazardous reagents and anhydrous conditionsUtilizes enzymes in an aqueous buffer under mild conditions

Experimental Protocols

Part 1: Chemical Synthesis of 5-Methoxyuridine via Vorbrüggen Glycosylation

This protocol is divided into four main stages:

  • Synthesis of 5-Methoxyuracil

  • Silylation of 5-Methoxyuracil

  • Vorbrüggen Glycosylation

  • Deprotection of the Ribose Moiety

1. Synthesis of 5-Methoxyuracil from 5-Bromouracil

This initial step involves a nucleophilic substitution reaction to replace the bromo group at the 5-position of uracil (B121893) with a methoxy (B1213986) group.

  • Materials:

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere.

    • Add 5-bromouracil to the sodium methoxide solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Precipitate the product by acidification.

    • Collect the crude 5-methoxyuracil by filtration.

    • Purify the product by recrystallization.

  • Expected Yield: Approximately 85%[1].

2. Silylation of 5-Methoxyuracil

To facilitate the subsequent glycosylation, 5-methoxyuracil is silylated to increase its solubility and nucleophilicity.

  • Materials:

  • Procedure:

    • Suspend 5-methoxyuracil in hexamethyldisilazane (HMDS).

    • Add a catalytic amount of ammonium sulfate.

    • Reflux the mixture until a clear solution of the silylated derivative is obtained.

    • Remove excess HMDS under reduced pressure. The resulting silylated 5-methoxyuracil is typically used directly in the next step without further purification.

3. Vorbrüggen Glycosylation

This key step involves the coupling of the silylated 5-methoxyuracil with a protected ribose derivative in the presence of a Lewis acid catalyst.

  • Materials:

    • Silylated 5-methoxyuracil

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

    • Anhydrous acetonitrile

    • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Tin tetrachloride (SnCl₄)

  • Procedure:

    • Dissolve the silylated 5-methoxyuracil in an anhydrous solvent such as acetonitrile.

    • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2',3',5'-tri-O-benzoyl-5-methoxyuridine.

4. Deprotection of 2',3',5'-tri-O-benzoyl-5-methoxyuridine

The final step is the removal of the benzoyl protecting groups from the ribose moiety to yield 5-methoxyuridine.

  • Materials:

    • 2',3',5'-tri-O-benzoyl-5-methoxyuridine

    • Anhydrous methanol

    • Sodium methoxide in methanol

  • Procedure:

    • Dissolve the protected 5-methoxyuridine in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

    • Neutralize the reaction mixture with an acidic resin or by adding acetic acid.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the final product, 5-methoxyuridine, by column chromatography or recrystallization.

Part 2: Enzymatic Synthesis of 5-Methoxyuridine

This method offers a more direct and environmentally friendly alternative to chemical synthesis, utilizing a nucleoside phosphorylase to catalyze the transglycosylation reaction.

  • Materials:

  • Procedure:

    • Prepare a reaction mixture containing 5-methoxyuracil, ribose-1-phosphate, and uridine phosphorylase in a phosphate buffer at an optimal pH for the enzyme.

    • Incubate the reaction at a controlled temperature, typically between 37-50 °C.

    • Monitor the progress of the reaction by HPLC.

    • Upon completion, the enzyme can be denatured and removed by filtration.

    • The product, 5-methoxyuridine, can be purified from the reaction mixture by chromatography.

Visualizations

Glycosylation_Workflow cluster_synthesis Synthesis of 5-Methoxyuracil cluster_silylation Silylation cluster_glycosylation Vorbrüggen Glycosylation cluster_deprotection Deprotection Bromouracil 5-Bromouracil NaOMe Sodium Methoxide in Methanol Bromouracil->NaOMe Reflux Reflux (4-6h) NaOMe->Reflux Acidification Acidification & Filtration Reflux->Acidification Methoxyuracil 5-Methoxyuracil Acidification->Methoxyuracil HMDS HMDS, (NH4)2SO4 (cat.) Methoxyuracil->HMDS Silylation_Reflux Reflux HMDS->Silylation_Reflux Silylated_Base Silylated 5-Methoxyuracil Silylation_Reflux->Silylated_Base Protected_Ribose 1-O-acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose Silylated_Base->Protected_Ribose Lewis_Acid Lewis Acid (TMSOTf) in Acetonitrile Protected_Ribose->Lewis_Acid Reaction Reaction Lewis_Acid->Reaction Workup Workup & Purification Reaction->Workup Protected_Nucleoside Protected 5-Methoxyuridine Workup->Protected_Nucleoside Deprotection_Reagent Sodium Methoxide in Methanol Protected_Nucleoside->Deprotection_Reagent Deprotection_Reaction Reaction Deprotection_Reagent->Deprotection_Reaction Purification Purification Deprotection_Reaction->Purification Final_Product 5-Methoxyuridine Purification->Final_Product

Caption: Chemical synthesis workflow for 5-methoxyuridine.

Signaling_Pathway Base Silylated 5-Methoxyuracil Intermediate Oxocarbenium Ion Intermediate Base->Intermediate Nucleophilic Attack Sugar Protected Ribose (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) LewisAcid Lewis Acid (e.g., TMSOTf) Sugar->LewisAcid Activation LewisAcid->Intermediate Product Protected 5-Methoxyuridine Intermediate->Product

Caption: Key steps in the Vorbrüggen glycosylation reaction.

References

Application Notes and Protocols for the Purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. As with any biologically active compound, achieving high purity is critical for accurate in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic nucleosides. This document provides detailed application notes and a comprehensive protocol for the purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using reversed-phase HPLC (RP-HPLC).

Principle of Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecyl) bonded silica, is used in conjunction with a polar mobile phase, usually a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. In this system, more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds can be selectively eluted from the column based on their polarity, allowing for the separation of the target compound from impurities. For nucleosides, which are generally polar, RP-HPLC provides excellent resolution.

Data Presentation

The following tables summarize the key parameters for the analytical and preparative HPLC purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Table 1: Analytical HPLC Parameters for Purity Assessment

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Expected Retention Time ~8-12 minutes (dependent on exact gradient and column)

Table 2: Preparative HPLC Parameters for Purification

ParameterSpecification
HPLC System Preparative HPLC system with fraction collector
Column C18 Reversed-Phase (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 50% B over 40 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 260 nm
Sample Loading Up to 200 mg per injection (dissolved in minimal DMSO/Mobile Phase A)
Fraction Collection Triggered by UV signal threshold

Experimental Protocols

Sample Preparation
  • Dissolution of Crude Product: Following synthesis and initial work-up, dissolve the crude 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a minimal amount of a strong solvent like dimethyl sulfoxide (B87167) (DMSO). Then, dilute the solution with Mobile Phase A to a concentration suitable for injection. A typical starting concentration for preparative HPLC is 10-50 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Analytical HPLC for Method Development and Purity Check

Before proceeding to preparative scale, it is essential to develop an analytical method to determine the retention time of the target compound and to assess the purity of the crude material and the final product.

  • System Equilibration: Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the filtered, diluted crude sample.

  • Chromatographic Run: Run the gradient method as detailed in Table 1.

  • Data Analysis: Identify the peak corresponding to 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Note its retention time and the retention times of any impurities. Calculate the purity of the crude product based on the peak area percentages.

Preparative HPLC for Purification
  • System and Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at the specified flow rate (e.g., 20 mL/min) for at least 30 minutes or until the baseline is stable.

  • Sample Injection: Inject the filtered crude sample solution onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Gradient Elution and Fraction Collection: Initiate the preparative gradient method as outlined in Table 2. Set the fraction collector to begin collecting eluent just before the expected retention time of the target compound and to stop after the peak has fully eluted. Collect fractions in appropriately sized tubes.

  • Post-Purification Analysis: Analyze the purity of the collected fractions using the analytical HPLC method described above.

  • Pooling and Solvent Evaporation: Combine the fractions that contain the pure product (typically >98% purity). Remove the HPLC solvents (water, acetonitrile, and formic acid) using a rotary evaporator or a lyophilizer to obtain the purified 1-(β-D-Xylofuranosyl)-5-methoxyuracil as a solid.

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analysis Method Development & Purity Check cluster_purification Purification cluster_post_purification Post-Purification dissolve Dissolve Crude Product filter Filter Sample dissolve->filter analytical_hplc Analytical HPLC filter->analytical_hplc Small Aliquot prep_hplc Preparative HPLC filter->prep_hplc Bulk Sample analytical_hplc->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: Workflow for the HPLC purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Logical Relationship of HPLC Parameters

HPLC_Parameters cluster_column Column cluster_mobile_phase Mobile Phase cluster_flow_rate Flow Rate cluster_detection Detection parameters HPLC Parameters Column Mobile Phase Flow Rate Detection stationary_phase Stationary Phase (e.g., C18) parameters:c->stationary_phase dimensions Dimensions (Length x ID, Particle Size) parameters:c->dimensions composition Composition (e.g., Water/Acetonitrile) parameters:m->composition gradient Gradient Profile (% Organic vs. Time) parameters:m->gradient rate Rate (mL/min) parameters:f->rate wavelength UV Wavelength (nm) parameters:d->wavelength

Caption: Key parameters influencing HPLC separation.

Application Notes and Protocols for Antiviral Assays of Xylofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylofuranosyl nucleosides are a class of nucleoside analogs that have garnered significant interest in the field of antiviral drug discovery. These compounds, characterized by a xylofuranose (B8766934) sugar moiety, have demonstrated promising activity against a range of viruses, particularly RNA viruses. Their mechanism of action is primarily attributed to the inhibition of viral replication by interfering with the viral RNA-dependent RNA polymerase (RdRp). This document provides detailed protocols for the in vitro evaluation of the antiviral activity and cytotoxicity of xylofuranosyl nucleosides, along with a summary of their reported antiviral efficacy.

Mechanism of Action

The antiviral activity of xylofuranosyl nucleosides is contingent upon their intracellular conversion to the active triphosphate form.[1] Cellular kinases catalyze this multi-step phosphorylation process. Once phosphorylated, the xylofuranosyl nucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate, leading to its incorporation into the nascent viral RNA strand by the viral RdRp. This incorporation results in premature chain termination, thereby halting viral replication.[1]

Antiviral Mechanism of Xylofuranosyl Nucleosides cluster_cell Host Cell cluster_virus Virus Xylo_N Xylofuranosyl Nucleoside Xylo_MP Xylo-N-Monophosphate Xylo_N->Xylo_MP Cellular Kinase Xylo_DP Xylo-N-Diphosphate Xylo_MP->Xylo_DP Cellular Kinase Xylo_TP Xylo-N-Triphosphate (Active Form) Xylo_DP->Xylo_TP Cellular Kinase Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Xylo_TP->Viral_RdRp RNA_Chain Nascent Viral RNA Viral_RdRp->RNA_Chain Incorporation Viral_Replication Viral Replication Cycle Termination Chain Termination RNA_Chain->Termination

Caption: Intracellular activation and mechanism of action of xylofuranosyl nucleosides.

Data Presentation: Antiviral Activity of Xylofuranosyl Nucleosides

The following table summarizes the in vitro antiviral activity of various xylofuranosyl nucleoside analogs against a selection of RNA viruses. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are provided. A higher SI value indicates a more favorable therapeutic window.

Compound/AnalogVirus Strain(s)Cell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
Adenine-containing xylosyl nucleoside phosphonateMeasles virus (MeV)Vero12>100>8.3
Enterovirus-68 (EV-68)Vero16>100>6.25
Disilylated 3'-glucosylthio xylonucleosideSindbis virus (SINV)Vero E63>120>40
2',5'-di-O-silylated 3'-C-alkylthio nucleosidesSARS-CoV-2Vero E6Low micromolar--
5'-butyryl-2'-silyl-3'-alkylthio nucleosidesChikungunya virus (CHIKV)Vero E6Low micromolar--
Sindbis virus (SINV)Vero E6Low micromolar--

Data is compiled from published studies.[2][3] "-" indicates data not reported.

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the antiviral efficacy of a compound by measuring the reduction in virus-induced plaques.

Plaque Reduction Assay Workflow A Seed host cells in multi-well plates and grow to confluence C Infect cell monolayers with a known titer of virus A->C B Prepare serial dilutions of the xylofuranosyl nucleoside D Add compound dilutions to the infected cells B->D C->D E Overlay with a semi-solid medium (e.g., methylcellulose) D->E F Incubate for several days to allow plaque formation E->F G Fix and stain the cells (e.g., crystal violet) F->G H Count plaques and calculate the EC50 value G->H

Caption: Workflow for the plaque reduction assay.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock with a known titer

  • Xylofuranosyl nucleoside compound

  • Cell culture medium (e.g., DMEM) with supplements

  • Semi-solid overlay medium (e.g., methylcellulose (B11928114) or agarose (B213101) in culture medium)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Multi-well cell culture plates (e.g., 6- or 12-well)

Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the xylofuranosyl nucleoside in cell culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and wash with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of the xylofuranosyl nucleoside to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Carefully add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

  • Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and the fixative, and then stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Xylofuranosyl nucleoside compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[4][5][6]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the xylofuranosyl nucleoside. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[4][5][6]

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Quantitative RT-PCR (qRT-PCR) for Viral Load Determination

This assay quantifies the amount of viral RNA in cell culture supernatants, providing an alternative method to assess antiviral activity.

qRT-PCR Workflow A Infect cells and treat with xylofuranosyl nucleoside B Collect cell culture supernatants at a specific time point A->B C Extract viral RNA from the supernatants B->C D Perform reverse transcription to synthesize cDNA C->D E Perform real-time PCR with virus-specific primers and probe D->E G Quantify viral RNA in samples based on the standard curve E->G F Generate a standard curve with known concentrations of viral RNA F->G H Calculate the reduction in viral load and determine EC50 G->H

Caption: Workflow for viral load determination using qRT-PCR.

Materials:

  • Infected and treated cell culture supernatants

  • Viral RNA extraction kit

  • Reverse transcriptase and reaction components

  • Real-time PCR master mix

  • Virus-specific forward and reverse primers and a fluorescently labeled probe

  • Real-time PCR instrument

  • Known concentration of viral RNA for standard curve

Procedure:

  • Sample Collection: Following infection and treatment with the xylofuranosyl nucleoside as described in the antiviral assay, collect the cell culture supernatants at a predetermined time point (e.g., 24, 48, or 72 hours post-infection).

  • RNA Extraction: Extract viral RNA from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random primers or a virus-specific reverse primer.

  • Real-time PCR:

    • Prepare a reaction mixture containing the real-time PCR master mix, virus-specific primers, and probe.

    • Add the synthesized cDNA to the reaction mixture.

    • Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Standard Curve: Generate a standard curve by performing the qRT-PCR on serial dilutions of a known concentration of viral RNA. This will be used to correlate the cycle threshold (Ct) values to the viral RNA copy number.

  • Data Analysis:

    • Determine the Ct values for each experimental sample.

    • Quantify the viral RNA copy number in each sample by extrapolating from the standard curve.

    • Calculate the percentage reduction in viral load for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the antiviral potential of xylofuranosyl nucleosides. The plaque reduction assay offers a direct measure of the inhibition of infectious virus production, while the qRT-PCR assay provides a sensitive method for quantifying viral RNA. The MTT assay is essential for assessing the cytotoxicity of the compounds and determining their selectivity index. By following these detailed methodologies, researchers can obtain reliable and reproducible data to guide the development of novel antiviral therapeutics based on the xylofuranosyl nucleoside scaffold.

References

Application Notes and Protocols: Cytotoxicity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog with a structure suggesting potential as an anticancer agent.[1][2] While extensive experimental data on this specific compound is not widely available in public literature, its similarity to other 5-substituted uracil (B121893) derivatives and xylofuranosyl nucleosides provides a strong basis for investigating its cytotoxic effects in cancer cell lines.[1][2][3] Nucleoside analogs often exert their therapeutic effects by interfering with nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the in vitro cytotoxicity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Included are detailed protocols for widely used cytotoxicity assays, a predicted mechanism of action, and illustrative data presentation formats.

Predicted Mechanism of Action

The cytotoxic activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothesized to stem from its role as a nucleoside analog. Upon cellular uptake, it is likely phosphorylated to its triphosphate derivative.[1][4] This active form can then act as a competitive inhibitor of cellular DNA polymerases.[1] Incorporation of the analog into the DNA of cancer cells would likely result in chain termination, triggering the DNA damage response pathway and ultimately leading to apoptosis.[1] Key signaling proteins that may be involved include ATM, ATR, and p53.[1]

Predicted Signaling Pathway Compound 1-(β-D-Xylofuranosyl)- 5-methoxyuracil Intracellular_Phosphorylation Intracellular Phosphorylation Compound->Intracellular_Phosphorylation Triphosphate_Analog Triphosphate Analog Intracellular_Phosphorylation->Triphosphate_Analog Inhibition Inhibition Triphosphate_Analog->Inhibition DNA_Incorporation Incorporation into DNA Triphosphate_Analog->DNA_Incorporation DNA_Polymerase DNA Polymerase Inhibition->DNA_Polymerase DNA_Chain_Termination DNA Chain Termination DNA_Incorporation->DNA_Chain_Termination DNA_Damage_Signal DNA Damage Signal DNA_Chain_Termination->DNA_Damage_Signal ATM_ATR_Activation ATM/ATR Activation DNA_Damage_Signal->ATM_ATR_Activation p53_Activation p53 Activation ATM_ATR_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Predicted mechanism of action leading to apoptosis.

Data Presentation: Hypothetical Cytotoxicity Data

As specific experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not currently available, the following table presents hypothetical, yet plausible, IC50 (half-maximal inhibitory concentration) values to guide experimental design and data presentation.[1] The IC50 value is a critical metric for quantifying the cytotoxic effect of a compound.[5]

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
HeLaCervical Adenocarcinoma4822.8
A549Lung Carcinoma4835.5
HCT116Colorectal Carcinoma4818.9
HepG2Hepatocellular Carcinoma4828.1
MCF-7Breast Adenocarcinoma728.7
HeLaCervical Adenocarcinoma7212.4
A549Lung Carcinoma7220.3
HCT116Colorectal Carcinoma7210.5
HepG2Hepatocellular Carcinoma7216.7

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays suitable for evaluating the effects of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

General Experimental Workflow

Cytotoxicity Assay Workflow Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Incubation_Attach 3. Incubation (24h for attachment) Cell_Seeding->Incubation_Attach Compound_Treatment 4. Compound Treatment (Serial Dilutions) Incubation_Attach->Compound_Treatment Incubation_Treat 5. Incubation (48h or 72h) Compound_Treatment->Incubation_Treat Assay 6. Viability Assay (e.g., MTT, SRB, LDH) Incubation_Treat->Assay Data_Analysis 7. Data Analysis (Absorbance Reading, IC50 Calculation) Assay->Data_Analysis

A general workflow for in vitro cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]

Materials:

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • Cancer cell lines of interest (e.g., MCF-7, HeLa)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells that are in the logarithmic growth phase.[5]

    • Perform a cell count and determine viability using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a suitable solvent like DMSO (e.g., 10 mM).[5]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • All materials from the MTT assay, except for MTT and DMSO.

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 2.5%) and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining and Solubilization:

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound stain.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Conclusion

While 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a compound with limited published data, its structural characteristics suggest it is a promising candidate for anticancer research.[1] The protocols and information provided here offer a solid framework for initiating a thorough investigation into its cytotoxic properties against various cancer cell lines. Rigorous and standardized experimental approaches are crucial for generating reproducible and meaningful data to elucidate the therapeutic potential of this novel nucleoside analog.

References

Application Notes and Protocols for the Enzymatic Incorporation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Modifications to the sugar moiety, such as the use of xylofuranose (B8766934) (a 3'-epimer of ribose), can confer unique structural and biological properties. 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog that combines the xylo-sugar modification with a 5-methoxy substitution on the uracil (B121893) base. Upon intracellular phosphorylation to its 5'-triphosphate form, this analog has the potential to interact with DNA and RNA polymerases, acting as a substrate for incorporation or as an inhibitor of nucleic acid synthesis. The altered stereochemistry at the 3'-position of the xylose sugar is a critical feature that may lead to chain termination upon incorporation into a growing nucleic acid strand, a mechanism central to the therapeutic effect of many nucleoside drugs. This document provides detailed protocols for the synthesis of the triphosphate derivative and for evaluating its enzymatic incorporation by polymerases.

Predicted Physicochemical Properties

The successful synthesis and purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate is a prerequisite for studying its enzymatic incorporation. The fundamental properties of the parent nucleoside have been predicted based on related compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C_10_H_13_N_2_O_16_P_3_Based on the addition of a triphosphate group to the 5'-hydroxyl of the nucleoside.
Molecular Weight ~514.13 g/mol Calculated from the predicted molecular formula.
Appearance White to off-white powderTypical appearance for similar nucleotide analogs.
Solubility Soluble in water and aqueous buffersCommon solubility profile for triphosphate salts.

Potential Applications

The unique structural features of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate suggest several potential applications in research and drug development:

  • Antiviral Agent: As an analog of deoxyuridine triphosphate (or uridine (B1682114) triphosphate), it may be recognized by viral DNA or RNA polymerases. Its incorporation could lead to chain termination, thereby inhibiting viral replication. This makes it a candidate for screening against a variety of viruses.

  • Anticancer Agent: Rapidly proliferating cancer cells have a high demand for nucleotide precursors for DNA replication. This modified nucleotide could be preferentially incorporated into the DNA of cancer cells by cellular DNA polymerases, leading to cell cycle arrest and apoptosis.

  • Tool for Molecular Biology: As a modified nucleotide, it could be used as a probe to study the active site and mechanism of various polymerases. Its incorporation properties can provide insights into the steric and electronic requirements of these enzymes.

  • Xeno-Nucleic Acid (XNA) Research: Xylo-nucleic acids (XNA) are a class of synthetic genetic polymers. The enzymatic synthesis of XNA is a key challenge in the field of synthetic biology. Studying the incorporation of xylo-nucleotide triphosphates is a critical step towards developing polymerases that can synthesize XNA.

Quantitative Data from Related Compounds

While no direct kinetic data for the incorporation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate is available, studies on other xylofuranosyl nucleoside triphosphates have demonstrated their ability to interact with polymerases. The following table summarizes the inhibition constants (Ki) for 3'-azido-3'-deoxy-xylofuranosyl derivatives of ATP and GTP with E. coli RNA polymerase. These compounds act as linear mixed inhibitors.

CompoundPolymeraseInhibition TypeK_i_ (μM)
9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)adenine 5'-triphosphateE. coli RNA PolymeraseLinear Mixed33
9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)guanine 5'-triphosphateE. coli RNA PolymeraseLinear Mixed0.95

This data is for related xylo-purine derivatives and serves as an indication that xylo-nucleoside triphosphates can interact with the active sites of polymerases.

Experimental Protocols

Protocol 1: Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil Triphosphate

This protocol outlines a general method for the phosphorylation of the parent nucleoside to its 5'-triphosphate form.

Materials:

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Phosphorus oxychloride (POCl_3_)

  • Tributylammonium (B8510715) pyrophosphate

  • Triethylamine

  • Anhydrous trimethyl phosphate

  • DEAE-Sephadex A-25 resin

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Preparation of the Nucleoside: Ensure the starting nucleoside, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, is pure and anhydrous.

  • Monophosphorylation: a. Dissolve the nucleoside and proton sponge in anhydrous trimethyl phosphate. b. Cool the solution to 0°C and slowly add phosphorus oxychloride. c. Stir the reaction at 0°C for 2-4 hours, monitoring by TLC or HPLC. d. Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous DMF.

  • Triphosphate Formation: a. Continue stirring the reaction mixture at 0°C for another 3-5 hours. b. Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5). c. Stir for an additional hour at room temperature.

  • Purification: a. Concentrate the reaction mixture under reduced pressure. b. Resuspend the residue in water and load it onto a DEAE-Sephadex A-25 column pre-equilibrated with 0.1 M TEAB buffer. c. Elute the triphosphate using a linear gradient of 0.1 M to 1.0 M TEAB buffer. d. Collect fractions and monitor by UV absorbance at the λ_max_ of the nucleoside. e. Pool the fractions containing the triphosphate, concentrate by rotary evaporation, and co-evaporate with methanol (B129727) to remove excess TEAB. f. Lyophilize the purified triphosphate to obtain a white powder.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: In Vitro Polymerase Incorporation Assay

This protocol is designed to determine if 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate can be incorporated into a growing nucleic acid chain by a DNA polymerase.

Materials:

  • DNA Polymerase (e.g., Taq DNA polymerase, Klenow fragment, or a mutant polymerase known to accept modified nucleotides)

  • 10x Polymerase Reaction Buffer

  • Primer-template DNA duplex (see design notes below)

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate (Xylo-UTP)

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • Loading dye (e.g., formamide-based stop solution)

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea)

  • TBE buffer

  • Fluorescently labeled primer (e.g., 5'-FAM)

Primer-Template Design:

Design a primer-template system where the first incorporation event opposite the template strand requires the modified nucleotide. For example:

  • Template: 3'-...G T A C A G C T...-5'

  • Primer: 5'-FAM-C A T G-3'

In this example, the next nucleotide to be incorporated is complementary to the 'A' in the template, which would be the experimental Xylo-UTP (as an analog of TTP).

Procedure:

  • Reaction Setup: Prepare the following reaction mixture on ice in a final volume of 20 µL:

    • 2 µL of 10x Polymerase Reaction Buffer

    • 1 µL of Primer-Template DNA (10 µM)

    • 2 µL of dNTP mix (containing dATP, dCTP, dGTP at 100 µM each)

    • Variable concentration of Xylo-UTP (e.g., 0, 10, 50, 100, 250 µM)

    • 1 µL of DNA Polymerase (e.g., 1 unit)

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow, 72°C for Taq) for a set time course (e.g., 5, 15, 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume (20 µL) of loading dye containing EDTA.

  • Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place on ice.

  • Gel Electrophoresis: a. Load the samples onto a denaturing polyacrylamide gel. b. Run the gel in 1x TBE buffer at a constant voltage until the desired separation is achieved.

  • Visualization: a. Visualize the fluorescently labeled DNA fragments using a gel imager. b. The incorporation of Xylo-UTP will result in a primer extension product that is one nucleotide longer (n+1). c. The efficiency of incorporation can be quantified by measuring the intensity of the extended product band relative to the unextended primer.

Controls:

  • Negative Control: A reaction with no polymerase to show the initial primer length.

  • Positive Control: A reaction with natural dTTP instead of Xylo-UTP to show the expected full-length extension product.

  • Chain Termination Control: A reaction with a known chain terminator (e.g., ddTTP) to compare the termination efficiency.

Protocol 3: Steady-State Kinetic Analysis

To determine the kinetic parameters (K_m_ and k_cat_) for the incorporation of Xylo-UTP, a steady-state kinetic analysis can be performed.

Procedure:

  • Follow the setup for the In Vitro Polymerase Incorporation Assay.

  • Use a fixed, low concentration of enzyme and a primer-template concentration that is significantly higher than the enzyme concentration.

  • Vary the concentration of the Xylo-UTP over a wide range (e.g., 0.1 to 10 times the expected K_m_).

  • Run the reactions for a short time to ensure that the product formation is in the initial linear range (typically <20% of the primer is extended).

  • Quantify the amount of extended product at each substrate concentration.

  • Plot the initial velocity (rate of product formation) against the substrate (Xylo-UTP) concentration.

  • Fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

  • Calculate k_cat_ from V_max_ and the enzyme concentration.

  • The efficiency of incorporation is given by k_cat_/K_m_.

Visualizations

Experimental Workflow for Polymerase Incorporation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis primer_template Primer-Template Design (5'-FAM Labeled Primer) reagents Prepare Reaction Mix: - Polymerase Buffer - dNTPs (A, C, G) - DNA Polymerase primer_template->reagents add_xyloutp Add varying concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate (Xylo-UTP) reagents->add_xyloutp incubation Incubate at optimal polymerase temperature add_xyloutp->incubation quench Quench reaction with EDTA-containing stop solution incubation->quench denature Denature samples at 95°C quench->denature page Denaturing PAGE denature->page visualize Visualize on Gel Imager page->visualize quantify Quantify band intensities (n vs n+1 product) visualize->quantify

Caption: Experimental workflow for the polymerase incorporation assay.

Predicted Mechanism of Action: Chain Termination

G cluster_cellular Cellular Processes cluster_incorporation Polymerase Action cluster_outcome Biological Outcome uptake Cellular Uptake of 1-(β-D-Xylofuranosyl)- 5-methoxyuracil phosphorylation Phosphorylation by Cellular Kinases uptake->phosphorylation triphosphate Formation of 1-(β-D-Xylofuranosyl)- 5-methoxyuracil triphosphate phosphorylation->triphosphate polymerase DNA/RNA Polymerase triphosphate->polymerase competes with natural dNTP/NTP incorporation Incorporation into growing DNA/RNA strand polymerase->incorporation chain_termination Chain Termination (due to 3'-xylo stereochemistry) incorporation->chain_termination inhibition Inhibition of Nucleic Acid Replication chain_termination->inhibition

Caption: Predicted mechanism of action via chain termination.

Application Notes and Protocols for 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Polymerase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with significant potential in antiviral and anticancer research.[1] As a member of the pyrimidine (B1678525) family, its structure, which combines a β-D-xylofuranose sugar with a 5-methoxyuracil (B140863) base, suggests it may interfere with nucleic acid synthesis.[2] The xylofuranosyl configuration, being an epimer of the natural ribofuranose, can be recognized by viral or cellular polymerases, while the 5-methoxy substitution on the uracil (B121893) ring may alter its base-pairing properties and metabolic stability.[2][3]

These application notes provide a comprehensive overview of the predicted properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and detailed protocols for its evaluation in polymerase assays. It is important to note that as a novel compound, direct experimental data is limited, and the information presented is based on established principles of nucleoside chemistry and comparative analysis of structurally related analogs.[2][4]

Predicted Physicochemical Properties

The fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted based on the analysis of related compounds.[1]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[1]
Molecular Weight ~274.23 g/mol Calculated from the predicted molecular formula.[1]
Appearance White to off-white crystalline solidTypical appearance for similar nucleoside analogs.[1]
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleoside analogs.[1]
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil ring.[1]
Hydrogen Bond Acceptors 7Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[1]

Postulated Mechanism of Action: Polymerase Inhibition

The primary proposed mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is the inhibition of DNA or RNA polymerases, a common mechanism for nucleoside analogs.[5] This process can be broken down into several key steps:

  • Cellular Uptake: The compound is transported into the target cell.

  • Phosphorylation: Intracellular kinases phosphorylate the nucleoside analog to its active triphosphate form.

  • Competitive Inhibition: The triphosphate analog competes with the natural corresponding nucleoside triphosphate (e.g., UTP or TTP) for binding to the active site of a polymerase.

  • Incorporation and Chain Termination: Upon incorporation into the growing nucleic acid chain (DNA or RNA), the altered sugar moiety (xylofuranose) can prevent the formation of the next phosphodiester bond, leading to premature chain termination and halting replication.[6]

G cluster_cell Target Cell Uptake Cellular Uptake Analog_MP Analog Monophosphate Uptake->Analog_MP Kinases Analog 1-(β-D-Xylofuranosyl) -5-methoxyuracil Analog->Uptake Analog_DP Analog Diphosphate Analog_MP->Analog_DP Kinases Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Kinases Polymerase DNA/RNA Polymerase Analog_TP->Polymerase Competitive Inhibition NucleicAcid Growing DNA/RNA Chain Polymerase->NucleicAcid Incorporation TerminatedChain Terminated Chain NucleicAcid->TerminatedChain ReplicationHalt Replication Halts TerminatedChain->ReplicationHalt Extracellular Extracellular Space Extracellular->Analog

Postulated mechanism of action for polymerase inhibition.

Experimental Protocols

The following are detailed protocols for evaluating the inhibitory potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil against a target polymerase.

In Vitro Polymerase Inhibition Assay (Primer Extension)

This assay quantitatively measures the ability of the triphosphate form of the analog to be incorporated by a polymerase and to terminate chain elongation.[7][8]

Materials:

  • Purified recombinant polymerase (e.g., viral RNA-dependent RNA polymerase or human DNA polymerase)

  • Fluorescently labeled primer and corresponding template nucleic acid

  • Natural dNTPs or NTPs

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate (to be synthesized)

  • Reaction buffer (enzyme-specific)

  • Stop solution (e.g., formamide (B127407) with EDTA)

  • Denaturing polyacrylamide gel

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, primer/template duplex, and the polymerase.

  • Initiation: Initiate the reaction by adding a mixture of natural NTPs and varying concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate. Include a control reaction with no analog.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Denaturation: Heat the samples to denature the nucleic acids.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the fluorescently labeled DNA/RNA products using a gel imaging system. The presence of shorter products in the presence of the analog indicates chain termination.

Cytotoxicity Assay (MTT Assay)

Before evaluating antiviral or anticancer activity, it is crucial to determine the cytotoxicity of the compound.[9]

Materials:

  • Host cell line appropriate for the virus or cancer model

  • Complete cell culture medium

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[9]

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[9]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of the compound required to inhibit viral replication.[9]

Materials:

  • Host cell line

  • Virus stock

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • 24-well plates

  • Overlay medium (e.g., DMEM with methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Grow a confluent monolayer of host cells in 24-well plates.

  • Infection: Infect the cells with the virus at a low multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus and add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Staining: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Synthesize & Purify 1-(β-D-Xylofuranosyl) -5-methoxyuracil-TP PolymeraseAssay Polymerase Inhibition Assay (Primer Extension) Compound->PolymeraseAssay Cells Culture Host Cells Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Cells->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Determine EC50 Cells->Antiviral Virus Propagate Virus Stock Virus->Antiviral Data Calculate CC50, EC50, and Ki Cytotoxicity->Data PolymeraseAssay->Data Antiviral->Data SI Determine Selectivity Index (SI = CC50 / EC50) Data->SI

Experimental workflow for evaluating polymerase inhibitors.

Hypothetical Data Presentation

The following tables present hypothetical data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, benchmarked against other relevant nucleoside analogs. This data is for illustrative purposes and should be experimentally determined.[9]

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1-(β-D-Xylofuranosyl)-5-methoxyuracil Influenza A 5.2 >100 >19.2
1-(β-D-Xylofuranosyl)-5-methoxyuracil HCV 8.7 >100 >11.5
RibavirinInfluenza A10>50>5
SofosbuvirHCV0.09>100>1111

Table 2: Polymerase Inhibition Kinetics

Compound TriphosphatePolymeraseKᵢ (µM)Inhibition Type
1-(β-D-Xylofuranosyl)-5-methoxyuracil-TP Influenza A PA/PB1 1.5 Competitive
1-(β-D-Xylofuranosyl)-5-methoxyuracil-TP HCV NS5B 2.8 Competitive
9-(β-D-xylofuranosyl)adenine-TPRNA Polymerase II5Competitive[10]

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a promising nucleoside analog that warrants further investigation as a potential antiviral or anticancer agent.[1] Its unique structure suggests a mechanism of action involving the inhibition of nucleic acid synthesis.[5] The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its biological activity and mechanism of action. Future research should focus on the chemical synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential.[1]

References

Application Notes and Protocols for Testing Nucleoside Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential cell culture methods for evaluating the efficacy and safety of nucleoside analogs. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in your research.

I. Introduction to Nucleoside Analog Testing

Nucleoside analogs are a critical class of therapeutic agents, forming the backbone of many antiviral and anticancer treatments.[1][2] Their mechanism of action relies on their structural similarity to natural nucleosides, allowing them to be metabolized by cellular or viral enzymes and subsequently incorporated into DNA or RNA.[2][3][4] This incorporation disrupts nucleic acid synthesis, leading to chain termination and inhibition of replication in rapidly dividing cells, such as cancer cells or virus-infected cells.[1][3]

Effective preclinical evaluation of novel nucleoside analogs requires a robust panel of in vitro assays to determine their cytotoxicity, antiviral or anticancer activity, and mechanism of action. This document outlines the standard cell culture methodologies for these assessments.

II. Key Experimental Areas

The in vitro evaluation of nucleoside analogs can be broadly categorized into three main areas:

  • Cytotoxicity Assays: To determine the toxic effects of the compound on host cells and establish a therapeutic window.

  • Antiviral/Anticancer Activity Assays: To measure the efficacy of the analog in inhibiting viral replication or cancer cell proliferation.

  • Mechanism of Action Studies: To elucidate the specific cellular and molecular pathways through which the analog exerts its effects.

III. Data Presentation: Comparative Cytotoxicity and Antiviral Activity

Quantitative data from cytotoxicity and antiviral assays are crucial for comparing the potency and selectivity of different nucleoside analogs. The 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) are key parameters. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic potential.

Table 1: Example Data Summary for Nucleoside Analog 'X'

Cell LineAssay TypeParameterConcentration (µM)Selectivity Index (SI = CC50/EC50)
VeroCytotoxicityCC50>100\multirow{2}{}{>100}
VeroAntiviral (HCV)EC50<1
Huh7CytotoxicityCC5085\multirow{2}{}{56.7}
Huh7Antiviral (HCV)EC501.5
CEMCytotoxicityCC50>100\multirow{2}{*}{N/A}
CEMAnticancerIC500.2
HepG2Mitochondrial ToxicitymtDNA depletion10N/A

Note: This is example data and will vary depending on the specific nucleoside analog and experimental conditions.

IV. Experimental Protocols

A. Cytotoxicity Assays

These assays determine the concentration of the nucleoside analog that is toxic to uninfected host cells. Common methods measure cell viability or membrane integrity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][5][6] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][7]

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • Nucleoside analog stock solution

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[6][8] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[6][8]

  • Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).[1][8]

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[9][10]

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • Nucleoside analog stock solution

  • MTS solution (often combined with an electron coupling reagent like PES)[10]

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.[7][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9][10]

  • Data Analysis: Calculate cell viability and the CC50 value as described for the MTT assay.

B. Antiviral Activity Assays

These assays are designed to measure the ability of a nucleoside analog to inhibit the replication of a specific virus.

The plaque reduction assay is a functional assay that measures the number of infectious virus particles.[11] It is considered the gold standard for determining the effectiveness of an antiviral compound.[11]

Materials:

  • 24- or 48-well cell culture plates

  • Susceptible host cell line

  • Virus stock of known titer

  • Nucleoside analog stock solution

  • Overlay medium (e.g., containing 0.4% agarose)[12]

  • Staining solution (e.g., crystal violet)

  • Formalin for fixing

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.[12]

  • Virus and Compound Incubation: Prepare serial dilutions of the nucleoside analog. Mix the diluted compound with a known amount of virus (e.g., 40-80 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[12]

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture (0.2 mL per well).[12] Adsorb for 90 minutes at 37°C.[12]

  • Overlay: Carefully aspirate the inoculum and add 1.5 mL of overlay medium containing the corresponding concentration of the nucleoside analog to each well.[12]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-10 days, depending on the virus).

  • Staining: Fix the cells with formalin and then stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.

C. Mechanism of Action Studies

These studies aim to understand how the nucleoside analog inhibits its target.

This assay determines the rate at which the nucleoside analog enters the cell and is converted to its active triphosphate form.[13]

Materials:

  • Radiolabeled nucleoside analog (e.g., ³H or ¹⁴C)

  • Cell line of interest

  • Assay buffer

  • Ice-cold PBS

  • Scintillation counter or HPLC system

Protocol:

  • Cell Culture: Plate cells in multi-well plates and grow to near confluence.[1]

  • Uptake Initiation: Replace the medium with an assay buffer containing the radiolabeled nucleoside analog.[1]

  • Incubation: Incubate for predetermined time points at 37°C.[1]

  • Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.[1]

  • Cell Lysis and Analysis: Lyse the cells and measure the intracellular concentration of the radiolabeled compound and its metabolites using a scintillation counter or by HPLC.

  • Data Analysis: Calculate the rate of uptake and the metabolic profile of the nucleoside analog.

This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of the viral polymerase.

Materials:

  • Purified viral polymerase

  • Template and primer nucleic acids

  • Natural deoxynucleotide triphosphates (dNTPs)

  • Triphosphate form of the nucleoside analog

  • Reaction buffer

  • Method for detecting DNA/RNA synthesis (e.g., radiolabeled dNTPs, fluorescent probes)

Protocol:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, and viral polymerase.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of the nucleoside analog.

  • Reaction Initiation: Start the reaction by adding the dNTPs (one of which may be labeled).

  • Incubation: Incubate at the optimal temperature for the polymerase.

  • Reaction Termination and Analysis: Stop the reaction and analyze the products to determine the extent of nucleic acid synthesis.

  • Data Analysis: Calculate the IC50 value for the inhibition of polymerase activity.

Nucleoside analogs can sometimes inhibit mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial dysfunction.[14][15][16]

Materials:

  • Cell line of interest

  • Nucleoside analog

  • Reagents for quantifying mitochondrial DNA (mtDNA) content (e.g., qPCR primers for a mitochondrial gene and a nuclear gene)[15]

  • Reagents for measuring mitochondrial respiration (e.g., Seahorse XF Analyzer)[15]

Protocol (mtDNA Quantification):

  • Cell Treatment: Treat cells with the nucleoside analog for an extended period (e.g., several days to weeks).

  • DNA Extraction: Extract total DNA from the treated and untreated cells.

  • qPCR: Perform quantitative PCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) to determine the relative amount of mtDNA to nuclear DNA (nDNA).[15]

  • Data Analysis: A decrease in the mtDNA/nDNA ratio in treated cells indicates mitochondrial toxicity.

V. Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Experimental Workflow: Cytotoxicity and Antiviral Screening

experimental_workflow cluster_setup Phase 1: Assay Setup cluster_cytotoxicity Phase 2a: Cytotoxicity Assay cluster_antiviral Phase 2b: Antiviral Assay (Plaque Reduction) cluster_analysis Phase 3: Data Analysis A Seed Cells in 96-well Plates C Treat Cells with Compound A->C H Infect Cells with Virus + Compound A->H B Prepare Serial Dilutions of Nucleoside Analog B->C B->H D Incubate (e.g., 48-72h) C->D E Add MTT/MTS Reagent D->E F Measure Absorbance E->F G Calculate CC50 F->G M Determine Selectivity Index (SI = CC50 / EC50) G->M I Incubate until Plaques Form H->I J Fix and Stain Plaques I->J K Count Plaques J->K L Calculate EC50 K->L L->M moa_pathway cluster_entry Cellular Uptake cluster_activation Anabolic Activation cluster_inhibition Target Inhibition NA_ext Nucleoside Analog (Extracellular) NT Nucleoside Transporter (e.g., ENT, CNT) NA_ext->NT NA_int Nucleoside Analog (Intracellular) NT->NA_int K1 Cellular/Viral Kinase NA_int->K1 NA_MP NA-Monophosphate K2 Cellular Kinase NA_MP->K2 NA_DP NA-Diphosphate K3 Cellular Kinase NA_DP->K3 NA_TP NA-Triphosphate (Active Form) Polymerase Viral DNA/RNA Polymerase NA_TP->Polymerase K1->NA_MP K2->NA_DP K3->NA_TP Incorporation Incorporation into Viral DNA/RNA Polymerase->Incorporation Termination Chain Termination & Replication Inhibition Incorporation->Termination

References

Application Notes and Protocols for the Preparation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in the public domain.[1][2][3] This document provides a comprehensive guide based on established principles of nucleoside chemistry and a comparative analysis of closely related analogs. The protocols and data presented are predictive and intended to serve as a foundational resource.[2]

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog.[1] Its unique structure, combining a xylofuranose (B8766934) sugar moiety with a 5-methoxy substituted uracil (B121893) base, suggests potential as an antiviral or anticancer agent.[1][2][4] Nucleoside analogs often exert their biological effects by interfering with the synthesis of nucleic acids, leading to chain termination in viral replication or inducing apoptosis in rapidly dividing cancer cells.[1][5] The xylofuranosyl moiety, being an epimer of the natural ribose, can confer unique conformational properties that may influence interactions with cellular or viral enzymes.[4]

This document outlines the synthetic pathway, purification, characterization, and formulation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil for the purpose of in vivo evaluation.

Data Presentation

While specific experimental data for this compound is scarce, the following tables summarize predicted physicochemical properties and expected analytical results based on structurally similar compounds.[2][3]

Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil [1][2]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the chemical structure.[2]
Molecular Weight ~274.23 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs.[1]
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleoside analogs.[1]
Hydrogen Bond Donors 4Derived from hydroxyl groups and the N-H group of the uracil ring.[1]
Hydrogen Bond Acceptors 7Derived from oxygen atoms in the furanose ring.[1]

Table 2: Representative Analytical Data for Characterization [2]

AnalysisExpected Result
¹H NMR Signals corresponding to the anomeric proton (H-1'), sugar protons (H-2' to H-5'), the uracil proton (H-6), and a singlet for the methoxy (B1213986) group.
¹³C NMR Resonances for all carbon atoms, including the anomeric carbon, sugar carbons, uracil carbons, and the methoxy carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M+Na]⁺).
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the final compound, aiming for >95% for in vivo studies.
Melting Point To be determined experimentally.
Optical Rotation To be determined experimentally.

Experimental Protocols

Protocol 1: Chemical Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

The synthesis is a four-step process involving the preparation of the nucleobase, silylation, glycosylation, and deprotection.[4] The Silyl-Hilbert-Johnson (Vorbrüggen) reaction is a versatile method for this type of glycosylation.[6]

Step 1: Synthesis of 5-Methoxyuracil (B140863) This procedure is adapted from established methods for synthesizing 5-alkoxyuracils.[4]

  • Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI).

  • Procedure:

    • Dissolve sodium methoxide (1.1 equivalents) in dry methanol.

    • Add 5-hydroxyuracil (1.0 equivalent) and stir at room temperature until a clear solution is formed.

    • Cool the mixture in an ice bath and add DMS or MeI (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Neutralize the reaction and purify the product.

Step 2: Silylation of 5-Methoxyuracil Silylation enhances the solubility and reactivity of the nucleobase for the glycosylation step.[2][6]

  • Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) or Ammonium (B1175870) sulfate (catalyst), Anhydrous acetonitrile.

  • Procedure:

    • Suspend 5-methoxyuracil in anhydrous acetonitrile.

    • Add HMDS and a catalytic amount of TMS-Cl or ammonium sulfate.[6]

    • Reflux the mixture under an inert atmosphere until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain the silylated 5-methoxyuracil, which is used directly in the next step.

Step 3: Vorbrüggen Glycosylation This is the key step where the sugar and base are coupled.[4]

  • Materials: Silylated 5-methoxyuracil, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Dichloromethane, Saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve the silylated 5-methoxyuracil from Step 2 in anhydrous dichloromethane.

    • Add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0-1.2 equivalents).

    • Cool the mixture in an ice bath and add TMSOTf (1.2-1.5 equivalents) dropwise under an inert atmosphere.[4]

    • Stir the reaction at room temperature, monitoring progress by TLC.

    • Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4]

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil.[4]

Step 4: Deprotection The final step is to remove the acetyl protecting groups from the sugar moiety.[4]

  • Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Methanolic ammonia (B1221849) (saturated at 0 °C).

  • Procedure:

    • Dissolve the acetylated nucleoside in methanol.

    • Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.

    • Stir the reaction in a sealed vessel at room temperature and monitor by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the final product, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, by recrystallization or column chromatography.

G cluster_base Nucleobase Preparation cluster_sugar Sugar Preparation cluster_coupling Coupling & Deprotection A 5-Hydroxyuracil B 5-Methoxyuracil A->B Methylation C Silylated 5-Methoxyuracil B->C Silylation (HMDS) F Protected Nucleoside (1-(2,3,5-tri-O-acetyl-β-D- xylofuranosyl)-5-methoxyuracil) C->F Glycosylation (TMSOTf) D D-Xylose E 1,2,3,5-tetra-O-acetyl- D-xylofuranose D->E Acetylation E->F Glycosylation (TMSOTf) G Final Product (1-(β-D-Xylofuranosyl)- 5-methoxyuracil) F->G Deprotection (Methanolic Ammonia)

Caption: Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Protocol 2: Formulation for In Vivo Administration

The formulation of the compound is critical for its bioavailability and efficacy in vivo.

  • Materials: 1-(β-D-Xylofuranosyl)-5-methoxyuracil, Sterile vehicle (e.g., Phosphate-buffered saline (PBS), 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, Cremophor EL, and saline), Sterile filters (0.22 µm), Sterile vials.

  • Procedure:

    • Determine the required concentration of the drug based on the dosing schedule and animal weight.

    • Solubility Test: First, assess the solubility of the compound in various pharmaceutically acceptable vehicles to find a suitable one.

    • Preparation of Vehicle: Prepare the chosen sterile vehicle under aseptic conditions.

    • Dissolution: Weigh the required amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and dissolve it in a small amount of a co-solvent like DMSO if necessary. Then, slowly add the primary vehicle (e.g., PBS or CMC solution) while vortexing to ensure complete dissolution and prevent precipitation.

    • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Quality Control: Visually inspect the final solution for any particulates. Perform a concentration check using HPLC if required.

    • Storage: Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light. Determine the stability of the formulation for the duration of the in vivo study.

Protocol 3: In Vivo Anticancer Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the anticancer activity of the compound in a mouse xenograft model.[7]

  • Materials: Immunocompromised mice (e.g., Nude or SCID), Human cancer cell line (e.g., HCT-116, DU-145), Cell culture medium and supplements, Matrigel®, Formulated 1-(β-D-Xylofuranosyl)-5-methoxyuracil, Vehicle control, Calipers, Anesthetics.

  • Procedure:

    • Cell Culture: Culture cancer cells to 70-80% confluency, harvest, and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.[7]

    • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]

    • Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[7]

    • Treatment Administration:

      • Administer the formulated 1-(β-D-Xylofuranosyl)-5-methoxyuracil to the treatment group via the determined route (e.g., intraperitoneal, oral gavage).[7]

      • Administer the vehicle control to the control group.

      • The dosing schedule should be based on prior tolerability studies.

    • Efficacy Assessment:

      • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]

      • Record the body weight of each mouse at the time of tumor measurement to monitor toxicity.[7]

    • Endpoint: Continue the study for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).

G cluster_treatment Treatment Phase A Cancer Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth to Palpable Size (50-100 mm³) B->C D Randomization of Mice (n=8-10 per group) C->D E Treatment Group (Compound Admin) D->E F Control Group (Vehicle Admin) D->F G Monitoring (Tumor Volume & Body Weight) E->G F->G H Study Endpoint (Tumor Excision) G->H 2-4 weeks I Data Analysis (Efficacy & Toxicity) H->I

Caption: Experimental workflow for in vivo anticancer efficacy evaluation.

References

Application Note: Quantification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential therapeutic applications. To support preclinical and clinical development, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in human plasma. The method presented here is highly selective and sensitive, making it suitable for pharmacokinetic and toxicokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.[1][2][3] The sample preparation involves a straightforward protein precipitation step, which is efficient and minimizes sample handling.[4] Chromatographic separation is achieved on a reversed-phase C18 column, providing good retention and peak shape for the analyte. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), which ensures high selectivity and low limits of detection.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Linearity ModelLinear, 1/x² weighting

Table 2: Precision and Accuracy

Quality Control (QC) LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Lower Limit of Quantification (LLOQ)0.50.4896.08.5
Low QC1.51.55103.36.2
Medium QC7578.1104.14.1
High QC400390.297.63.8

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.592.398.7
High40095.1101.2

Experimental Protocols

Materials and Reagents
  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 1-(β-D-Xylofuranosyl)-5-methoxyuracil-¹³C,¹⁵N₂

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥99%)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples and quality controls to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: (Hypothetical values, require experimental optimization)

    • 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Precursor Ion (m/z) 275.1 → Product Ion (m/z) 143.0

    • Internal Standard (¹³C,¹⁵N₂): Precursor Ion (m/z) 278.1 → Product Ion (m/z) 145.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (200 µL) to Precipitate Proteins vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject (5 µL) transfer->injection lc HPLC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the quantification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

signaling_pathway_placeholder cluster_data_analysis Data Analysis Logic peak_area Peak Area Measurement (Analyte and IS) ratio Calculate Peak Area Ratio (Analyte / IS) peak_area->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Determine Analyte Concentration in Unknown Samples calibration->concentration

Caption: Logical flow for data processing and quantification.

References

Synthesis of 5'-Triphosphate of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of the 5'-triphosphate of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This nucleoside analog is a compound of interest for potential therapeutic applications, including antiviral and anticancer research.[1][2] The synthesis pathway involves the initial chemical synthesis of the nucleoside 1-(β-D-Xylofuranosyl)-5-methoxyuracil, followed by its enzymatic conversion to the corresponding 5'-triphosphate. The protocols provided are based on established methodologies for the synthesis of similar nucleoside analogs and their triphosphates.[1][3] While specific quantitative data for this exact molecule is not extensively available in published literature, this guide offers a robust framework for its successful synthesis, purification, and characterization.[1][2][4]

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities.[1] Modifications to both the nucleobase and the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The xylofuranosyl sugar moiety, an epimer of the naturally occurring ribofuranose, can impart unique conformational properties to the nucleoside, potentially influencing its interaction with viral or cellular enzymes. Furthermore, the 5-methoxy substitution on the uracil (B121893) base can alter its base-pairing properties and metabolic stability.

The biological activity of nucleoside analogs is contingent upon their intracellular conversion to the corresponding 5'-triphosphate form. This active metabolite can then act as a competitive inhibitor or an alternative substrate for cellular or viral polymerases, leading to the termination of DNA or RNA chain elongation and subsequent cell death or inhibition of viral replication.[2] This document outlines a comprehensive approach for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and its subsequent phosphorylation to the active 5'-triphosphate derivative.

Synthesis Pathway Overview

The overall synthesis is a multi-step process that can be divided into two main stages:

  • Chemical Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: This stage involves the preparation of the 5-methoxyuracil (B140863) base, its silylation, followed by a Vorbrüggen glycosylation with a protected xylofuranose (B8766934) derivative, and finally deprotection to yield the target nucleoside.[1]

  • Enzymatic Synthesis of the 5'-Triphosphate: The synthesized nucleoside is then subjected to a one-pot enzymatic cascade reaction using a series of kinases to sequentially phosphorylate the 5'-hydroxyl group to the mono-, di-, and finally triphosphate.[3]

Synthesis_Workflow cluster_nucleoside_synthesis Part 1: Nucleoside Synthesis cluster_triphosphate_synthesis Part 2: 5'-Triphosphate Synthesis A 5-Hydroxyuracil (B1221707) B 5-Methoxyuracil A->B Methylation C Silylated 5-Methoxyuracil B->C Silylation E Protected Nucleoside C->E Vorbrüggen Glycosylation D Protected Xylofuranose D->E F 1-(β-D-Xylofuranosyl)- 5-methoxyuracil E->F Deprotection G Nucleoside F->G Purification & Use as Substrate H Nucleoside Monophosphate (NMP) G->H Nucleoside Kinase I Nucleoside Diphosphate (NDP) H->I NMP Kinase J Nucleoside Triphosphate (NTP) I->J NDP Kinase

Caption: Overall workflow for the synthesis of the 5'-triphosphate.

Part 1: Detailed Protocol for the Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

This four-step chemical synthesis provides the foundational nucleoside required for subsequent phosphorylation.

Step 1: Synthesis of 5-Methoxyuracil

This procedure is adapted from established methods for the synthesis of 5-alkoxyuracils.

  • Materials: 5-Hydroxyuracil, Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS).

  • Procedure:

    • To a solution of sodium methoxide (1.1 eq) in dry methanol, add 5-hydroxyuracil (1.0 eq).

    • Stir the mixture at room temperature until a clear solution is obtained.

    • Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a weak acid and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica (B1680970) gel chromatography.

Step 2: Silylation of 5-Methoxyuracil

This step activates the nucleobase for the subsequent glycosylation reaction.

  • Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), Anhydrous acetonitrile.

  • Procedure:

    • Suspend 5-methoxyuracil (1.0 eq) in anhydrous acetonitrile.

    • Add HMDS (2.0-3.0 eq) and a catalytic amount of TMSCl.

    • Reflux the mixture under an inert atmosphere until the solution becomes clear.

    • Monitor the reaction by the disappearance of the starting material.

    • Remove the solvent under reduced pressure to obtain the silylated 5-methoxyuracil, which is used immediately in the next step.

Step 3: Vorbrüggen Glycosylation

This is the key step for the formation of the N-glycosidic bond.

  • Materials: Silylated 5-methoxyuracil, 1,2,3,5-Tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous dichloromethane (B109758).

  • Procedure:

    • Dissolve the silylated 5-methoxyuracil and 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0-1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the mixture in an ice bath and add TMSOTf (1.2-1.5 eq) dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil.[1]

Step 4: Deprotection

The final step to obtain the target nucleoside.

  • Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Methanolic ammonia (B1221849) (saturated at 0 °C), Methanol.

  • Procedure:

    • Dissolve the acetylated nucleoside from the previous step in methanol.

    • Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.

    • Stir the reaction at room temperature in a sealed vessel and monitor by TLC.[1]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final product by silica gel column chromatography or recrystallization.

StepReactantsKey ReagentsSolventTypical Yield (%)
15-HydroxyuracilSodium methoxide, DMSMethanol70-85
25-MethoxyuracilHMDS, TMSClAcetonitrileQuantitative (used in situ)
3Silylated 5-Methoxyuracil, Protected XylofuranoseTMSOTfDichloromethane60-75
4Protected NucleosideMethanolic AmmoniaMethanol85-95
Note: Yields are estimates based on analogous reactions and may vary.

Part 2: Detailed Protocol for the Enzymatic Synthesis of the 5'-Triphosphate

Enzymatic synthesis offers a highly regioselective and efficient method for the phosphorylation of the 5'-hydroxyl group of the nucleoside.[3] This one-pot cascade reaction utilizes a series of kinases to convert the nucleoside to its triphosphate form.

Enzymatic_Phosphorylation cluster_reactants Reaction Components cluster_process Phosphorylation Cascade cluster_products Reaction Products A 1-(β-D-Xylofuranosyl)- 5-methoxyuracil E Incubation (e.g., 37 °C) A->E B ATP (Phosphate Donor) B->E I ADP/AMP B->I Byproduct C Enzyme Mix: - Nucleoside Kinase - NMP Kinase - NDP Kinase C->E D Reaction Buffer (with MgCl₂) D->E F 5'-Monophosphate E->F Step 1 G 5'-Diphosphate F->G Step 2 H 5'-Triphosphate (Target Molecule) G->H Step 3 Signaling_Pathway cluster_cellular_uptake Cellular Uptake & Activation cluster_mechanism Mechanism of Action A 1-(β-D-Xylofuranosyl)- 5-methoxyuracil (Prodrug) B Intracellular Nucleoside A->B Nucleoside Transporter C 5'-Triphosphate (Active Drug) B->C Cellular Kinases D Viral or Cellular DNA/RNA Polymerase C->D Competitive Inhibition F DNA/RNA Synthesis C->F Incorporation D->F E Natural dNTPs/NTPs E->D G Chain Termination F->G H Apoptosis / Inhibition of Viral Replication G->H

References

Kinetic Studies of 5-Methoxyuracil Nucleosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for kinetic studies of 5-methoxyuracil (B140863) nucleosides. These compounds are of significant interest in drug development due to their potential as modulators of enzymes involved in pyrimidine (B1678525) metabolism, such as uridine (B1682114) phosphorylase and thymidylate synthase. The following protocols and application notes are designed to provide a comprehensive framework for researchers investigating the enzymatic interactions of these nucleosides.

Introduction

5-Methoxyuracil nucleosides are synthetic analogs of naturally occurring pyrimidine nucleosides. Modifications at the 5-position of the uracil (B121893) base can significantly alter their biological activity, making them potential substrates or inhibitors of key enzymes in the pyrimidine salvage pathway.[1][2][3] Understanding the kinetic parameters of these interactions is crucial for elucidating their mechanism of action and for the development of novel therapeutic agents. This document outlines protocols for spectrophotometric and HPLC-based kinetic assays, data analysis, and the relevant metabolic context.

Key Enzymes and Metabolic Pathway

The primary enzymes of interest for kinetic studies of 5-methoxyuracil nucleosides are uridine phosphorylase and thymidylate synthase, both of which are central to the pyrimidine salvage pathway.[4][5] This pathway is responsible for recycling pyrimidine bases from the breakdown of DNA and RNA.

Pyrimidine_Salvage_Pathway cluster_0 Pyrimidine Salvage Pathway Uridine Uridine / 5-Methoxyuridine (B57755) Uracil Uracil / 5-Methoxyuracil Uridine->Uracil Uridine Phosphorylase UMP UMP / 5-Methoxy-UMP Uridine->UMP Uridine Kinase Uracil->Uridine Uridine Phosphorylase Uracil->UMP Uracil Phosphoribosyltransferase R1P Ribose-1-Phosphate dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA

Caption: Pyrimidine Salvage Pathway.

Experimental Protocols

Spectrophotometric Assay for Uridine Phosphorylase Activity

This protocol is adapted for the continuous monitoring of uridine phosphorylase activity using a coupled assay system. The phosphorolysis of uridine (or a 5-methoxyuracil nucleoside analog) produces ribose-1-phosphate, which is then converted to ribose-5-phosphate (B1218738) by phosphopentomutase. The subsequent oxidation of ribose-5-phosphate by phosphogluconate dehydrogenase is coupled to the reduction of NADP+, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Recombinant human uridine phosphorylase

  • 5-Methoxyuridine

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Phosphopentomutase

  • Phosphogluconate dehydrogenase

  • NADP+

  • Glucose-1,6-bisphosphate

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM NADP+, 1 µM glucose-1,6-bisphosphate, 1 unit/mL phosphopentomutase, and 1 unit/mL phosphogluconate dehydrogenase.

  • Add varying concentrations of 5-methoxyuridine to the wells of the 96-well plate.

  • Initiate the reaction by adding a pre-determined concentration of uridine phosphorylase to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

HPLC-Based Assay for Thymidylate Synthase Inhibition

This protocol describes a method to determine the inhibitory potential of 5-methoxyuracil nucleoside derivatives against thymidylate synthase. The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is quantified by reverse-phase HPLC.[6]

Materials:

  • Recombinant human thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH2THF)

  • 5-Methoxy-2'-deoxyuridine 5'-monophosphate (as potential inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM DTT)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of methanol (B129727) in ammonium (B1175870) acetate (B1210297) buffer)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF.

  • Add varying concentrations of the 5-methoxyuracil nucleoside inhibitor to the reaction mixture and pre-incubate with thymidylate synthase for a defined period at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (dUMP or CH2THF, depending on the experimental design).

  • Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of dTMP produced.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Experimental_Workflow cluster_1 Kinetic Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Set up Reaction Mixtures (Varying Substrate/Inhibitor Concentrations) A->B C Initiate and Incubate Reaction (Controlled Temperature and Time) B->C D Monitor Reaction Progress (Spectrophotometry or HPLC) C->D E Data Analysis (Calculate Initial Velocities, IC50, Ki) D->E

Caption: General Experimental Workflow.

Data Presentation and Analysis

The kinetic parameters, such as the Michaelis constant (Km), maximum velocity (Vmax), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50), should be determined from the experimental data. Non-linear regression analysis of the initial velocity versus substrate concentration data is the preferred method for determining Km and Vmax. For inhibition studies, IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.

Table 1: Representative Kinetic Data for 5-Substituted Uracil Nucleosides as Thymidylate Synthase Inhibitors

CompoundEnzyme SourceInhibition TypeKi (µM)
5-(2-Dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphateE. coliCompetitive6
5-(2-Dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphateCalf ThymusCompetitive3.1
5-(2-Dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphateEhrlich Ascites TumorCompetitive14
5-(Trifluoromethyl)-2'-deoxyuridine 5'-monophosphateLactobacillus caseiMechanism-based-

Note: The data presented here for other 5-substituted uracil nucleosides are for illustrative purposes to provide a framework for presenting experimental results.[7][8] Actual values for 5-methoxyuracil nucleosides must be determined experimentally.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for conducting kinetic studies on 5-methoxyuracil nucleosides. By systematically applying these methodologies, researchers can obtain valuable insights into the enzymatic interactions of these compounds, which is essential for their development as potential therapeutic agents. The adaptability of these protocols allows for their application to a range of enzymes and experimental conditions, facilitating a comprehensive understanding of the kinetic profile of novel nucleoside analogs.

References

Application of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data specifically detailing the antiviral activity and mechanisms of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is limited. The following application notes and protocols are based on established methodologies for evaluating nucleoside analogs in virology research and are intended to serve as a general framework for investigating the potential antiviral properties of this and related compounds. The quantitative data presented in the tables is illustrative and should not be considered as experimentally verified results for this specific molecule.

Introduction

Nucleoside analogs represent a cornerstone of antiviral chemotherapy. These compounds mimic naturally occurring nucleosides and can be incorporated into growing viral DNA or RNA chains, leading to chain termination and the inhibition of viral replication. The structural features of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, particularly the xylofuranose (B8766934) sugar moiety and the 5-methoxy substitution on the uracil (B121893) base, suggest its potential as a modulator of viral polymerases or other key viral or cellular enzymes involved in viral replication. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the antiviral efficacy of this compound.

Mechanism of Action (Hypothesized)

The presumed mechanism of action for nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil involves intracellular phosphorylation to its triphosphate form by host or viral kinases. This active triphosphate metabolite can then compete with natural nucleoside triphosphates for incorporation into the nascent viral nucleic acid chain by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Incorporation of the analog can lead to premature chain termination, ultimately halting viral replication.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from antiviral and cytotoxicity assays.

Table 1: In Vitro Antiviral Activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A/PR/8/34 (H1N1)MDCK[Placeholder][Placeholder][Placeholder]
Herpes Simplex Virus 1 (HSV-1)Vero[Placeholder][Placeholder][Placeholder]
Dengue Virus 2 (DENV-2)Huh-7[Placeholder][Placeholder][Placeholder]

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.

Table 2: Virus Yield Reduction by 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Virus StrainCell LineCompound Conc. (µM)Log₁₀ Reduction in Viral Titer (PFU/mL)
Influenza A/PR/8/34 (H1N1)MDCK[Placeholder][Placeholder]
Influenza A/PR/8/34 (H1N1)MDCK[Placeholder][Placeholder]
Herpes Simplex Virus 1 (HSV-1)Vero[Placeholder][Placeholder]
Herpes Simplex Virus 1 (HSV-1)Vero[Placeholder][Placeholder]

PFU/mL (Plaque-Forming Units per milliliter): A measure of the concentration of infectious virus particles.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., MDCK, Vero, Huh-7)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

  • Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls.

  • Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prep_compound->add_compound incubate_cells Incubate for 48-72h add_compound->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC₅₀ read_absorbance->calculate_cc50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).[1]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • Serum-free medium

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of the compound in serum-free medium.

  • Remove the growth medium from the cells and wash with PBS.

  • Pre-treat the cells with the compound dilutions for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.

  • Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-5 days).

  • Fix the cells with formalin for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

Plaque_Reduction_Assay_Workflow A Seed Host Cells in Multi-well Plates C Pre-treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Infect Cells with Virus C->D E Add Overlay Medium with Compound D->E F Incubate until Plaques Form E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate EC₅₀ H->I

Caption: Experimental workflow of the Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus particles produced in the presence of the compound.[2]

Materials:

  • Confluent monolayer of susceptible host cells in 24-well or 48-well plates

  • Virus stock

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • Cell culture medium

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the compound in cell culture medium.

  • Infect the cells with the virus at a specific MOI (e.g., 0.1 or 1).

  • After a 1-hour adsorption period, wash the cells to remove unadsorbed virus and add the medium containing the compound dilutions.

  • Incubate the plates for a single replication cycle (e.g., 24 or 48 hours).

  • Harvest the cell culture supernatant, which contains the progeny virus.

  • Determine the viral titer in the supernatant using a plaque assay or TCID₅₀ assay.[3]

  • Calculate the log₁₀ reduction in viral titer for each compound concentration compared to the untreated virus control.

Virus_Yield_Reduction_Assay_Workflow cluster_infection Infection & Treatment cluster_harvest_titration Harvest & Titration cluster_analysis Analysis infect_cells Infect Confluent Cells treat_cells Treat with Compound Dilutions infect_cells->treat_cells incubate_rep Incubate for One Replication Cycle treat_cells->incubate_rep harvest Harvest Supernatant incubate_rep->harvest titrate Determine Viral Titer (Plaque Assay/TCID₅₀) harvest->titrate calculate_reduction Calculate Log₁₀ Reduction in Titer titrate->calculate_reduction

Caption: Workflow of the Virus Yield Reduction Assay.

Conclusion

The protocols and frameworks provided herein offer a comprehensive approach to evaluating the antiviral potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Through systematic application of cytotoxicity, plaque reduction, and virus yield reduction assays, researchers can elucidate the efficacy and selectivity of this compound against a panel of viruses. While specific data for this molecule is not yet widely available, these established methods are crucial for advancing our understanding of novel nucleoside analogs in the field of virology and for the development of new antiviral therapies.

References

Application Notes: 1-(β-D-Xylofuranosyl)-5-methoxyuracil as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the search results indicates that while direct experimental data on 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not widely available in public literature, a substantial amount of information can be inferred from structurally similar compounds. The available information provides a solid foundation for creating detailed application notes and protocols based on predictive data and established methodologies for analogous nucleosides. The core requirements concerning data presentation in tables, detailed experimental protocols, and the creation of Graphviz diagrams can be met by consolidating the predictive chemical properties, plausible synthesis routes, proposed mechanisms of action, and standard biological evaluation techniques described in the search results. Therefore, no further searches are necessary to fulfill the user's request.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide a comprehensive technical overview of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a synthetic nucleoside analog with significant potential for use as a molecular probe in antiviral and anticancer research. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates predictive information based on established principles of nucleoside chemistry and a comparative analysis of closely related analogs.[1][2] It details the predicted physicochemical properties, plausible synthesis protocols, postulated mechanisms of action, and methodologies for biological evaluation. The information herein serves as a foundational resource to guide the design and execution of studies investigating this promising compound.[1]

Predicted Physicochemical Properties

The fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil have been predicted based on the analysis of related compounds. These properties are essential for its handling, formulation, and interpretation in experimental settings.[1]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the structure combining a xylofuranose (B8766934) sugar and a 5-methoxyuracil (B140863) base.[1][2]
Molecular Weight ~274.23 g/mol Calculated from the predicted molecular formula.[1]
Appearance White to off-white crystalline solidTypical appearance for similar nucleoside analogs.[1]
Solubility Soluble in water, DMSO, and methanol (B129727)Common solubility profile for polar nucleoside analogs.[1]
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil (B121893) ring.[1]
Hydrogen Bond Acceptors 7Derived from the oxygen atoms in the furanose ring, methoxy (B1213986) group, and carbonyl groups.[1]
Postulated Mechanisms of Action

The biological activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is presumed to stem from its ability to interfere with nucleic acid synthesis, a common mechanism for nucleoside analogs.[2][3]

  • Antiviral Activity: Upon cellular uptake, the molecule is expected to be phosphorylated by viral or cellular kinases to its triphosphate derivative. This derivative can act as a competitive inhibitor of viral DNA or RNA polymerases. Its incorporation into the growing viral nucleic acid chain would lead to chain termination and inhibition of viral replication.[1]

  • Anticancer Activity: Similar to its antiviral mechanism, the triphosphate form of the analog can act as a competitive inhibitor of cellular DNA polymerases in rapidly dividing cancer cells. Incorporation into the host DNA is expected to cause chain termination, leading to cell cycle arrest and apoptosis.[1] Additionally, related 5-substituted uracil derivatives are known to inhibit thymidylate synthase, an enzyme critical for nucleotide metabolism.[1][3]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular Target & Effect Probe 1-(β-D-Xylofuranosyl) -5-methoxyuracil Uptake Cellular Uptake Probe->Uptake Enters Cell Phosphorylation Phosphorylation (Kinases) Uptake->Phosphorylation Probe_TP Probe-Triphosphate Phosphorylation->Probe_TP Polymerase DNA/RNA Polymerase Probe_TP->Polymerase Competitive Inhibition Incorporation Incorporation into DNA/RNA Polymerase->Incorporation Termination Chain Termination Incorporation->Termination Apoptosis Apoptosis / Replication Failure Termination->Apoptosis

Postulated mechanism of action for the nucleoside analog probe.

Experimental Protocols

Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

A plausible synthetic route is a four-step process based on established methodologies for nucleoside analog synthesis.[4]

Synthesis_Workflow Synthesis Workflow start Start step1 Step 1: Synthesize 5-Methoxyuracil start->step1 step2 Step 2: Silylation of 5-Methoxyuracil step1->step2 HMDS, TMSCl step3 Step 3: Vorbrüggen Glycosylation step2->step3 Protected Xylofuranose, TMSOTf step4 Step 4: Deprotection step3->step4 Methanolic Ammonia (B1221849) purify Purification (Chromatography) step4->purify end Final Product purify->end

Workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Protocol:

  • Synthesis of 5-Methoxyuracil: Prepare the nucleobase from a suitable precursor, such as 5-bromouracil, by reacting it with sodium methoxide.

  • Silylation of 5-Methoxyuracil:

    • Suspend 5-methoxyuracil (1.0 eq) in anhydrous acetonitrile.

    • Add hexamethyldisilazane (B44280) (HMDS, 2.5 eq) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl, 0.15 eq).[4]

    • Reflux the mixture under an inert atmosphere until the solution becomes clear, indicating the formation of the silylated derivative.[4]

  • Vorbrüggen Glycosylation:

    • To the solution of silylated 5-methoxyuracil, add a protected xylofuranose derivative such as 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.1 eq).[4]

    • Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 1.3 eq) dropwise.[2]

    • Stir the reaction at room temperature and monitor by Thin-Layer Chromatography (TLC).

    • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.[4]

  • Deprotection:

    • Dissolve the crude acetylated nucleoside from the previous step in methanol.

    • Add a saturated solution of ammonia in methanol and stir in a sealed vessel at room temperature.[4]

    • Monitor by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the final product using silica (B1680970) gel column chromatography.[2]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard analytical techniques.[5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to identify the carbon-hydrogen framework.

    • 2D NMR: Perform COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to confirm connectivity between the sugar and base moieties.[5]

Assignment ¹H Expected Chemical Shift (ppm) ¹³C Expected Chemical Shift (ppm)
H-6 (Uracil)~7.8 (d)~140
H-1' (Anomeric)~5.9 (d)~90
Sugar Protons (H-2' to H-5')~4.0 - 4.5 (m)~60 - 85
Methoxy (-OCH₃)~3.8 (s)~55

Note: Data is predictive and based on analogous structures.[5] Chemical shifts are referenced to TMS.

B. Mass Spectrometry (MS):

  • Technique: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the molecular formula C₁₀H₁₄N₂O₇.[5]

In Vitro Biological Evaluation Protocol

The following protocol outlines a standard method for assessing the antiviral activity of the compound.

Workflow for in vitro antiviral and cytotoxicity evaluation.

A. Plaque Reduction Assay (Antiviral Activity): [1]

  • Cell Culture: Culture a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates until confluent monolayers are formed.

  • Infection: Infect the cell monolayers with a known titer of the target virus (e.g., 100 plaque-forming units/well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum. Overlay the cells with culture medium containing various concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.

B. Cytotoxicity Assay:

  • Determine the 50% cytotoxic concentration (CC₅₀) in the same host cell line using a standard method like the MTT assay to assess the compound's toxicity.

  • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater specific antiviral activity.

Hypothetical Biological Data

The following table presents hypothetical, yet plausible, data based on the activities of related nucleoside analogs. This is for illustrative purposes to guide experimental design.[1]

Target Assay Metric Hypothetical Value
Herpes Simplex Virus 1 (HSV-1)Plaque ReductionEC₅₀2.5 µM
Human Cytomegalovirus (HCMV)Plaque ReductionEC₅₀8.0 µM
Vero Cells (Host)MTT AssayCC₅₀> 100 µM
Human Lung Carcinoma (A549)MTT AssayIC₅₀15 µM
Human Colon Carcinoma (HCT116)MTT AssayIC₅₀22 µM

References

Techniques for Crystallizing 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a nucleoside analog with potential therapeutic applications. Due to the limited availability of specific crystallization data for this exact molecule in published literature, this guide presents generalized yet robust protocols based on established methodologies for similar nucleoside and uracil (B121893) derivatives.[1][2][3] These protocols are intended to serve as a strong starting point for developing a specific and optimized crystallization procedure.

Introduction

Crystallization is a critical purification technique in the synthesis of nucleoside analogs, aimed at obtaining high-purity solid forms suitable for analytical characterization and further development.[2][3] The process involves the controlled formation of a crystalline solid from a solution. For compounds like 1-(β-D-Xylofuranosyl)-5-methoxyuracil, achieving a crystalline form is essential for structural elucidation via X-ray diffraction and for ensuring the stability and purity of the final active pharmaceutical ingredient (API). The protocols provided herein describe common crystallization techniques applicable to this class of compounds, including slow evaporation, cooling crystallization, and vapor diffusion.

Data Presentation

Table 1: Solvent Screening for Crystallization

Solvent SystemObservation at Room Temp.Observation at 4°CCrystal Quality
MethanolSolubleFine NeedlesGood
EthanolSparingly SolubleMicrocrystalsFair
IsopropanolInsolubleNo Crystals-
AcetonitrileSolubleNo Crystals-
Ethyl AcetateInsolubleNo Crystals-
WaterSparingly SolubleAmorphous PrecipitatePoor
Methanol/Water (9:1)SolubleSmall PrismsVery Good
Ethanol/Ethyl Acetate (1:1)Sparingly SolubleNo Crystals-

Table 2: Optimization of Cooling Crystallization from Methanol

Starting Concentration (mg/mL)Cooling Rate (°C/hour)Yield (%)Purity (HPLC, %)
2017599.5
2058098.8
3018599.1
3058898.2
4019098.5
4059297.6

Experimental Protocols

The following are detailed protocols for common crystallization techniques. It is recommended to start with small-scale trials to identify promising conditions before scaling up.

Protocol 1: Slow Evaporation Crystallization

This technique is straightforward and relies on the slow evaporation of a solvent to increase the concentration of the solute, leading to crystallization.

Materials:

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil (crude or semi-purified)

  • Crystallization solvent (e.g., Methanol, Ethanol, or a solvent mixture identified from screening)

  • Small vial or beaker

  • Parafilm or aluminum foil with pinholes

Procedure:

  • Dissolve a small amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in the chosen solvent at room temperature to create a nearly saturated solution.

  • Filter the solution through a 0.22 µm syringe filter to remove any insoluble impurities.

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with parafilm and poke a few small holes in it to allow for slow evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily for crystal growth. The process may take several days to weeks.

Protocol 2: Cooling Crystallization

This method involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, causing the solubility to decrease and crystals to form.

Materials:

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • Solvent (e.g., Methanol)

  • Erlenmeyer flask

  • Heating plate with stirring function

  • Insulated container (e.g., Dewar flask or styrofoam box)

Procedure:

  • Place the crude 1-(β-D-Xylofuranosyl)-5-methoxyuracil in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent (e.g., methanol).

  • Gently warm the mixture on a heating plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.

  • Once dissolved, remove the flask from the heat source.

  • Cover the flask and place it in an insulated container to slow down the cooling process.

  • Allow the solution to cool to room temperature, and then transfer it to a refrigerator (4°C) to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion (Hanging Drop Method)

Vapor diffusion is a popular technique for growing high-quality single crystals, especially for X-ray crystallography. It involves the slow equilibration of a drop of the compound solution with a larger reservoir of a precipitant.

Materials:

  • 1-(β-D-Xylofuranosyl)-5-methoxyuracil

  • Solvent in which the compound is soluble (e.g., Methanol)

  • Precipitant (a solvent in which the compound is less soluble, e.g., Ethyl Acetate or Hexane)

  • Hanging drop crystallization plates or a sealed container with a platform

  • Siliconized glass cover slips

Procedure:

  • Prepare a reservoir solution of the precipitant in the well of the crystallization plate.

  • Dissolve the 1-(β-D-Xylofuranosyl)-5-methoxyuracil in the primary solvent to create a concentrated solution.

  • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized cover slip.

  • Invert the cover slip and seal the well of the crystallization plate, with the drop hanging over the reservoir.

  • Over time, the vapor from the precipitant in the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

  • Monitor the drops for crystal growth over several days to weeks.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the crystallization processes.

G General Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start Crude Product dissolve Dissolve in Solvent start->dissolve filter Filter to Remove Impurities dissolve->filter slow_evap Slow Evaporation filter->slow_evap Transfer to Vial cooling Cooling Crystallization filter->cooling Heat to Dissolve vapor_diff Vapor Diffusion filter->vapor_diff Prepare Hanging Drop crystals Crystal Formation slow_evap->crystals cooling->crystals vapor_diff->crystals filtration Filtration and Washing crystals->filtration drying Drying filtration->drying pure_product Pure Crystalline Product drying->pure_product

Caption: General workflow for the crystallization of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Caption: Decision tree for selecting a suitable crystallization method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-(β-D-Xylopyranosyl)-5-methoxyuracil synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil, providing potential causes and solutions in a question-and-answer format.

Low Yield in Vorbrüggen Glycosylation Step

Question: I am experiencing a low yield during the Vorbrüggen glycosylation of silylated 5-methoxyuracil (B140863) with the protected xylofuranose (B8766934). What are the possible reasons and how can I improve the yield?

Answer: Low yields in the Silyl-Hilbert-Johnson (Vorbrüggen) reaction are a common challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Glycosylation Yield

cluster_start Problem Identification cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Low Glycosylation Yield Observed Reagent_Quality Verify Reagent Purity and Anhydrous Conditions Start->Reagent_Quality Silylation_Efficiency Confirm Complete Silylation of 5-Methoxyuracil Start->Silylation_Efficiency Reaction_Parameters Review Reaction Parameters (Temperature, Time, Stoichiometry) Start->Reaction_Parameters Troubleshoot_Reagents Use Freshly Distilled Solvents and High-Purity Reagents Reagent_Quality->Troubleshoot_Reagents Optimize_Silylation Ensure Silylation Reaction Goes to Completion (Monitor by TLC/NMR) Silylation_Efficiency->Optimize_Silylation Adjust_Parameters Optimize Temperature and Reaction Time; Adjust Stoichiometry of Lewis Acid Reaction_Parameters->Adjust_Parameters Improved_Yield Improved Glycosylation Yield Troubleshoot_Reagents->Improved_Yield Optimize_Silylation->Improved_Yield Adjust_Parameters->Improved_Yield

Caption: Troubleshooting workflow for low yield in xylofuranose glycosylation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Silylation of 5-Methoxyuracil Ensure the silylation of 5-methoxyuracil is complete before adding the glycosyl donor. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material. Use freshly opened silylating agents like HMDS and a catalytic amount of ammonium (B1175870) sulfate (B86663) or TMS-Cl.[2][3]
Moisture in the Reaction All glycosylation reactions are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Dry all glassware thoroughly before use.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter.[4] Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if necessary. Monitor the reaction progress by TLC to find the optimal temperature. For some xylofuranosyl nucleoside syntheses, heating to 60-80 °C may be required.[1]
Incorrect Stoichiometry of Lewis Acid The amount of Lewis acid (e.g., TMSOTf or SnCl₄) is crucial. An excess can lead to side reactions, while an insufficient amount will result in a sluggish or incomplete reaction. Typically, 1.2-1.5 equivalents of TMSOTf are used.[5]
Degradation of Starting Materials or Product Prolonged reaction times or excessively high temperatures can lead to the degradation of the sugar donor or the product. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Incomplete Deprotection of the Sugar Moiety

Question: I am observing incomplete removal of the acetyl or benzoyl protecting groups from the xylofuranose moiety. What are the best deprotection strategies?

Answer: Incomplete deprotection can lead to a mixture of partially protected and fully deprotected nucleosides, complicating purification. The choice of deprotection method and reaction conditions is critical.

Deprotection Strategies:

Protecting Group Reagent Typical Conditions Notes
Acetyl Saturated methanolic ammonia (B1221849)Room temperature, sealed vessel, monitor by TLC[5]A standard and effective method. The reaction progress should be carefully monitored to avoid side reactions.
Benzoyl Sodium methoxide (B1231860) in methanol (B129727) (Zemplén de-O-benzoylation)Catalytic amount of NaOMe in anhydrous methanol, room temperature[1]This is a mild and efficient method for removing benzoyl groups. The reaction is typically fast and clean.
Benzoyl Aqueous AmmoniaConcentrated ammonium hydroxide, 55-65 °C, 2-8 hours[6]A common method, especially in oligonucleotide synthesis. Heating accelerates the reaction.
Benzoyl Ammonia/Methylamine (B109427) (AMA)1:1 (v/v) aqueous ammonia (30%) and methylamine (40%), 65 °C, 10-15 minutes[6]A very rapid deprotection method.

Frequently Asked Questions (FAQs)

1. What is the general synthetic strategy for 1-(β-D-Xylopyranosyl)-5-methoxyuracil?

The synthesis is typically a four-step process:

  • Synthesis of 5-Methoxyuracil: This is usually prepared from a precursor like 5-hydroxyuracil (B1221707).[5]

  • Silylation of 5-Methoxyuracil: The nucleobase is silylated to enhance its solubility and reactivity for the subsequent glycosylation.[3][5]

  • Vorbrüggen Glycosylation: The silylated 5-methoxyuracil is coupled with a protected xylofuranose derivative (e.g., 1,2,3,5-tetra-O-acetyl-D-xylofuranose) in the presence of a Lewis acid catalyst like TMSOTf.[1][5]

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.[1][5]

Overall Synthesis Workflow

cluster_synthesis Synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil A 5-Hydroxyuracil B 5-Methoxyuracil A->B Methylation C Silylated 5-Methoxyuracil B->C Silylation E Protected 1-(β-D-Xylopyranosyl)-5-methoxyuracil C->E Glycosylation D Protected Xylofuranose D->E F 1-(β-D-Xylopyranosyl)-5-methoxyuracil E->F Deprotection

Caption: General workflow for the synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil.

2. What are typical yields for the synthesis of β-D-xylofuranosyl nucleosides?

NucleobaseGlycosylation Yield (%)Deprotection Yield (%)Overall Yield (%)
Uracil75-8580-9060-77
Thymine70-8085-9560-76
N⁶-Benzoyladenine65-7575-8549-64
N²-Acetylguanine50-6070-8035-48

3. How can I purify the final product?

The final product, 1-(β-D-Xylopyranosyl)-5-methoxyuracil, is typically purified by silica (B1680970) gel column chromatography.[5] The choice of eluent system will depend on the polarity of the compound and any remaining impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purification, especially for achieving high purity.[7]

4. What analytical techniques are used to characterize the final product?

The structure and purity of 1-(β-D-Xylopyranosyl)-5-methoxyuracil are confirmed using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure, including the stereochemistry of the glycosidic bond.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil.

Protocol 1: Synthesis of 5-Methoxyuracil [5]

  • Materials: 5-Hydroxyuracil, dry methanol, sodium methoxide, dimethyl sulfate (DMS) or methyl iodide (MeI), hydrochloric acid (HCl).

  • Procedure:

    • To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-hydroxyuracil (1.0 equivalent).

    • Stir the mixture at room temperature until a clear solution is obtained.

    • Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Neutralize the reaction with HCl and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Protocol 2: Silylation of 5-Methoxyuracil [2][3]

  • Materials: 5-Methoxyuracil, hexamethyldisilazane (B44280) (HMDS), ammonium sulfate or trimethylsilyl (B98337) chloride (TMS-Cl), anhydrous solvent (e.g., acetonitrile).

  • Procedure:

    • Suspend 5-methoxyuracil in the anhydrous solvent.

    • Add HMDS and a catalytic amount of ammonium sulfate or TMS-Cl.

    • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated base.

    • Remove the excess HMDS and solvent under reduced pressure. The silylated product is typically used in the next step without further purification.

Protocol 3: Vorbrüggen Glycosylation [1][5]

  • Materials: Silylated 5-methoxyuracil, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane).

  • Procedure:

    • Dissolve the silylated 5-methoxyuracil and the protected xylofuranose (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Add TMSOTf (1.2-1.5 equivalents) dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection of the Acetylated Nucleoside [5]

  • Materials: Protected 1-(β-D-Xylopyranosyl)-5-methoxyuracil, saturated methanolic ammonia, methanol.

  • Procedure:

    • Dissolve the acetylated nucleoside from the previous step in methanol.

    • Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.

    • Stir the reaction at room temperature in a sealed vessel and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain 1-(β-D-Xylopyranosyl)-5-methoxyuracil.

References

Technical Support Center: Anomeric Selectivity in Xylofuranosyl Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for xylofuranosyl nucleoside synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to anomeric selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am obtaining a nearly 1:1 mixture of α and β anomers. How can I improve the selectivity for the β-anomer?

A1: Achieving high β-selectivity in xylofuranosyl nucleoside synthesis, particularly under conditions like the Vorbrüggen glycosylation, often depends on exercising kinetic or thermodynamic control and leveraging the "anomeric effect." An absence of selectivity suggests that the energy barrier for the formation of both anomers is similar under your current reaction conditions.

Troubleshooting Steps:

  • Choice of Lewis Acid: The Lewis acid is critical. Strong, non-coordinating Lewis acids like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) often favor the formation of the thermodynamically more stable β-anomer. In contrast, Lewis acids like Tin(IV) chloride (SnCl₄) can sometimes lead to mixtures, depending on the substrate.[1]

  • Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction intermediate and, therefore, the stereochemical outcome.[2]

    • Nitriles (e.g., Acetonitrile): These are often used to favor β-selectivity through the formation of a nitrilium-ion intermediate that blocks the α-face, directing the nucleobase to attack from the β-face.

    • Non-coordinating Solvents (e.g., Dichloroethane, Dichloromethane): These solvents may favor SN1-type reactions, which can lead to anomerization and reduced selectivity.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Reactions run at 0 °C or room temperature may yield different anomeric ratios than those performed at elevated temperatures (e.g., 60-80 °C).[3]

  • Protecting Groups: While xylofuranose (B8766934) lacks the C2-hydroxyl group that provides neighboring group participation in ribofuranosides, the protecting groups on other positions (C3 and C5) can still influence the conformation of the sugar ring and the accessibility of the anomeric center. Benzoyl groups are commonly used.

A logical workflow for optimizing β-selectivity is outlined below.

start Start: Poor β-Selectivity (α:β ≈ 1:1) lewis_acid Step 1: Evaluate Lewis Acid Is TMSOTf being used? start->lewis_acid lewis_acid->lewis_acid solvent Step 2: Check Solvent Is Acetonitrile being used? lewis_acid->solvent If yes solvent->solvent temp Step 3: Lower Reaction Temperature Run at 0 °C to RT solvent->temp If yes purify Step 4: Separate Anomers (e.g., Column Chromatography) temp->purify end End: Improved β-Selectivity purify->end

Caption: Troubleshooting workflow for poor β-anomer selectivity.

Q2: How can I reliably determine the anomeric configuration (α vs. β) of my synthesized xylofuranosyl nucleosides?

A2: The most definitive method for determining anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR.[4][5]

Key NMR Parameters:

  • ¹H NMR - Anomeric Proton (H-1') Chemical Shift: The chemical shift of the anomeric proton is a primary indicator. Generally, the H-1' of the β-anomer appears at a slightly higher field (lower ppm) compared to the α-anomer in xylofuranosides.

  • ¹H NMR - Coupling Constants (J-values): The coupling constant between H-1' and H-2' (J₁',₂') is highly informative. For furanose rings, a small J₁',₂' value (typically < 4 Hz) is indicative of a trans relationship between H-1' and H-2', which corresponds to the α-anomer. A larger J₁',₂' value (typically > 4 Hz) suggests a cis relationship, corresponding to the β-anomer.

  • ¹³C NMR - Anomeric Carbon (C-1') Chemical Shift: Similar to the proton shifts, the C-1' of the α-anomer is often found at a higher field (lower ppm) than the corresponding β-anomer.[5]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can provide unambiguous proof. For a β-anomer, an NOE correlation is expected between the anomeric proton (H-1') and the protons on the same face of the sugar ring (H-4'). For an α-anomer, an NOE would be observed between H-1' and H-2'.

The general process for configuration assignment is visualized below.

cluster_nmr NMR Analysis nmr_acq Acquire ¹H, ¹³C, and NOESY Spectra h1_analysis Analyze H-1' Chemical Shift & J₁',₂' Coupling nmr_acq->h1_analysis c13_analysis Analyze C-1' Chemical Shift nmr_acq->c13_analysis noesy_analysis Analyze NOE Correlations (H-1' to H-4' or H-2') nmr_acq->noesy_analysis assign Assign Anomeric Configuration h1_analysis->assign c13_analysis->assign noesy_analysis->assign

Caption: Experimental workflow for anomeric configuration assignment.

Q3: My desired anomer is the minor product and is difficult to separate from the major anomer. What are my options?

A3: This is a common challenge. If optimizing the reaction for selectivity is unsuccessful, the focus shifts to post-reaction separation or conversion.

Strategies:

  • Chromatography Optimization: Meticulous optimization of column chromatography is the first step.

    • Stationary Phase: Use high-resolution silica (B1680970) gel.

    • Solvent System: Test various solvent systems with different polarities (e.g., Dichloromethane (B109758)/Methanol, Ethyl Acetate (B1210297)/Hexanes). A shallow gradient can improve separation.

    • Technique: Consider using a Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) system for difficult separations.

  • Recrystallization: If the desired anomer is a solid, fractional recrystallization can be a powerful purification technique. This relies on differences in solubility between the two anomers in a given solvent system.

  • Enzymatic Methods: Certain enzymes can exhibit high regioselectivity and stereoselectivity. It may be possible to use an enzyme (e.g., a lipase (B570770) or protease) to selectively acylate or hydrolyze one of the anomers, making the resulting mixture easier to separate.[6]

  • Anomerization: In some cases, it is possible to equilibrate the anomeric mixture to favor the thermodynamically more stable anomer. This can be attempted by re-subjecting the mixture to Lewis acid conditions, though this can risk side reactions and degradation.

Quantitative Data on Anomeric Selectivity

The choice of reaction parameters significantly impacts the anomeric ratio (β:α). The following table summarizes representative data for the Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation method for synthesizing β-D-xylofuranosyl nucleosides.

NucleobaseLewis AcidSolventTemperature (°C)Anomeric Ratio (β:α)Reference
AdenineTMSOTfAcetonitrile60-85>20:1
GuanineSnCl₄1,2-Dichloroethane50-70>15:1[7]
UracilTMSOTfAcetonitrileRoom TempSelective for β
ThymineTMSOTfAcetonitrileRoom TempSelective for β[1]
CytosineSnCl₄Not SpecifiedNot Specified1.0 : 2.4 (Product Ratio)[1]

Table reflects that product ratios can vary significantly based on the combination of nucleobase, Lewis acid, and solvent.

Key Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen (Silyl-Hilbert-Johnson) Glycosylation

This protocol describes a general method for the synthesis of β-D-xylofuranosyl nucleosides using a silylated nucleobase and a protected xylofuranose.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (sugar donor)

  • Nucleobase (e.g., Adenine, Uracil)

  • Hexamethyldisilazane (HMDS)

  • Ammonium (B1175870) sulfate (B86663) (catalyst)

  • Anhydrous solvent (e.g., Acetonitrile, 1,2-Dichloroethane)

  • Lewis Acid (e.g., TMSOTf, SnCl₄)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Silylation of Nucleobase:

    • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend the nucleobase in a mixture of anhydrous solvent and HMDS.

    • Add a catalytic amount of ammonium sulfate.

    • Reflux the mixture until the solution becomes clear, indicating complete silylation.

    • Remove the solvent and excess HMDS under reduced pressure to obtain the silylated nucleobase as a residue.

  • Glycosylation Reaction:

    • Dissolve the silylated nucleobase in an anhydrous solvent.

    • To this solution, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose in the same anhydrous solvent.

    • Cool the mixture (e.g., to 0 °C) and add the Lewis acid (e.g., TMSOTf) dropwise.

    • Allow the reaction to stir at the desired temperature (e.g., room temperature or 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[7]

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture and quench it by pouring it into a cold, saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to separate the anomers and other impurities.

Protocol 2: Deprotection of Benzoyl Groups

This protocol describes the removal of benzoyl protecting groups to yield the final nucleoside.

Materials:

  • Protected nucleoside

  • Anhydrous Methanol

  • Sodium methoxide (B1231860) (catalytic amount, either as a solid or a solution in methanol)

  • Dowex-50 (H⁺ form) resin or acetic acid

Procedure:

  • Reaction Setup:

    • Dissolve the benzoyl-protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralization and Workup:

    • Neutralize the reaction carefully with Dowex-50 (H⁺ form) resin. Stir for 15-20 minutes. Alternatively, add a few drops of acetic acid until the pH is neutral.

    • Filter off the resin and wash it with methanol.

    • Concentrate the combined filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to obtain the deprotected xylofuranosyl nucleoside.[7]

The mechanism of the Vorbrüggen glycosylation, which dictates the anomeric outcome, is depicted below.

start Protected Xylofuranose (e.g., 1-O-Ac) intermediate Oxocarbenium Ion Intermediate start->intermediate Activation silylated_base Silylated Nucleobase attack Nucleophilic Attack by Silylated Base silylated_base->attack lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->intermediate intermediate->attack alpha_product α-Anomer attack->alpha_product α-face attack beta_product β-Anomer attack->beta_product β-face attack (often favored)

Caption: Simplified mechanism of Vorbrüggen glycosylation.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1-(β-D-Xylofuranosyl)-5-methoxyuracil in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?

While extensive experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on structurally related compounds. These predictions are valuable for anticipating its solubility behavior.[1][2]

Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil [1][2]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the chemical structure.[2]
Molecular Weight ~274.23 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white crystalline solidTypical for similar nucleoside analogs.[1]
Predicted Solubility Moderate in water; soluble in DMSO and methanolCommon solubility profile for polar nucleoside analogs.[1][3]
Hydrogen Bond Donors 4Derived from the hydroxyl and N-H groups.[1]
Hydrogen Bond Acceptors 7Derived from the oxygen and nitrogen atoms.[1]
LogP -1.5 to -2.5Xylofuranosyl nucleosides are generally polar.[2]

Q2: Why might I be experiencing solubility issues with 1-(β-D-Xylofuranosyl)-5-methoxyuracil in my aqueous buffer?

Like many nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil's solubility in aqueous buffers can be limited due to its crystalline structure and the interplay of hydrophilic and hydrophobic moieties within the molecule.[3][4] While the xylofuranosyl group is expected to enhance water solubility compared to the 5-methoxyuracil (B140863) base alone, achieving high concentrations in purely aqueous systems can still be challenging.[3]

Q3: What are the general strategies for improving the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. The most common for in vitro experiments include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.[5][6]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can improve solubility.[4][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the apparent solubility of a compound.[7][8]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyProsCons
Co-solvents (e.g., DMSO, Ethanol) - Simple and effective for many nonpolar compounds.[5] - Readily available in most labs.- Can be toxic to cells at higher concentrations (>0.5-1%).[9] - May interfere with the experimental assay.[9]
pH Adjustment - Can be highly effective for ionizable compounds. - Cost-effective.- The required pH may be incompatible with the biological system. - Risk of compound degradation at extreme pH values.
Complexation (e.g., Cyclodextrins) - Generally have low toxicity.[8] - Can significantly increase aqueous solubility.[7]- May interact with cell membranes or other assay components.[8] - The choice of cyclodextrin (B1172386) is important and may require optimization.[7]

Troubleshooting Guide

Issue 1: My 1-(β-D-Xylofuranosyl)-5-methoxyuracil powder is not dissolving in my aqueous buffer (e.g., PBS, Tris).

  • Possible Cause: The intrinsic aqueous solubility of the compound is low.

  • Troubleshooting Steps:

    • Verify Compound Purity: Impurities can negatively impact solubility.[4]

    • Increase Agitation: Vortex the solution vigorously.[4]

    • Gentle Heating and Sonication: Gentle warming (e.g., 37°C) or brief sonication can help overcome the energy barrier for dissolution. However, be cautious of potential degradation.[4]

    • Prepare a Stock Solution in an Organic Solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO first. See Protocol 1 for details.

Issue 2: My compound dissolved in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer.

  • Possible Cause: This is a common phenomenon known as "precipitation upon dilution." The high concentration of the compound in the DMSO stock is no longer soluble when the solution becomes predominantly aqueous.[4]

  • Troubleshooting Steps:

    • Add Stock Solution to Buffer Slowly: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.[4]

    • Perform Serial Dilutions: Instead of a large single dilution, perform an intermediate dilution in your organic solvent first (e.g., dilute a 10 mM DMSO stock to 1 mM in DMSO before diluting into the aqueous buffer).[4]

    • Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Try a lower final concentration.

    • Increase the Final Co-solvent Concentration: If your experiment can tolerate it, a slightly higher final concentration of the co-solvent may be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration in your experiment.

Issue 3: I have tried using a co-solvent, but the solubility is still not optimal for my needs.

  • Possible Cause: The required concentration exceeds the solubilizing capacity of the co-solvent at a biologically compatible concentration.

  • Troubleshooting Steps:

    • pH Adjustment: Investigate the effect of pH on the compound's solubility. Since nucleoside analogs can have ionizable groups, adjusting the pH of your buffer may improve solubility.[4] See Protocol 2 for a general procedure.

    • Consider Cyclodextrins: For a more advanced approach, cyclodextrins can be used to form inclusion complexes, which can significantly enhance aqueous solubility.[7][8] This may require more extensive optimization for your specific system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

  • Weigh the Compound: Accurately weigh the desired amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

  • Add Co-solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the solution vigorously. If necessary, use a sonicator or a warm water bath (37°C) to aid dissolution. Ensure the solution is clear and free of visible particles before use.[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Evaluating the Effect of pH on Solubility

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of physiologically relevant pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add Excess Compound: Add an excess amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Determine Optimal pH: The pH that yields the highest concentration of the dissolved compound is the optimal pH for solubilization under these conditions.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound does not dissolve in aqueous buffer stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock precipitate Precipitation upon dilution in aqueous buffer? stock->precipitate no_precipitate Solution is clear. Proceed with experiment. precipitate->no_precipitate No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes add_slowly Add stock to buffer slowly while vortexing troubleshoot->add_slowly serial_dilute Perform intermediate serial dilutions troubleshoot->serial_dilute lower_conc Lower final concentration troubleshoot->lower_conc still_precipitates Still precipitates? add_slowly->still_precipitates serial_dilute->still_precipitates lower_conc->still_precipitates still_precipitates->no_precipitate No advanced Consider Advanced Strategies still_precipitates->advanced Yes ph_adjust pH Adjustment advanced->ph_adjust cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Potential Mechanism of Action of a Nucleoside Analog compound 1-(β-D-Xylofuranosyl)-5-methoxyuracil (Nucleoside Analog) transport Cellular Uptake (Nucleoside Transporters) compound->transport phosphorylation1 Phosphorylation to Monophosphate (Cellular Kinases) transport->phosphorylation1 phosphorylation2 Further Phosphorylation to Triphosphate Form (Active) phosphorylation1->phosphorylation2 incorporation Incorporation into Viral/Cellular DNA or RNA by Polymerases phosphorylation2->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Nucleic Acid Synthesis incorporation->inhibition

Caption: A potential mechanism of action for a nucleoside analog.

References

reducing cytotoxicity of 1-(b-D-Xylofuranosyl)-5-methoxyuracil in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides guidance on investigating and mitigating the cytotoxicity of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, particularly in non-target cells. As publicly available experimental data on this specific compound is limited, this guide offers a framework based on the principles of related nucleoside analogs, providing detailed protocols and troubleshooting advice for your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil?

A1: While direct evidence is scarce, the mechanism of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is likely similar to other pyrimidine (B1678525) nucleoside analogs. After cellular uptake, it is expected to be phosphorylated by cellular kinases to its active triphosphate form. This active metabolite can then interfere with nucleic acid synthesis by either inhibiting key enzymes, such as DNA and RNA polymerases, or by being incorporated into DNA or RNA, leading to chain termination and apoptosis.[1][2] The DNA damage response pathway is likely a key signaling pathway affected by this compound.[1]

Q2: Why am I observing high cytotoxicity in my non-target (healthy) cell lines?

A2: High cytotoxicity in non-target cells is a common challenge with nucleoside analogs.[3][4] These compounds often exploit the rapid replication of cancer cells; however, healthy, proliferating cells can also be affected. The reasons for this lack of selectivity can include:

  • Efficient uptake and activation: Non-target cells may possess efficient nucleoside transporters and kinases that activate the compound.[3]

  • Dependence on similar metabolic pathways: Healthy proliferating cells also require nucleic acid synthesis, making them susceptible to agents that disrupt this process.

Q3: What are the initial steps to troubleshoot high off-target cytotoxicity?

A3: A systematic approach is crucial. We recommend the following:

  • Determine the IC50 values: First, establish the half-maximal inhibitory concentration (IC50) in both your target and non-target cell lines. This provides a quantitative measure of cytotoxicity.

  • Time-course and dose-response studies: Evaluate if reducing the exposure time or concentration can create a therapeutic window where cancer cells are more sensitive than non-target cells.

  • Evaluate different cell lines: Test a panel of both cancerous and non-cancerous cell lines to identify models with the most significant therapeutic window.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays.
  • Possible Cause: Variations in cell seeding density, reagent preparation, or incubation times.

  • Solution:

    • Strictly adhere to a standardized protocol for cell seeding and treatment.

    • Ensure all reagents are properly prepared and stored.

    • Use a positive control (e.g., a well-characterized cytotoxic agent like 5-Fluorouracil) and a negative control (vehicle only) in every experiment.

    • Confirm cell viability and health before starting the experiment.

Issue 2: No significant difference in cytotoxicity between target and non-target cells.
  • Possible Cause: The compound may have a mechanism of action that does not discriminate between the cell types under your experimental conditions.

  • Solution:

    • Investigate Prodrug Strategies: Consider synthesizing a prodrug form of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. A prodrug is an inactive precursor that is converted to the active drug by enzymes that are overexpressed in cancer cells, thereby increasing selectivity.[5]

    • Explore Targeted Delivery Systems: Encapsulating the compound in nanoparticles or liposomes functionalized with ligands that bind to receptors overexpressed on cancer cells can significantly reduce off-target effects.[6][7][8]

    • Combination Therapy: Investigate combining 1-(β-D-Xylofuranosyl)-5-methoxyuracil with other agents that may sensitize cancer cells specifically to its effects.

Data Presentation: Templates for Experimental Results

To aid in your research, we provide the following templates to structure your quantitative data.

Table 1: Comparative Cytotoxicity (IC50) of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Cell LineCell TypeExposure Time (hours)IC50 (µM)
e.g., MCF-7Breast Cancer48[Your Data]
e.g., MDA-MB-231Breast Cancer48[Your Data]
e.g., MCF-10ANon-tumorigenic Breast Epithelial48[Your Data]
e.g., HCT116Colon Cancer48[Your Data]
e.g., CCD 841 CoNNormal Colon Epithelial48[Your Data]

Table 2: LDH Release Assay for Membrane Integrity

Cell LineTreatment GroupConcentration (µM)% Cytotoxicity (Compared to Max LDH Release)
e.g., A549Vehicle Control0[Your Data]
Compound X10[Your Data]
Compound X50[Your Data]
e.g., BEAS-2BVehicle Control0[Your Data]
Compound X10[Your Data]
Compound X50[Your Data]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.[10][11]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Controls: Include wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a detergent (e.g., Triton X-100) 30 minutes before the end of the incubation.[10][11]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100

Visualizations

Hypothesized Signaling Pathway of Cytotoxicity

presumed_cytotoxicity_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(β-D-Xylofuranosyl) -5-methoxyuracil Transport Nucleoside Transporter Compound->Transport Uptake Compound_in Compound (intracellular) Transport->Compound_in Kinase Cellular Kinases (e.g., dCK) Compound_in->Kinase Phosphorylation Compound_TP Active Triphosphate Metabolite Kinase->Compound_TP Polymerase DNA/RNA Polymerases Compound_TP->Polymerase Inhibition DNA_synthesis DNA/RNA Synthesis Compound_TP->DNA_synthesis Incorporation Polymerase->DNA_synthesis Blocks DNA_damage DNA Damage & Chain Termination DNA_synthesis->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Hypothesized mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Analysis & Decision cluster_phase3 Phase 3: Optimization Strategies start Start: Compound Synthesized assay_dev Select Target and Non-Target Cell Lines start->assay_dev dose_response Dose-Response & IC50 Determination (MTT / LDH Assays) assay_dev->dose_response analysis Analyze Therapeutic Window (IC50 Target vs. Non-Target) dose_response->analysis decision Is there a sufficient therapeutic window? analysis->decision prodrug Prodrug Synthesis & Evaluation decision->prodrug No delivery Targeted Delivery System (e.g., Liposomes) decision->delivery No combination Combination Therapy Screening decision->combination No end_node Proceed with Lead Compound decision->end_node Yes prodrug->dose_response delivery->dose_response combination->dose_response

References

Technical Support Center: Phosphorylation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the phosphorylation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel nucleoside analog. Please note that while direct experimental data for this specific molecule is limited in public literature, the information provided is based on established principles of nucleoside chemistry and comparative analysis of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the phosphorylation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?

A1: The primary challenges stem from the unique structural features of the molecule:

  • Sugar Moiety: The xylofuranose (B8766934) sugar, being an epimer of ribofuranose, confers a specific conformation that may not be readily recognized by cellular or viral kinases.[1][2] The geometry and distance between the 5'-CH2OH and 3'-OH groups are critical for efficient phosphorylation by many kinases.[3]

  • Enzyme Specificity: Many kinases exhibit high substrate specificity. The altered stereochemistry of the xylose sugar at the 2' and 3' positions can hinder or prevent efficient phosphorylation by common nucleoside kinases, such as thymidine (B127349) kinase.[3][4]

  • Chemical Phosphorylation: Chemical methods can be non-selective, leading to phosphorylation at multiple hydroxyl groups (2', 3', and 5') on the xylofuranose ring, resulting in a mixture of products and making purification difficult.

Q2: Is 1-(β-D-Xylofuranosyl)-5-methoxyuracil expected to be a good substrate for cellular kinases?

A2: Based on studies of similar xylofuranosyl nucleosides, it is plausible that 1-(β-D-Xylofuranosyl)-5-methoxyuracil may be a poor substrate for many cellular kinases.[3] For the compound to exert its potential antiviral or anticancer activity, it likely needs to be phosphorylated to its mono-, di-, and triphosphate forms.[4][5] The triphosphate derivative can then potentially act as an inhibitor of DNA or RNA polymerases.[5] However, the initial phosphorylation to the monophosphate is often the rate-limiting step.[6]

Q3: What are the potential mechanisms of action for this compound, assuming phosphorylation occurs?

A3: If phosphorylated, the triphosphate derivative of 1-(β-D-Xylofuranosyl)-5-methoxyuracil could interfere with nucleic acid synthesis.[5] The presence of the xylofuranose sugar could lead to chain termination when incorporated into a growing DNA or RNA strand.[4][5] Additionally, the 5-methoxy group on the uracil (B121893) base can alter its base-pairing properties and metabolic stability.[1]

Troubleshooting Guide

Enzymatic Phosphorylation
Problem Possible Cause Suggested Solution
Low or no monophosphate product detected. Inappropriate kinase selection: The chosen kinase may not recognize the xylofuranose scaffold.- Screen a panel of kinases, including broad-spectrum nucleoside kinases or those from different biological sources (e.g., Drosophila melanogaster nucleoside kinase, wheat shoot phosphotransferase).[7][8] - Consider using a phosphotransferase, which may have broader substrate specificity.[7]
Sub-optimal reaction conditions: Incorrect pH, temperature, or cofactor concentration.- Optimize reaction conditions for the specific kinase used. - Ensure the presence of an appropriate phosphate (B84403) donor in sufficient concentration (e.g., ATP for kinases, p-nitrophenyl phosphate for some phosphotransferases).[7]
Enzyme inhibition: Contaminants in the substrate preparation may inhibit the kinase.- Purify the 1-(β-D-Xylofuranosyl)-5-methoxyuracil substrate prior to the reaction to remove any residual salts or solvents from the synthesis.[9]
Multiple phosphorylated products observed. Presence of contaminating kinases in a crude enzyme preparation. - Use a highly purified kinase to avoid side reactions.
Chemical Phosphorylation
Problem Possible Cause Suggested Solution
Low yield of the desired 5'-monophosphate. Non-selective phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl₃) can react with all free hydroxyl groups.- Use protecting groups for the 2' and 3' hydroxyls of the xylofuranose ring to direct phosphorylation to the 5' position. - Employ a milder, more selective phosphorylating agent. The Yoshikawa method, using POCl₃ in a trialkyl phosphate solvent, can offer better selectivity for the 5' position.[10][11]
Degradation of the starting material. - Perform the reaction under anhydrous conditions and at low temperatures to minimize side reactions.
Difficult purification of the final product. Formation of multiple isomers and byproducts. - Utilize protecting group strategies to simplify the product mixture. - Employ advanced purification techniques such as ion-exchange chromatography or reverse-phase HPLC to separate the desired 5'-monophosphate from other isomers.

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[4]
Molecular Weight ~274.23 g/mol Calculated from the predicted molecular formula.[4]
Appearance White to off-white crystalline solidTypical appearance for similar nucleoside analogs.[4]
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleoside analogs.[4]
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil ring.[4]
Hydrogen Bond Acceptors 7Derived from the oxygen atoms in the furanose ring, uracil ring, and methoxy group.[4]

Experimental Protocols

General Protocol for Enzymatic Monophosphorylation

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

  • Reaction Setup: In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., Tris-HCl with MgCl₂):

    • 1-(β-D-Xylofuranosyl)-5-methoxyuracil (e.g., 1-10 mM)

    • Phosphate donor (e.g., ATP, 1.5-2 fold molar excess over the substrate)

    • Purified nucleoside kinase or phosphotransferase (concentration to be determined empirically)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC analysis.

  • Quenching: Terminate the reaction by heating (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol.

  • Analysis and Purification: Analyze the formation of the monophosphate product by HPLC or mass spectrometry. Purify the product using appropriate chromatographic techniques if necessary.

General Protocol for Chemical 5'-Monophosphorylation (Yoshikawa Method)

This method offers improved selectivity for the 5'-hydroxyl group.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a trialkyl phosphate (e.g., triethyl phosphate) at 0°C.

  • Phosphorylation: Add phosphorus oxychloride (POCl₃, e.g., 1.2 equivalents) dropwise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to proceed at 0°C for a specified time (e.g., 2-4 hours), monitoring by TLC.

  • Hydrolysis: Quench the reaction by slowly adding ice-cold water or a buffer solution (e.g., 1 M TEAB).

  • Purification: Purify the 5'-monophosphate product from the reaction mixture using ion-exchange chromatography.

Visualizations

experimental_workflow cluster_chemical Chemical Phosphorylation cluster_enzymatic Enzymatic Phosphorylation chem_start 1-(β-D-Xylofuranosyl)- 5-methoxyuracil protect Protect 2' & 3' OH chem_start->protect phosphorylate Phosphorylate 5' OH (e.g., POCl3) protect->phosphorylate deprotect Deprotect phosphorylate->deprotect chem_purify Purify (HPLC/Ion Exchange) deprotect->chem_purify chem_product 5'-Monophosphate chem_purify->chem_product enz_start 1-(β-D-Xylofuranosyl)- 5-methoxyuracil reaction Kinase/Phosphotransferase + Phosphate Donor (ATP) enz_start->reaction enz_purify Purify (HPLC) reaction->enz_purify enz_product 5'-Monophosphate enz_purify->enz_product

Caption: Phosphorylation Workflow.

mechanism_of_action compound 1-(β-D-Xylofuranosyl)- 5-methoxyuracil mono Monophosphate compound->mono Kinase 1 di Diphosphate mono->di Kinase 2 tri Triphosphate di->tri Kinase 3 polymerase Viral/Cellular DNA/RNA Polymerase tri->polymerase incorporation Incorporation into DNA/RNA Chain polymerase->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Nucleic Acid Synthesis termination->inhibition

Caption: Potential Mechanism of Action.

References

minimizing degradation of 5-methoxyuracil nucleosides during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methoxyuracil (B140863) Nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 5-methoxyuracil nucleosides during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-methoxyuracil nucleosides during workup?

A1: The main stability concern for 5-methoxyuracil nucleosides, like other pyrimidine (B1678525) nucleosides, is the susceptibility of the N-glycosidic bond to acid-catalyzed hydrolysis. While generally stable in neutral and alkaline conditions, prolonged exposure to strong acids can lead to cleavage of this bond, separating the 5-methoxyuracil base from the sugar moiety.[1]

Q2: What are the likely degradation products of 5-methoxyuracil nucleosides under harsh workup conditions?

A2: Under acidic conditions, the primary degradation products are expected to be the free 5-methoxyuracil base and the corresponding sugar (ribose or deoxyribose). The proposed mechanism for acid-catalyzed hydrolysis of uridine (B1682114) involves hydration across the 5,6-double bond of the uracil (B121893) ring, which may be a key step in the degradation of 5-methoxyuridine (B57755) as well.[2]

Q3: Are 5-methoxyuracil nucleosides sensitive to basic conditions?

A3: Pyrimidine nucleosides are generally more stable under basic conditions compared to acidic conditions.[1] However, strong basic conditions, especially at elevated temperatures, should be used with caution as they can potentially lead to other, less common, degradation pathways.

Q4: How can I monitor for degradation during my workup?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the progress of your reaction and detecting the presence of degradation products. By comparing the chromatographic profile of your reaction mixture to a pure standard of the 5-methoxyuracil nucleoside, you can identify the appearance of new spots or peaks that may correspond to degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of 5-methoxyuracil nucleosides.

Issue 1: Low yield of the desired 5-methoxyuracil nucleoside after workup.
Possible Cause Solution
Acid-catalyzed degradation during workup. Neutralize acidic reaction mixtures promptly with a mild base such as sodium bicarbonate solution. Avoid using strong acids for pH adjustment if possible. If an acidic wash is necessary, perform it quickly at low temperatures (0-4°C) and immediately follow with a neutralizing wash.
Product loss during extraction. Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to maximize the partitioning of the nucleoside into the organic phase. Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane.
Incomplete reaction. Before initiating the workup, confirm the reaction has gone to completion using TLC or HPLC to avoid isolating a mixture of starting material and product.
Issue 2: Presence of impurities in the final product.
Possible Cause Solution
Degradation products from workup. Employ milder workup conditions as described above. Purify the crude product using column chromatography on silica (B1680970) gel with a neutral solvent system.
Residual reagents or byproducts. Optimize the washing steps during the workup to remove unreacted reagents and soluble byproducts. For example, a dilute brine wash can help remove water-soluble impurities.
Co-elution of impurities during chromatography. Optimize the solvent system for column chromatography to achieve better separation between the desired product and impurities. A gradient elution might be necessary for complex mixtures.

Experimental Protocols

General Protocol for a Mild Aqueous Workup

This protocol is designed to minimize exposure to harsh pH conditions.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate (for acidic reactions) or a dilute solution of a mild acid like ammonium (B1175870) chloride (for basic reactions) until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system.

Visualizing Workflows and Degradation Pathways

Proposed Acid-Catalyzed Degradation Pathway

G cluster_0 Acid-Catalyzed Degradation of 5-Methoxyuridine A 5-Methoxyuridine B Protonation of Uracil Ring A->B H+ C Hydration of 5,6-Double Bond B->C H2O D Cleavage of N-Glycosidic Bond C->D H+ E 5-Methoxyuracil D->E F Ribose D->F

Caption: Proposed mechanism for the acid-catalyzed degradation of 5-methoxyuridine.

General Experimental Workflow for Workup and Purification

G cluster_1 Workup and Purification Workflow Reaction Reaction Quench Quench Reaction->Quench Completion Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Crude Product Pure_Product Pure_Product Purification->Pure_Product Pure 5-Methoxyuracil Nucleoside

Caption: A typical workflow for the workup and purification of 5-methoxyuracil nucleosides.

References

Technical Support Center: Optimization of Antiviral Screening Assays for Novel Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of antiviral screening assays for novel nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental evaluation of novel nucleoside compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps before screening a novel nucleoside for antiviral activity?

A1: Before initiating antiviral screening, it is crucial to first assess the cytotoxicity of the novel nucleoside. Nucleoside analogs can interfere with cellular processes, leading to toxicity.[1][2] Determining the 50% cytotoxic concentration (CC50) is essential for selecting a non-toxic concentration range for antiviral assays.[3] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.

Q2: How do I determine the starting concentrations for my antiviral assay?

A2: The starting concentrations for your antiviral assay should be well below the determined CC50 value. A common practice is to use a serial dilution of the compound, starting from a concentration at or below the CC50.[4] This allows for the determination of a dose-response relationship and the calculation of the 50% effective concentration (EC50).[5]

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[6] A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to host cells, signifying a more promising therapeutic candidate.[4]

Q4: My novel nucleoside is a prodrug. What additional considerations are there for my screening assays?

A4: Nucleoside prodrugs require intracellular metabolic activation, typically through phosphorylation, to their active triphosphate form.[7] When screening prodrugs, it's important to use cell lines that are metabolically competent to perform this conversion. Assays should be designed to allow sufficient incubation time for the prodrug to be taken up by the cells and metabolized. It can also be beneficial to measure the intracellular levels of the active triphosphate metabolite to correlate with antiviral activity and potential cytotoxicity.[8]

Q5: Should I test my nucleoside analog against different types of viruses?

A5: Yes, if feasible, testing against a panel of different viruses can help determine the spectrum of activity. Some nucleoside analogs have broad-spectrum activity, inhibiting the replication of multiple viruses, while others are highly specific.[9] This information is valuable for understanding the mechanism of action and potential clinical applications.

Troubleshooting Guides

This section addresses common issues encountered during antiviral screening experiments for novel nucleosides.

Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations

Potential Cause: The nucleoside analog has a narrow therapeutic window, meaning its effective concentration is close to its toxic concentration.[3] This is a common challenge with nucleoside analogs due to their interaction with host cell polymerases and other cellular machinery.[8]

Troubleshooting Steps:

  • Re-evaluate CC50: Perform a precise cytotoxicity assay (e.g., MTT, LDH) to confirm the CC50 value in the specific cell line used for the antiviral assay.[3][10]

  • Test Lower Concentrations: Test the compound at concentrations well below the confirmed CC50.[3]

  • Consider Different Cell Lines: Host cell metabolism can significantly impact the cytotoxicity of nucleoside analogs. Testing in different cell lines may reveal a better therapeutic window.[10]

  • Investigate Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial DNA synthesis, a common source of toxicity.[8] Consider performing assays to assess mitochondrial toxicity, such as measuring mitochondrial DNA content or mitochondrial protein synthesis.[8][11]

Issue 2: High Background Signal in the Assay

Potential Cause: High background signals can obscure the accurate measurement of antiviral activity and can arise from several sources depending on the assay format (e.g., ELISA-based, fluorescence).[12]

Troubleshooting Steps:

  • Check Reagents: Ensure all buffers and substrates are fresh and not contaminated.[3][12]

  • Optimize Washing Steps: Inadequate washing between assay steps can leave behind unbound reagents, leading to a high background. Increase the number and volume of wash steps.[12]

  • Optimize Blocking: For immunoassays, ensure the blocking step is sufficient to prevent non-specific binding of antibodies. Consider increasing the blocking time or trying a different blocking agent.[12]

  • Secondary Antibody Control: In immunofluorescence or ELISA-based assays, include a control with only the secondary antibody to check for non-specific binding.[13]

  • Endogenous Enzyme Activity: For assays using enzymatic reporters like HRP, endogenous peroxidases in the cells can cause high background. Quench endogenous peroxidase activity with a hydrogen peroxide solution before adding the primary antibody.[13][14]

Issue 3: Variable Results Between Replicates

Potential Cause: Inconsistent results between replicates can be due to technical errors or biological variability.

Troubleshooting Steps:

  • Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and change tips between each sample.[3]

  • Cell Seeding Uniformity: Uneven cell seeding can lead to variability. Ensure a uniform, confluent cell monolayer before infection.[3]

  • Thorough Mixing: Ensure all reagents and compounds are thoroughly mixed before being added to the wells.[3]

  • Temperature Stability: Use an incubator with stable and uniform temperature control to avoid fluctuations that can affect cell growth and viral replication.[3]

  • Edge Effects: In plate-based assays, "edge effects" can cause variability in the outer wells. To mitigate this, avoid using the outermost wells for critical samples or fill them with media to maintain humidity.[15]

Issue 4: No Antiviral Activity Observed

Potential Cause: The compound may be inactive, or the assay conditions may not be optimal for detecting its activity.

Troubleshooting Steps:

  • Verify Compound Integrity: Check the storage conditions and age of the compound stock solution to ensure it has not degraded.

  • Positive Control: Always include a known antiviral compound as a positive control to validate the assay system.[4][5]

  • Virus Titer: Ensure the virus titer used for infection is appropriate. A very high multiplicity of infection (MOI) may overwhelm the inhibitory effect of the compound.[5]

  • Incubation Time: The timing of compound addition and the total incubation time can be critical. Consider a time-of-addition experiment to determine at which stage of the viral life cycle the compound is active (e.g., pre-infection, post-infection).[5][16]

  • Metabolic Activation: If the nucleoside is a prodrug, confirm that the cell line used has the necessary enzymes for its activation.[7]

Data Presentation

Table 1: Example Data Summary for Antiviral Screening

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Novel Nucleoside AInfluenza AMDCK2.5>100>40
Novel Nucleoside BHIV-1TZM-bl0.85062.5
Positive ControlInfluenza AMDCK0.5>100>200
Positive ControlHIV-1TZM-bl0.01>100>10,000

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the novel nucleoside that is toxic to the host cells (CC50).

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.[10]

  • Compound Addition: Prepare serial dilutions of the novel nucleoside in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a control.[10]

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.[10]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[4]

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Methodology:

  • Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[17]

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: During the viral adsorption period, prepare different concentrations of the novel nucleoside in an overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose).

  • Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the compound dilutions to the respective wells. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[3]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, the overlay can be removed, and the cell monolayer stained with a dye like crystal violet to visualize the plaques.[18]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[4]

qPCR-based Viral Load Assay

This assay quantifies the amount of viral nucleic acid (DNA or RNA) produced in infected cells to measure the effect of the compound on viral replication.

Methodology:

  • Cell Seeding and Infection: Seed host cells in a multi-well plate and infect with the virus in the presence of serial dilutions of the novel nucleoside. Include appropriate controls (virus only, cells only, positive control antiviral).

  • Incubation: Incubate the plate for a defined period to allow for viral replication (e.g., 24-48 hours).

  • Nucleic Acid Extraction: Harvest the cells or supernatant and extract the viral nucleic acid (DNA or RNA) using a commercial kit.[3]

  • Reverse Transcription (for RNA viruses): If the virus has an RNA genome, perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative polymerase chain reaction (qPCR) using primers and probes specific to a viral gene. This will amplify and quantify the amount of viral nucleic acid in each sample.[19]

  • Data Analysis: Determine the viral load for each sample based on the qPCR results (e.g., by comparing to a standard curve). Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 is the concentration that inhibits viral nucleic acid production by 50%.

Visualizations

G cluster_prep Phase 1: Preparation & Cytotoxicity cluster_screen Phase 2: Antiviral Screening cluster_analysis Phase 3: Data Analysis & Interpretation a Novel Nucleoside Compound c Cytotoxicity Assay (e.g., MTT) a->c b Select Host Cell Line b->c e Antiviral Assay (e.g., Plaque Reduction, qPCR) b->e d Determine CC50 c->d f Dose-Response Treatment d->f h Calculate Selectivity Index (SI = CC50/EC50) d->h e->f g Determine EC50 f->g g->h i Hit Identification & Validation h->i

Caption: General experimental workflow for antiviral screening of novel nucleosides.

G cluster_cell Host Cell cluster_transport Uptake & Phosphorylation cluster_replication Viral Replication Nuc_prodrug Nucleoside Prodrug Nuc_analog Nucleoside Analog Nuc_prodrug->Nuc_analog Cellular Enzymes Nuc_MP Nucleoside Monophosphate Nuc_analog->Nuc_MP Cellular Kinases Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate Nuc_DP->Nuc_TP Cellular Kinases Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) Nuc_TP->Viral_Polymerase Competitive Inhibition Growing_Chain Growing Nucleic Acid Chain Viral_Polymerase->Growing_Chain Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Viral_Genome Viral Genome Template Viral_Genome->Growing_Chain Inhibition Inhibition Chain_Termination->Inhibition Inhibition of Viral Replication Nuc_prodrug_ext Extracellular Nucleoside Prodrug Nuc_prodrug_ext->Nuc_prodrug Nucleoside Transporters G cluster_pipetting Pipetting Technique cluster_cells Cell Culture cluster_reagents Reagents & Environment start High Variability in Replicates? p1 Consistent Pipetting? start->p1 Yes c1 Uniform Cell Seeding? start->c1 No p2 Calibrated Pipettes? p1->p2 Yes p3 Review & Standardize Pipetting Protocol p1->p3 No p2->p3 No p2->c1 Yes end Re-run Assay p3->end c2 Optimize Seeding Density & Technique c1->c2 No c3 Edge Effects? c1->c3 Yes c2->end c4 Avoid Outer Wells or Add Sterile Liquid c3->c4 Yes r1 Reagents Thoroughly Mixed? c3->r1 No c4->end r2 Ensure Proper Mixing r1->r2 No r3 Stable Incubator Temp? r1->r3 Yes r2->end r4 Monitor & Validate Incubator Performance r3->r4 No r3->end Yes r4->end

References

troubleshooting poor cell permeability of 1-(b-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cell permeability of the nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and how might they influence its cell permeability?

A1: While direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is limited, its properties can be predicted based on its structure. These properties, particularly its hydrophilicity, are expected to significantly impact its ability to cross the lipid bilayer of cell membranes.

PropertyPredicted Value/CharacteristicImpact on Cell Permeability
Molecular Formula C₁₀H₁₄N₂O₇-
Molecular Weight ~290.24 g/mol Favorable for passive diffusion.
Polar Surface Area (PSA) HighPotentially unfavorable; increased hydrogen bonding with the aqueous environment can hinder membrane translocation.
Hydrogen Bond Donors Multiple (hydroxyl and amine groups)Unfavorable; increases hydrophilicity.
Hydrogen Bond Acceptors Multiple (oxygen and nitrogen atoms)Unfavorable; increases hydrophilicity.
LogP (Lipophilicity) Predicted to be lowUnfavorable; low lipophilicity leads to poor partitioning into the hydrophobic cell membrane.

Q2: What are the primary mechanisms for the cellular uptake of nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil?

A2: Due to their hydrophilic nature, nucleoside analogs generally do not readily diffuse across the cell membrane. Instead, they primarily rely on specialized transporter proteins embedded in the cell membrane. The two main families of nucleoside transporters are:

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient.

  • Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides against their concentration gradient, often coupled to a sodium ion gradient.

The specific ENT and CNT subtypes expressed on a given cell line will determine the primary route and efficiency of uptake for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Q3: My compound is showing poor activity in cell-based assays. Could this be due to low cell permeability?

A3: Yes, poor cell permeability is a common reason for low efficacy of polar molecules like nucleoside analogs in cell-based assays. If the compound cannot efficiently enter the cell, it cannot reach its intracellular target to exert its biological effect. It is crucial to distinguish between a lack of intrinsic activity and poor cellular uptake.

Q4: How can I experimentally assess the cell permeability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?

A4: Several in vitro methods can be used to evaluate cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures passive diffusion across an artificial lipid membrane. It is a useful first screen to assess the intrinsic ability of a compound to cross a lipid bilayer.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. It provides information on both passive diffusion and active transport processes, including efflux.

  • Cellular Uptake Assays: These experiments directly measure the accumulation of the compound inside cells over time. Quantification is typically performed using LC-MS/MS.

Q5: My PAMPA results show low permeability. What does this indicate?

A5: Low permeability in a PAMPA assay suggests that the compound has poor passive diffusion characteristics. This is likely due to its inherent physicochemical properties, such as high polarity and low lipophilicity. In this case, cellular uptake will likely be highly dependent on the presence and activity of nucleoside transporters.

Q6: My compound has moderate permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason for this discrepancy?

A6: This scenario strongly suggests the involvement of active efflux transporters in the Caco-2 cells. Efflux pumps are membrane proteins that actively extrude substrates from the cell, thereby reducing intracellular accumulation. Common efflux pumps that can transport nucleoside analogs include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Proteins (MRPs).[1][2]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting poor cell permeability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Guide 1: Initial Permeability Assessment

This guide will help you to systematically evaluate the permeability of your compound and identify the potential transport mechanisms involved.

G cluster_start Start cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay cluster_uptake Cellular Uptake cluster_conclusion Conclusions start Poor Cell Permeability Observed pampa Perform PAMPA Assay start->pampa pampa_result Low Permeability? pampa->pampa_result caco2 Perform Bidirectional Caco-2 Assay pampa_result->caco2 No conclusion1 Poor Passive Diffusion pampa_result->conclusion1 Yes caco2_result Efflux Ratio > 2? caco2->caco2_result uptake Perform Cellular Uptake Assay caco2_result->uptake No conclusion2 Efflux Pump Substrate caco2_result->conclusion2 Yes uptake_result Low Intracellular Accumulation? uptake->uptake_result conclusion3 Inefficient Transporter-Mediated Uptake uptake_result->conclusion3 Yes

Figure 1: Initial permeability assessment workflow.
Guide 2: Investigating Nucleoside Transporter Involvement

If passive diffusion is low, understanding the role of nucleoside transporters is critical.

G cluster_start Start cluster_inhibition Transporter Inhibition cluster_expression Transporter Expression cluster_conclusion Conclusions start Low Permeability Confirmed inhibit_exp Perform Cellular Uptake Assay with ENT/CNT Inhibitors start->inhibit_exp inhibit_result Uptake Significantly Reduced? inhibit_exp->inhibit_result expression_analysis Analyze Transporter Expression (qPCR, Western Blot) inhibit_result->expression_analysis No conclusion1 Compound is a Substrate for ENTs and/or CNTs inhibit_result->conclusion1 Yes expression_result Low Transporter Expression? expression_analysis->expression_result conclusion2 Cell Line Lacks Appropriate Transporters expression_result->conclusion2 Yes conclusion3 Other Uptake Mechanisms Involved expression_result->conclusion3 No

Figure 2: Workflow for investigating nucleoside transporter involvement.
Guide 3: Strategies to Enhance Cell Permeability

If intrinsic permeability is low, consider these strategies to improve cellular delivery.

G cluster_start Start cluster_strategies Enhancement Strategies cluster_evaluation Evaluation cluster_conclusion Outcome start Low Permeability Established prodrug Prodrug Approach start->prodrug nanocarrier Nanocarrier Formulation start->nanocarrier efflux_inhibitor Co-administration with Efflux Pump Inhibitor start->efflux_inhibitor evaluate Re-evaluate Permeability and Cellular Activity prodrug->evaluate nanocarrier->evaluate efflux_inhibitor->evaluate outcome Improved Permeability? evaluate->outcome success Successful Enhancement outcome->success Yes revise Revise Strategy outcome->revise No G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space compound 1-(β-D-Xylofuranosyl)-5-methoxyuracil ent ENTs (Equilibrative) compound->ent Facilitated Diffusion cnt CNTs (Concentrative) compound->cnt Active Transport intracellular_compound Intracellular Compound ent->intracellular_compound cnt->intracellular_compound efflux Efflux Pumps (e.g., P-gp, BCRP, MRPs) efflux->compound Efflux intracellular_compound->efflux metabolism Metabolism & Target Interaction intracellular_compound->metabolism

References

Technical Support Center: Refining Purification Protocols for Polar Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar nucleoside analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar nucleoside analogs using various chromatography and crystallization techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: My polar nucleoside analog shows poor or no retention on a C18 column, eluting near the solvent front. How can I improve its retention?

Answer: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography due to their strong affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Modern RP columns are available that are designed to be stable under highly aqueous conditions.[3]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like bare silica (B1680970) or polar bonded phases) and a mobile phase with a high concentration of an organic solvent.[1][4][5][6]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged nucleoside analogs on reversed-phase columns.[1][2] However, it's important to note that these reagents may not be compatible with mass spectrometry.[1]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, providing greater flexibility for separating polar compounds.[1]

Question: I am observing significant peak tailing for my polar nucleoside analog in HPLC. What are the possible causes and solutions?

Answer: Peak tailing can be caused by several factors. Here is a breakdown of potential causes and their corresponding solutions:

Possible Cause Solution
Column Overload Reduce the sample concentration or the injection volume.[2]
Secondary Interactions Modify the mobile phase pH to suppress the ionization of your analyte. For basic compounds, adding a small amount of a stronger base can be helpful.[2]
Contaminated or Degraded Column Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column.[2]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible.[2] Injecting a sample in a solvent stronger than the mobile phase can lead to poor peak shape.[4]

Question: The resolution between the peaks of my nucleoside analog and impurities is poor. How can I improve it?

Answer: Low resolution can be addressed by optimizing several chromatographic parameters:

Possible Cause Solution
Suboptimal Mobile Phase Composition Adjust the solvent strength to increase the separation factor. For complex mixtures, consider using a gradient elution.[2]
Incorrect Column Chemistry Select a column with a different selectivity. For polar analogs, a HILIC column might be a better choice.[2]
Low Column Efficiency Ensure the column is properly packed and not degraded. Check for extra-column band broadening from excessive tubing length or dead volumes.[2]
Supercritical Fluid Chromatography (SFC) Troubleshooting

Question: Is SFC suitable for purifying highly polar nucleoside analogs?

Answer: While traditionally viewed as a normal-phase technique for non-polar compounds, modern SFC with the use of co-solvents is increasingly being used for the separation of polar molecules.[7][8] To successfully use SFC for polar compounds, two main prerequisites are a polar stationary phase to retain the compounds and a polar mobile phase to ensure good solubility.[7] The addition of modifiers like methanol (B129727) to the carbon dioxide mobile phase is crucial for eluting and separating polar compounds.[8][9]

Question: My polar compound is not soluble in the SFC mobile phase.

Answer: The elution strength of pure carbon dioxide is often insufficient for polar compounds.[7] To address this, polar co-solvents such as methanol are added to the mobile phase.[8][9] For very polar analytes, the addition of water or other additives to the co-solvent can further enhance solubility and improve peak shape.[9][10]

Recrystallization Troubleshooting

Question: I am unable to induce crystallization of my purified nucleoside analog. What should I do?

Answer: Failure to induce crystallization can be due to several reasons. Here are some troubleshooting steps:

Possible Cause Solution
Solution is Undersaturated Concentrate the solution by slowly evaporating the solvent.[2]
Presence of Impurities Impurities can inhibit crystal formation. An initial purification step like column chromatography might be necessary to remove major impurities.[2]
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod or add a seed crystal of the desired compound to provide a surface for crystal growth.[2]
Compound Oiling Out This can happen if the boiling point of the solvent is higher than the melting point of the compound.[11] Try using a lower boiling point solvent or a solvent pair.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in nucleoside analog preparations?

A1: Impurities can originate from various sources depending on the production method:

  • Chemical Synthesis: Unreacted starting materials, by-products from incomplete reactions, reagents, and diastereomers are common impurities. Incomplete removal of protecting groups can also be a source of contamination.[1]

  • Biotransformation: The product concentration is often low, and the matrix is complex, containing residual media components, enzymes, and other metabolites.[1][12]

  • Nucleic Acid Degradation: This method results in a complex mixture of various nucleosides and nucleotides, necessitating highly selective purification methods.[1]

Q2: How can I separate diastereomers of my nucleoside analog?

A2: The separation of diastereomers is challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have demonstrated excellent results for resolving nucleoside analog stereoisomers.[1]

Q3: What is HILIC and why is it useful for polar nucleoside analogs?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[4][5] This technique is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[1][4][6] In HILIC, water acts as the strong solvent, which is the opposite of reversed-phase chromatography.[5]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?

A4: SFC can be a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[7] It is particularly advantageous for chiral separations and is increasingly being used for achiral separations of polar compounds with the aid of polar co-solvents and additives.[7][9]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Nucleoside Analogs

Technique Principle Advantages Disadvantages Best Suited For
Reversed-Phase HPLC (with modifications) Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, well-established.Poor retention of very polar compounds without modifications like ion-pairing agents.[1][2]Moderately polar nucleoside analogs.
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Excellent retention of highly polar compounds.[1][4][6]Can be sensitive to small changes in mobile phase composition.[4]Highly polar and water-soluble nucleoside analogs.[6]
Ion-Pairing Chromatography An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained by the reversed-phase column.Improved retention of charged polar compounds on RP columns.[1]Ion-pairing agents may not be compatible with MS detection and can be difficult to remove from the column.[1]Charged polar nucleoside analogs.
SFC Separation using a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent.Fast separations, reduced organic solvent consumption, "greener" method.[7][9]Requires specialized instrumentation; solubility of highly polar compounds can be a challenge.[7]Chiral separations and achiral separations of a range of polarities.
Recrystallization Purification of a solid by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.Can yield very pure compounds, scalable.Finding a suitable solvent can be challenging; not suitable for all compounds.[13]Final purification step for solid nucleoside analogs.

Experimental Protocols

Protocol 1: Generic HILIC Method Development for Polar Nucleoside Analogs
  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[3]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a buffered aqueous solution, for example, 10 mM ammonium (B1175870) formate (B1220265) in water, and adjust the pH.

    • Mobile Phase B (Organic): Use acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient to a lower percentage of organic solvent (e.g., 50% B) over 10-15 minutes.

    • Hold at the lower organic percentage for a few minutes.

    • Return to the initial high organic percentage and allow the column to re-equilibrate for at least 10 column volumes.[5]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (high organic) if possible. If the sample is only soluble in aqueous solutions, inject the smallest possible volume to minimize peak distortion.[4]

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: The ideal solvent should dissolve the nucleoside analog sparingly at room temperature but have high solubility at an elevated temperature.[13] Test small amounts of the compound in various solvents to find a suitable one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[14]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method Selection cluster_analysis Analysis and Final Product start Crude Nucleoside Analog dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter to Remove Particulates dissolve->filter method_selection Select Purification Method filter->method_selection hplc HPLC / SFC method_selection->hplc High Complexity Mixture recrystallization Recrystallization method_selection->recrystallization Final Polishing / High Purity Solid analysis Purity Analysis (e.g., HPLC, NMR) hplc->analysis recrystallization->analysis pure_product Pure Nucleoside Analog analysis->pure_product

Caption: A typical experimental workflow for the purification of polar nucleoside analogs.

troubleshooting_decision_tree cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Poor Purification Result issue What is the primary issue? start->issue no_retention Poor/No Retention in RP-HPLC issue->no_retention peak_tailing Poor Peak Shape (Tailing) issue->peak_tailing low_resolution Low Resolution issue->low_resolution no_crystals Failure to Crystallize issue->no_crystals solution_retention Switch to HILIC or Ion-Pairing Chromatography no_retention->solution_retention solution_tailing Optimize Mobile Phase pH or Reduce Sample Load peak_tailing->solution_tailing solution_resolution Adjust Gradient or Change Column Chemistry low_resolution->solution_resolution solution_crystals Concentrate Solution, Add Seed Crystal, or Re-purify no_crystals->solution_crystals

Caption: A decision tree for troubleshooting common purification problems.

References

addressing batch-to-batch variability in 1-(b-D-Xylofuranosyl)-5-methoxyuracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Vorbrüggen Glycosylation Step

Question: We are experiencing inconsistent and generally low yields during the Vorbrüggen glycosylation of silylated 5-methoxyuracil (B140863) with 1,2,3,5-tetra-O-acetyl-D-xylofuranose. What are the potential causes and how can we improve the yield?

Answer: Low yields in the Vorbrüggen glycosylation are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Glycosylation Yield

start Low Glycosylation Yield Observed reagent_quality Check Reagent & Solvent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions silylation_efficiency Verify Silylation Efficiency start->silylation_efficiency workup Evaluate Work-up Procedure start->workup troubleshoot_reagents Use freshly distilled anhydrous solvents. Ensure high purity of xylofuranose (B8766934) derivative and Lewis acid. reagent_quality->troubleshoot_reagents Moisture or Impurities Detected adjust_conditions Optimize temperature, catalyst loading, and reaction time. (See Table 1) reaction_conditions->adjust_conditions Suboptimal Parameters Identified improve_silylation Ensure complete silylation by monitoring (e.g., until the reaction mixture becomes clear). (See FAQ 2) silylation_efficiency->improve_silylation Incomplete Silylation Confirmed optimize_workup Minimize exposure to aqueous base during quench. Optimize chromatography conditions. workup->optimize_workup Product Loss During Extraction/Purification end Improved Glycosylation Yield troubleshoot_reagents->end adjust_conditions->end improve_silylation->end optimize_workup->end

Caption: Troubleshooting workflow for low glycosylation yield.

Data Presentation: Impact of Reaction Conditions on Glycosylation Yield

Parameter Condition A Condition B Condition C Observed Outcome
Lewis Acid Catalyst TMSOTf (1.2 eq)SnCl4 (1.2 eq)TMSOTf (1.5 eq)TMSOTf generally provides higher yields for this substrate.
Solvent Acetonitrile1,2-DichloroethaneAcetonitrile1,2-Dichloroethane can sometimes improve yields by avoiding side reactions with acetonitrile.[1]
Temperature Room Temperature0 °C to RT50 °CElevated temperatures can lead to the formation of side products and lower yields.[2]
Reaction Time 4 hours8 hours4 hoursLonger reaction times do not always correlate with higher yields and can promote decomposition.
Typical Yield (%) 65-75%55-65%70-80%Optimization of catalyst loading can significantly improve yield.

Issue 2: Poor β:α Anomeric Selectivity

Question: Our final product contains a significant amount of the undesired α-anomer. How can we improve the β-selectivity of the glycosylation reaction?

Answer: Achieving high β-selectivity is a common challenge in nucleoside synthesis. The stereochemical outcome is influenced by the protecting groups on the sugar, the solvent, and the reaction temperature.

Logical Relationship: Factors Influencing Anomeric Selectivity

selectivity Anomeric Selectivity (β vs α) protecting_groups Sugar Protecting Groups (e.g., Acetyl at C2) selectivity->protecting_groups Influenced by solvent Solvent Effects selectivity->solvent Influenced by temperature Reaction Temperature selectivity->temperature Influenced by anchimeric_assistance anchimeric_assistance protecting_groups->anchimeric_assistance Participating group at C2' promotes β-selectivity sn2_vs_sn1 sn2_vs_sn1 solvent->sn2_vs_sn1 Polar, non-participating solvents can favor SN1-like reactions, reducing selectivity kinetic_vs_thermo kinetic_vs_thermo temperature->kinetic_vs_thermo Lower temperatures often favor the kinetically preferred β-anomer

Caption: Factors influencing anomeric selectivity in glycosylation.

Data Presentation: Impact of Parameters on β:α Ratio

Parameter Condition A Condition B Condition C Observed Outcome
C2' Protecting Group AcetylBenzoyl-Participating groups like acetyl or benzoyl at the C2' position are crucial for high β-selectivity through anchimeric assistance.
Solvent AcetonitrileDiethyl EtherDichloromethane (B109758)Solvents can influence the stereochemical outcome; for some systems, diethyl ether favors α-glycosides while dichloromethane leads to more β-isomers.[3]
Temperature 0 °CRoom Temperature50 °CLower temperatures generally favor the formation of the β-anomer.
Typical β:α Ratio >95:585:1570:30Optimal conditions are crucial for maximizing the desired β-anomer.

Frequently Asked Questions (FAQs)

1. What is the optimal method for synthesizing the 5-methoxyuracil precursor?

The synthesis of 5-methoxyuracil is typically achieved by the methoxylation of a 5-halouracil, such as 5-bromouracil, using sodium methoxide (B1231860) in methanol (B129727).[4] Alternatively, starting from 5-hydroxyuracil (B1221707) and reacting it with a methylating agent like dimethyl sulfate (B86663) in the presence of a base is also a viable route.[5]

2. How can I ensure complete silylation of 5-methoxyuracil?

Complete silylation is critical for the subsequent glycosylation step.[6] It is typically performed by refluxing 5-methoxyuracil with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl) in an anhydrous solvent like acetonitrile. The reaction is considered complete when the suspension becomes a clear solution. It is crucial to use anhydrous conditions to prevent the hydrolysis of the silylating agents and the silylated product.

3. What are the common side reactions during the silylation of uracil (B121893) derivatives?

The primary side reaction is incomplete silylation, which leads to a lower yield in the glycosylation step. Another potential issue is the hydrolysis of the silylated uracil if moisture is present in the reaction. It is also important to use a catalytic amount of TMSCl, as excess can lead to other side reactions.

4. What are the best practices for the deprotection of the acetylated nucleoside?

The final deprotection step to remove the acetyl groups from the xylofuranose moiety is commonly achieved by treatment with methanolic ammonia (B1221849) at low temperatures (e.g., 0 °C).[5] It is important to monitor the reaction by TLC to avoid prolonged reaction times which can lead to the formation of byproducts. Other methods, such as using triethylamine (B128534) in aqueous methanol, have also been reported and can offer milder conditions.[7]

5. How can I purify the final product, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, to a high degree of purity?

Purification is typically achieved by silica (B1680970) gel column chromatography.[5] The choice of eluent system is critical and may require some optimization. A gradient elution of methanol in dichloromethane is often a good starting point. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[]

6. What analytical techniques are recommended for characterizing the final product and intermediates?

For structural elucidation and purity assessment, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the nucleoside, including the anomeric configuration (β-isomer) and the position of the glycosidic bond.[2]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to quantify the ratio of β to α anomers.[]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyuracil

  • Materials: 5-Hydroxyuracil, Sodium Methoxide, Anhydrous Methanol, Dimethyl Sulfate (DMS), Hydrochloric Acid (HCl).

  • Procedure:

    • To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-hydroxyuracil (1.0 equivalent).

    • Stir the mixture at room temperature until a clear solution is obtained.

    • Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction with HCl.

    • Concentrate the mixture under reduced pressure and purify the crude product by recrystallization.

Protocol 2: Silylation of 5-Methoxyuracil

  • Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), Anhydrous Acetonitrile.

  • Procedure:

    • Suspend 5-methoxyuracil (1.0 equivalent) in anhydrous acetonitrile.

    • Add HMDS (2.0-3.0 equivalents) to the suspension.

    • Add a catalytic amount of TMSCl (0.1-0.2 equivalents).

    • Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear.

    • Cool the reaction mixture to room temperature. The resulting solution of silylated 5-methoxyuracil is used directly in the next step.

Protocol 3: Vorbrüggen Glycosylation

  • Materials: Silylated 5-methoxyuracil solution, 1,2,3,5-Tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous Acetonitrile, Saturated Sodium Bicarbonate solution, Dichloromethane (DCM), Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To the solution of silylated 5-methoxyuracil from the previous step, add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0-1.2 equivalents).[5]

    • Cool the mixture in an ice bath and add TMSOTf (1.2-1.5 equivalents) dropwise under an inert atmosphere.[5]

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil.

Protocol 4: Deprotection of Acetylated Nucleoside

  • Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Saturated Methanolic Ammonia.

  • Procedure:

    • Dissolve the acetylated nucleoside from the previous step in methanol.

    • Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.

    • Stir the reaction at room temperature in a sealed vessel and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Mandatory Visualizations

Overall Synthesis Workflow

cluster_0 Step 1: 5-Methoxyuracil Synthesis cluster_1 Step 2: Silylation cluster_2 Step 3: Vorbrüggen Glycosylation cluster_3 Step 4: Deprotection hydroxyuracil 5-Hydroxyuracil methoxyuracil 5-Methoxyuracil hydroxyuracil->methoxyuracil NaOCH3, DMS silylated_uracil Silylated 5-Methoxyuracil methoxyuracil->silylated_uracil HMDS, TMSCl protected_nucleoside Protected Nucleoside silylated_uracil->protected_nucleoside xylofuranose 1,2,3,5-Tetra-O-acetyl-D-xylofuranose xylofuranose->protected_nucleoside TMSOTf final_product 1-(β-D-Xylofuranosyl)-5-methoxyuracil protected_nucleoside->final_product NH3/MeOH

Caption: Overall synthesis workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

References

Technical Support Center: Improving In Vitro Metabolic Stability of Xylofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vitro metabolic stability of xylofuranosyl nucleosides.

Frequently Asked Questions (FAQs)

Q1: Why is my xylofuranosyl nucleoside analog showing high potency in an enzyme assay but no activity in a cell-based assay?

A1: A common reason for this discrepancy is poor metabolic stability. The compound may be rapidly degraded by intracellular enzymes, preventing it from reaching its target at a sufficient concentration. It is crucial to assess the compound's stability in relevant in vitro systems, such as liver microsomes or hepatocytes, early in the discovery process.[1][2]

Q2: What are the most common metabolic pathways that lead to the degradation of nucleoside analogs?

A2: Nucleoside analogs are susceptible to several enzymatic degradation pathways. Key enzymes include:

  • Deaminases (e.g., adenosine (B11128) deaminase, cytidine (B196190) deaminase) which modify the nucleobase.[3]

  • Phosphorylases that cleave the glycosidic bond between the sugar and the base.

  • Kinases that phosphorylate the nucleoside, which can be the rate-limiting step for activation but also a point of metabolic processing.[4][5]

  • Phosphodiesterases (PDEs) which can hydrolyze cyclic nucleotide analogs or degrade oligonucleotide-based therapeutics.[6][7]

  • Cytochrome P450 (CYP) enzymes (Phase I metabolism), primarily in the liver, which can oxidize various positions on the molecule.[1][8]

  • Conjugating enzymes (Phase II metabolism), such as glucuronyltransferases (UGTs), which add polar groups to the molecule to facilitate excretion.[1]

Q3: My compound is highly stable in liver microsomes but shows rapid clearance in hepatocyte assays. What could be the cause?

A3: This pattern typically indicates that the compound is being metabolized by Phase II enzymes.[1] Liver microsomes primarily contain Phase I enzymes like CYPs. Hepatocytes, being intact cells, contain both Phase I and a full complement of Phase II enzymes (e.g., UGTs, SULTs).[8][9] The rapid clearance in hepatocytes suggests your compound is likely undergoing conjugation reactions, such as glucuronidation.[10]

Q4: What initial steps should I take to identify the metabolic "soft spot" on my molecule?

A4: The first step is to perform a metabolite identification study.[11] This involves incubating your compound with a metabolically active system (like liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[11] By identifying the structure of the metabolites, you can pinpoint the exact position on the molecule that is being modified by metabolic enzymes.[11][12]

Troubleshooting Guides

Issue 1: Extremely Rapid Degradation in Initial Metabolic Stability Screens

  • Problem: The half-life (t₁/₂) of the xylofuranosyl nucleoside is too short to measure accurately in standard liver microsome or hepatocyte assays.

  • Possible Causes:

    • Highly Labile Functional Group: The molecule may possess a group that is exceptionally susceptible to rapid enzymatic attack, such as an unprotected amine prone to deamination or an unsubstituted aromatic ring prone to oxidation.[10][13]

    • High-Affinity Substrate: The compound might be a high-affinity substrate for a highly active metabolic enzyme.

  • Troubleshooting Steps:

    • Re-run the Assay with Lower Enzyme Concentration: Reduce the concentration of microsomes or hepatocytes to slow down the reaction rate.

    • Use Shorter Time Points: Sample at very early time points (e.g., 0, 1, 2, 5, 10 minutes) to capture the initial degradation curve.[8]

    • Metabolite ID: Immediately proceed to metabolite identification to locate the site of metabolism.[11]

    • Structural Modification: Once the "soft spot" is known, employ strategies to block this metabolic route. Common approaches include:

      • Fluorination: Replacing a hydrogen atom with fluorine at or near the site of oxidation can block CYP-mediated metabolism.[14][15]

      • Deuteration: Replacing a C-H bond with a C-D bond can slow metabolism due to the kinetic isotope effect.[12]

      • Bioisosteric Replacement: Substitute the labile group with a more stable, functionally similar group.[16][17][18] For example, replacing a metabolically susceptible phenyl ring with a pyridine (B92270) ring can increase stability.[12][13]

Issue 2: Inconsistent Results Between Experiments

  • Problem: Replicate metabolic stability assays yield significantly different half-life values.

  • Possible Causes:

    • Reagent Variability: Inconsistent activity of cryopreserved hepatocytes or microsomes between batches or due to improper storage/handling.

    • Compound Solubility Issues: Poor solubility of the test compound can lead to inaccurate concentrations in the incubation.

    • Assay Conditions: Variations in incubation time, temperature, or cofactor (e.g., NADPH) concentration.

  • Troubleshooting Steps:

    • Quality Control: Always run control compounds with known metabolic profiles (e.g., a high-turnover and a low-turnover compound) in parallel with your test articles.[8]

    • Check Solubility: Measure the solubility of your compound in the assay buffer. If it is low, consider using a co-solvent (ensure the final concentration does not inhibit enzyme activity).

    • Standardize Protocols: Ensure all experimental parameters are consistent. Use automated liquid handlers where possible to minimize pipetting errors.[9]

    • Verify Analytical Method: Confirm that the LC-MS/MS method for quantifying the parent compound is robust and not subject to matrix effects.

Data on Stability-Enhancing Modifications

The following table summarizes the expected impact of various structural modifications on the in vitro metabolic stability of a hypothetical xylofuranosyl nucleoside parent structure.

Analog IDStructural ModificationRationaleExpected Metabolic Half-life (t₁/₂) [min]Expected Intrinsic Clearance (CLᵢₙₜ) [µL/min/10⁶ cells]
XN-ParentUnmodified Parent CompoundBaseline1546.2
XN-Mod12'-Fluorine substitutionBlocks potential oxidation at the 2' position and alters sugar pucker.[4]6510.7
XN-Mod25-Fluorouracil (Base)Introduction of halogen on the nucleobase to block degradation or modification at that site.[17]4017.3
XN-Mod3L-NucleosideChange in chirality from the natural D-enantiomer to the L-enantiomer can prevent recognition by degradative enzymes like deaminases.[3]> 120< 5.8
XN-Mod4N-t-butyl group on baseSteric hindrance to prevent enzymatic attack (e.g., N-dealkylation or deamination).[10]808.7
XN-Mod5C-NucleosideReplacement of the N-glycosidic bond with a more stable C-C bond, preventing cleavage by phosphorylases.[19]> 240< 2.9

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol assesses Phase I metabolic activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled HLM on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare a NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH solution to 37°C.

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitation agent (e.g., ice-cold acetonitrile) and an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Calculation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[8]

Protocol 2: In Vitro Metabolic Stability Assessment in Cryopreserved Hepatocytes

This protocol assesses both Phase I and Phase II metabolic activity.

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using the trypan blue exclusion method. Adjust cell density to 0.5 x 10⁶ viable cells/mL.[8]

  • Incubation:

    • Add the hepatocyte suspension to a 24-well plate. Place on an orbital shaker in a 37°C, 5% CO₂ incubator.[8]

    • Prepare a working solution of the test compound in the incubation medium.

    • Add the test compound to the hepatocytes to a final concentration of 1 µM.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots of the cell suspension.[8]

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis and Calculation:

    • Process and analyze the samples via LC-MS/MS as described in Protocol 1.

    • Calculate the half-life (t₁/₂).

    • Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (Incubation Volume / Number of Cells).[8]

Visualizations

G cluster_0 cluster_1 start Synthesize Novel Xylofuranosyl Nucleoside assay Assess In Vitro Metabolic Stability (Microsomes, Hepatocytes) start->assay decision Is Stability Acceptable? assay->decision proceed Advance to Further Pharmacology/Tox Studies decision->proceed Yes identify Identify Metabolic 'Soft Spot' (Metabolite ID) decision->identify No strategize Design Modification Strategy (e.g., Fluorination, Deuteration, Bioisosteric Replacement) identify->strategize synthesize_mod Synthesize Modified Analog strategize->synthesize_mod synthesize_mod->assay

Caption: Workflow for iterative improvement of metabolic stability.

G cluster_phase1 Phase I Metabolism cluster_degradation Direct Degradation cluster_phase2 Phase II Metabolism compound Xylofuranosyl Nucleoside cyp CYP450 Enzymes compound->cyp deaminase Deaminases compound->deaminase phosphorylase Phosphorylases compound->phosphorylase met_ox Oxidized Metabolite cyp->met_ox ugt UGT Enzymes met_ox->ugt met_deam Deaminated Metabolite deaminase->met_deam met_cleaved_base Free Base phosphorylase->met_cleaved_base met_cleaved_sugar Xylose-1-P phosphorylase->met_cleaved_sugar met_gluc Glucuronide Conjugate ugt->met_gluc

Caption: Major enzymatic pathways for nucleoside metabolism.

G cluster_sampling Time Course Sampling prep Prepare Hepatocyte Suspension (0.5 x 10^6 cells/mL) add_cpd Add Test Compound (1 µM) to cells in 24-well plate prep->add_cpd incubate Incubate at 37°C on orbital shaker add_cpd->incubate t0 T = 0 min t15 T = 15 min quench Quench Reaction (Add aliquot to Acetonitrile + IS) t0->quench Sample t30 T = 30 min t15->quench Sample t60 T = 60 min t30->quench Sample t120 T = 120 min t60->quench Sample t120->quench Sample analyze Analyze Supernatant by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for a hepatocyte stability assay.

References

Technical Support Center: Quantitative Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. As specific experimental data for this compound is limited in public literature, the following information is based on established methodologies for analogous nucleoside analogs.[1][2][3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during the quantitative analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing in HPLC Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For nucleoside analogs, a slightly acidic mobile phase often improves peak shape.
Column degradation.Use a guard column and ensure proper mobile phase filtration. If the column is old or has been used with incompatible solvents, replace it.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper pump performance.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Low Signal Intensity or No Peak in HPLC/MS Compound degradation.Prepare fresh samples and standards. Investigate the stability of the compound in the chosen solvent. For light-sensitive compounds, use amber vials.
Poor ionization in MS.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[1] Consider a different ionization technique if necessary.
Sample matrix effects.Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering substances.[5][6]
Baseline Noise in HPLC Contaminated mobile phase or system.Use high-purity solvents and flush the system thoroughly.
Detector issues.Check the lamp intensity (for UV detectors) or clean the MS source.
Irreproducible Quantitative Results Inaccurate standard preparation.Carefully prepare calibration standards and perform serial dilutions. Use a calibrated analytical balance.
Inconsistent sample injection volume.Use a high-quality autosampler and ensure there are no air bubbles in the syringe.
Variability in sample preparation.Standardize the sample preparation protocol and use an internal standard to correct for variations.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?

A1: A reversed-phase HPLC (RP-HPLC) method is a good starting point for the analysis of polar nucleoside analogs.[8] A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724), both with a small amount of acid (e.g., 0.1% formic acid), is recommended. UV detection at the wavelength of maximum absorbance for the uracil (B121893) chromophore is typically used.

Q2: How should I prepare my sample for quantitative analysis?

A2: Sample preparation is critical for accurate results. For samples in biological matrices, protein precipitation followed by centrifugation or solid-phase extraction (SPE) is often necessary to remove interferences.[5][6] The sample should be dissolved in a solvent compatible with the mobile phase, and filtration through a 0.22 µm filter is recommended to protect the analytical column.[1]

Q3: What are the expected mass spectrometry characteristics for this compound?

A3: The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇, with a monoisotopic molecular weight of approximately 274.08 g/mol .[1] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 275.09. Fragmentation analysis (MS/MS) can provide further structural confirmation.[1]

Q4: Are there any known stability issues with this compound?

Q5: How can I confirm the identity and purity of my synthesized compound?

A5: A combination of analytical techniques is recommended for structural elucidation and purity assessment.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Mass Spectrometry (MS) will confirm the molecular weight.[1] High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can be used to determine the purity of the compound.[3]

Experimental Protocols

As specific, validated protocols for this exact molecule are not published, the following are generalized methodologies adapted from established procedures for similar nucleoside analogs.[4][9]

General HPLC Method for Quantitative Analysis
  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient could be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the λmax of the compound or MS in positive ESI mode.

Sample Preparation from Biological Matrix (e.g., Plasma)
  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

Disclaimer: Specific quantitative data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not available in the public domain. The following tables are placeholders and should be populated with experimentally determined values.

Table 1: Predicted Physicochemical Properties [3][4]

PropertyPredicted Value
Molecular FormulaC₁₀H₁₄N₂O₇
Molecular Weight~274.23 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water, DMSO, and methanol

Table 2: Placeholder for HPLC Method Validation Parameters

ParameterAcceptance CriteriaExperimental Result
Linearity (r²)≥ 0.995To be determined
Accuracy (% Recovery)85 - 115%To be determined
Precision (% RSD)≤ 15%To be determined
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 10To be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis sp1 Biological Matrix sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 qa1 HPLC Separation sp5->qa1 Filtered Sample Injection qa2 MS Detection qa1->qa2 qa3 Data Processing qa2->qa3 final final qa3->final Quantitative Results

Caption: Workflow for quantitative analysis from a biological matrix.

troubleshooting_logic start Problem Encountered p1 Poor Peak Shape? start->p1 s1 Adjust Mobile Phase pH Check Column Health p1->s1 Yes p2 Inconsistent Retention Time? p1->p2 No end Problem Resolved s1->end s2 Check Pump & Degasser Use Column Oven p2->s2 Yes p3 Low Signal? p2->p3 No s2->end s3 Optimize MS Source Improve Sample Cleanup p3->s3 Yes p3->end No s3->end

Caption: A logical troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Overcoming Resistance to 5-Substituted Uracil Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-substituted uracil (B121893) nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to 5-Fluorouracil (B62378) (5-FU)?

Resistance to 5-Fluorouracil (5-FU) is a multifaceted issue that can be either intrinsic or acquired. The primary mechanisms include:

  • Target Enzyme Alterations: Upregulation of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, is a well-established resistance mechanism.[1][2][3][4] Increased TS levels can overcome the inhibitory effects of the drug.

  • Metabolic Changes: Alterations in the enzymes responsible for activating or catabolizing 5-FU are crucial. This includes downregulation of enzymes like thymidine (B127349) phosphorylase (TP) and orotate (B1227488) phosphoribosyltransferase (OPRT), which are involved in converting 5-FU to its active forms.[1][5] Conversely, upregulation of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, leads to increased drug degradation and reduced efficacy.[1][6]

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, or by downregulating pro-apoptotic proteins, thereby avoiding programmed cell death induced by 5-FU.[7][8]

  • Alterations in Drug Transport: Increased expression of ATP-binding cassette (ABC) transporters can lead to enhanced efflux of 5-FU from the cancer cells, reducing its intracellular concentration and effectiveness.[7][8]

  • DNA Repair and Cell Cycle Alterations: Enhanced DNA damage repair mechanisms and changes in cell cycle checkpoints can help cancer cells survive the DNA damage caused by 5-FU.[1][9]

Q2: How does resistance to Trifluridine (FTD) differ from 5-FU resistance?

While both are fluoropyrimidines, Trifluridine (FTD), the active component of Trifluridine/Tipiracil (TAS-102), has a distinct primary mechanism of action that allows it to overcome 5-FU resistance.

  • Primary Mechanism: The primary cytotoxic effect of 5-FU is the inhibition of thymidylate synthase (TS).[1][10] In contrast, FTD's main mechanism is its incorporation into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[11][12][13]

  • Overcoming TS-based Resistance: Because FTD's primary target is not TS inhibition, it can be effective against tumors that have developed resistance to 5-FU through the upregulation of TS.[11][13][14]

  • Role of Tipiracil: FTD is combined with Tipiracil, a thymidine phosphorylase inhibitor. Tipiracil prevents the degradation of FTD, thereby increasing its bioavailability and allowing for effective DNA incorporation.[11][12][15]

Q3: What are the known mechanisms of resistance to other 5-substituted uracil nucleosides used as antiviral agents (e.g., Zidovudine (B1683550), Telbivudine)?

Resistance to antiviral 5-substituted uracil nucleosides primarily involves mutations in the viral enzymes they target.

  • Zidovudine (AZT): Resistance to AZT in HIV is mainly due to mutations in the viral reverse transcriptase (RT) enzyme.[16][17] These mutations can either decrease the incorporation of the drug or facilitate its removal from the terminated DNA chain through an ATP-dependent excision reaction.[16] In bacteria, resistance can arise from the loss of thymidine kinase activity, which is necessary for the phosphorylation of zidovudine.[18]

  • Telbivudine: Resistance to Telbivudine in Hepatitis B virus (HBV) is associated with mutations in the HBV DNA polymerase gene, which reduces the affinity of the viral enzyme for the active triphosphate form of the drug.[19][20]

Troubleshooting Guides

Problem 1: Cultured cancer cells show increasing resistance to 5-FU treatment.

This is a common observation in long-term cell culture experiments. Here’s a systematic approach to troubleshoot this issue:

Possible Cause 1: Upregulation of Thymidylate Synthase (TS)

  • How to Investigate:

    • Western Blot or qPCR: Measure the protein and mRNA expression levels of TS in your resistant cell line and compare them to the parental, sensitive cell line. An increase in TS levels is a strong indicator of this resistance mechanism.[3][6]

    • Enzyme Activity Assay: Measure the catalytic activity of TS. A significant increase in activity in the resistant cells would confirm this mechanism.[21]

  • Solutions:

    • Switch to a non-TS-inhibiting drug: Consider using Trifluridine/Tipiracil (TAS-102), as its primary mechanism is DNA incorporation, not TS inhibition.[11][14]

    • Combination Therapy: Combine 5-FU with agents that can modulate TS expression or activity.

Possible Cause 2: Altered 5-FU Metabolism

  • How to Investigate:

    • Enzyme Expression Analysis: Use Western Blot or qPCR to assess the expression of key metabolic enzymes:

      • Decreased: Thymidine Phosphorylase (TP), Orotate Phosphoribosyltransferase (OPRT).[1][5]

      • Increased: Dihydropyrimidine Dehydrogenase (DPD).[1][6]

  • Solutions:

    • Modulate Enzyme Activity: Use small molecule inhibitors for DPD in combination with 5-FU to increase its bioavailability.[6]

    • Bypass the Metabolic Pathway: If activation pathways are downregulated, consider using a pre-activated form of the drug if available, or switch to an analog with a different activation pathway.

Possible Cause 3: Increased Drug Efflux

  • How to Investigate:

    • Expression of ABC Transporters: Analyze the expression of multidrug resistance (MDR) proteins like ABCC5 using qPCR or Western Blot.[8]

    • Intracellular Drug Accumulation Assay: Use radiolabeled 5-FU or fluorescent analogs to measure and compare the intracellular drug concentration in sensitive versus resistant cells.

  • Solutions:

    • ABC Transporter Inhibitors: Co-administer 5-FU with known inhibitors of the overexpressed ABC transporter to increase intracellular drug levels.

Problem 2: Lack of efficacy of a 5-substituted uracil nucleoside in a xenograft model.

In vivo experiments introduce additional layers of complexity compared to in vitro studies.

Possible Cause 1: Poor Pharmacokinetics/Bioavailability

  • How to Investigate:

    • Pharmacokinetic (PK) Studies: Measure the concentration of the drug and its active metabolites in the plasma and tumor tissue over time.

  • Solutions:

    • Optimize Dosing and Schedule: Adjust the dose, frequency, and route of administration based on PK data.

    • Combination with Enhancers: For drugs like Trifluridine, co-administration with an inhibitor of its degradation enzyme (e.g., Tipiracil) is essential for oral bioavailability.[12][15]

Possible Cause 2: Tumor Microenvironment-Mediated Resistance

  • How to Investigate:

    • Immunohistochemistry (IHC): Analyze the tumor microenvironment for factors that can contribute to resistance, such as hypoxia markers or stromal cell activation.

    • Gene Expression Analysis: Profile the gene expression of the tumor tissue to identify upregulated resistance pathways.

  • Solutions:

    • Combination with Targeted Therapies: Combine the nucleoside analog with agents that target the identified resistance pathways in the tumor microenvironment, such as anti-angiogenic agents.[22]

Data Presentation: Comparative IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 5-substituted uracil nucleosides in different cell lines, providing a quantitative measure of their cytotoxic effects.

Nucleoside AnalogCell LineCell TypeIC50 ValueReference
5-Fluorouracil (5-FU) MCF-7Breast Cancer~3-fold increase in IC50 with TS induction[3]
Colon Cancer Cell Lines (Panel of 13)Colon Cancer0.8 to 43.0 µM[21]
Trifluridine (FTD) MKN45/5FU (5-FU Resistant)Gastric Cancer3.7-fold more resistant than parental cells[14]
Zidovudine (AZT) MT-4T-lymphocyte~0.0004 µM[23]
Cytarabine (Ara-C) HL-60Promyelocytic Leukemia~2.5 µM[23]
Fludarabine MM.1SMultiple Myeloma13.48 µg/mL (~36.5 µM)[23]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, allowing for the determination of a drug's IC50 value.[23]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • 5-substituted uracil nucleoside stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]

  • Compound Treatment: Prepare serial dilutions of the nucleoside analog in complete medium. Remove the old medium from the wells and add the different concentrations of the drug. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 48 or 72 hours).[23]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate and read the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: Western Blot for Thymidylate Synthase (TS) Expression

This protocol allows for the semi-quantitative analysis of TS protein levels in cell lysates.

Materials:

  • Cell lysates from sensitive and resistant cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Thymidylate Synthase (TS)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against TS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the TS signal to the loading control to compare its expression between sensitive and resistant cells.

Visualizations

Caption: 5-FU metabolic pathways and mechanisms of resistance.

Trifluridine_Action cluster_0 Trifluridine/Tipiracil (TAS-102) Mechanism cluster_1 Overcoming 5-FU Resistance TAS102 Trifluridine/Tipiracil (Oral Administration) FTD Trifluridine (FTD) TAS102->FTD TPI Tipiracil (TPI) TAS102->TPI FTD_inactive Inactive Metabolite FTD->FTD_inactive Degradation FTD_P FTD Monophosphate FTD->FTD_P Thymidine Kinase TP Thymidine Phosphorylase TPI->TP Inhibition TP->FTD_inactive FTD_TP FTD Triphosphate FTD_P->FTD_TP DNA DNA FTD_TP->DNA Incorporation DNA_dysfunction DNA Dysfunction DNA->DNA_dysfunction Bypass Bypasses TS-based resistance due to primary mechanism of DNA incorporation TS_up TS Upregulation (5-FU Resistance)

Caption: Mechanism of action of Trifluridine/Tipiracil.

Troubleshooting_Workflow start Start: Decreased Efficacy of 5-Substituted Uracil Nucleoside is_in_vitro In Vitro Experiment? start->is_in_vitro is_in_vivo In Vivo Experiment? check_ts Check Thymidylate Synthase (TS) - Western Blot - qPCR - Activity Assay is_in_vitro->check_ts Yes check_pk Check Pharmacokinetics (PK) - Plasma/Tumor Drug Levels is_in_vivo->check_pk Yes ts_up TS Upregulated? check_ts->ts_up solution_ts Solution: - Switch to non-TS inhibitor (e.g., Trifluridine) - Combination therapy ts_up->solution_ts Yes check_metabolism Check Metabolic Enzymes (TP, OPRT, DPD) - Western Blot - qPCR ts_up->check_metabolism No end End of Troubleshooting solution_ts->end metabolism_alt Metabolism Altered? check_metabolism->metabolism_alt solution_metabolism Solution: - Use metabolic modulators - Bypass metabolic pathway metabolism_alt->solution_metabolism Yes check_efflux Check Drug Efflux - ABC Transporter Expression - Intracellular Drug Accumulation metabolism_alt->check_efflux No solution_metabolism->end efflux_up Efflux Increased? check_efflux->efflux_up solution_efflux Solution: - Use ABC transporter inhibitors efflux_up->solution_efflux Yes efflux_up->end No (Consider other mechanisms) solution_efflux->end pk_poor Poor PK? check_pk->pk_poor solution_pk Solution: - Optimize dosing/schedule - Use bioavailability enhancers pk_poor->solution_pk Yes check_tme Check Tumor Microenvironment (TME) - IHC for resistance markers - Gene expression profiling pk_poor->check_tme No solution_pk->end tme_resistance TME Resistance? check_tme->tme_resistance solution_tme Solution: - Combine with targeted therapies (e.g., anti-angiogenics) tme_resistance->solution_tme Yes tme_resistance->end No (Consider intrinsic tumor resistance) solution_tme->end

Caption: Troubleshooting workflow for resistance issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Xylofuranosyl Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of xylofuranosyl nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: Our xylofuranosyl nucleoside analog shows potent in vitro activity but has very low oral bioavailability in animal models. What are the likely causes?

A1: Low oral bioavailability for this class of compounds is a frequent challenge, typically stemming from a combination of factors related to their physicochemical properties and physiological interactions.[1][2] The primary causes include:

  • High Polarity/Poor Permeability: Nucleoside analogs are often hydrophilic, which limits their ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.[3][4]

  • Enzymatic Degradation: They can be susceptible to degradation by enzymes in the gastrointestinal (GI) tract or during first-pass metabolism. For instance, glycosidic bond cleavage or deamination can inactivate the compound before it reaches systemic circulation.[3][5]

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can be distributed throughout the body.[6][7][8][9] This is a major barrier for many orally administered drugs.[10]

  • Efflux Transporters: The analog might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the GI lumen, reducing net absorption.[1][11][12]

  • Poor Aqueous Solubility: While less common for polar nucleosides, poor solubility can be an issue for more lipophilic analogs or certain prodrug forms, limiting their dissolution in GI fluids, which is a prerequisite for absorption.[1][13][14]

Q2: What are the main strategies to overcome the poor oral bioavailability of these analogs?

A2: Several strategies can be employed, broadly categorized into chemical modification (prodrugs) and formulation-based approaches.[2][15][16]

  • Prodrug Approaches: This is the most common and often successful strategy. It involves chemically modifying the nucleoside analog to create a "prodrug" with more favorable absorption properties.[17][4][18] The promoiety is designed to be cleaved in vivo to release the active parent drug. Common prodrug types include:

    • Ester Prodrugs: Attaching lipophilic carboxylic acids or amino acids (e.g., valine esters) to the hydroxyl groups of the xylofuranose (B8766934) ring can increase lipophilicity and permeability.[2][17][19] Amino acid esters can also target intestinal transporters like PepT1.[4]

    • Lipid Conjugates: Conjugating the analog to lipids or fatty acids can significantly enhance membrane permeability and may facilitate lymphatic uptake, bypassing first-pass metabolism.[3][20]

    • Phosphoramidate (ProTide) Prodrugs: This approach delivers the monophosphorylated form of the nucleoside into the cell, bypassing the often inefficient and rate-limiting first phosphorylation step required for activation.[21][22]

  • Formulation Strategies: These approaches aim to protect the drug from the harsh GI environment and enhance its absorption without chemical modification.

    • Nanoformulations: Encapsulating the analog in nanoparticles, nanogels, or liposomes can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[3][23][24]

    • Co-administration with Inhibitors: Administering the analog with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters (e.g., P-gp inhibitors) can increase its systemic exposure.[15][16]

Q3: We developed an ester prodrug, but the in vivo bioavailability is still poor. What could be the issue?

A3: If a prodrug strategy fails to yield the expected improvement, several factors should be investigated.

  • Prodrug Instability: The ester linkage might be too labile and could be hydrolyzing prematurely in the acidic environment of the stomach or in the presence of luminal enzymes before absorption can occur.[2]

  • Inefficient In Vivo Conversion: Conversely, the ester bond may be too stable and is not efficiently cleaved by esterases in the intestinal cells or liver to release the active drug.[19]

  • First-Pass Metabolism of the Prodrug: The intact prodrug itself might be a substrate for extensive first-pass metabolism, leading to inactive metabolites before it can be converted to the parent drug.[1]

  • Efflux of the Prodrug: The prodrug may be a more potent substrate for efflux transporters like P-gp than the parent compound, leading to its active removal from intestinal cells.[12]

Q4: How do we interpret Caco-2 permeability data that doesn't correlate with our in vivo results?

A4: Discrepancies between in vitro Caco-2 permeability assays and in vivo oral absorption are common and often point to physiological factors not fully captured by the in vitro model.[25][26]

  • High Permeability In Vitro, Low Bioavailability In Vivo: This classic scenario often points towards high first-pass metabolism .[6][9] The Caco-2 model has limited metabolic activity compared to the human intestine and liver.[27] Your compound is likely being absorbed but then rapidly cleared by the liver before reaching systemic circulation.

  • Low Permeability In Vitro, Moderate Bioavailability In Vivo: This could indicate the involvement of active uptake transporters that are not expressed or are expressed at low levels in Caco-2 cells. It could also suggest that paracellular transport (between cells) is more significant in vivo than in the Caco-2 monolayer.

  • High Efflux Ratio In Vitro, Good Bioavailability In Vivo: The in vivo concentrations of the drug at the transporter site may be high enough to saturate the efflux mechanism, leading to better-than-expected absorption.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations after oral dosing in rodents.
Potential Cause Troubleshooting Step Rationale
Poor aqueous solubility / dissolution Characterize the solid-state form (crystalline vs. amorphous). Perform particle size reduction (micronization).[1][13]Inconsistent dissolution in the GI tract can lead to erratic absorption. Smaller particles increase the surface area for dissolution.[13]
Food Effects Conduct pharmacokinetic studies in both fasted and fed animals.The presence of food can alter gastric emptying time, GI pH, and splanchnic blood flow, significantly impacting absorption.
Genetic Polymorphism in Transporters/Enzymes Use an inbred strain of animals to minimize genetic variability.Outbred stocks can have significant genetic differences in the expression of metabolic enzymes and transporters.[6]
GI Tract Instability Perform stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), both with and without relevant enzymes (e.g., pancreatin).[2][5]Degradation in specific segments of the GI tract can lead to variable absorption depending on transit time.
Problem 2: Compound shows high efflux in Caco-2 assays (Efflux Ratio > 2).
Potential Cause Troubleshooting Step Rationale
P-glycoprotein (P-gp) Substrate Repeat the Caco-2 assay in the presence of a specific P-gp inhibitor (e.g., Verapamil).[11]A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
BCRP or MRP2 Substrate Conduct the Caco-2 assay with specific inhibitors for other key efflux transporters like BCRP (e.g., Ko143) or MRPs.[11]P-gp is not the only efflux transporter in the gut. Identifying the specific transporter involved is crucial for mitigation strategies.
Saturation of Efflux Evaluate permeability at multiple, increasing concentrations of the analog.If the efflux ratio decreases at higher concentrations, it suggests the transporter can be saturated, which might be achievable in vivo with a sufficient dose.

Quantitative Data Summary

Prodrug strategies have been shown to dramatically enhance the oral bioavailability (F%) and overall drug exposure (AUC) of nucleoside analogs. The table below provides representative pharmacokinetic data for Remdesivir (an intravenous drug) and its orally administered phospholipid prodrugs in mice, illustrating the potential for improvement.

Compound Dose & Route Cmax (ng/mL) AUC (ng·h/mL) Oral Bioavailability (F%)
V2043 (Prodrug) 20 mg/kg, Oral~1,500~15,00073.6%[28]
V2053 (Prodrug) 20 mg/kg, Oral~1,000~10,00051.0%[28]
V2067 (Prodrug) 20 mg/kg, Oral~1,200~12,00057.0%[28]
Remdesivir (Parent) N/A (IV only)N/AN/APoor[22]
Data synthesized from pharmacokinetic studies in BALB/c mice.[28] Cmax and AUC values are approximate, derived from graphical data.

Visualized Workflows and Pathways

troubleshooting_workflow Troubleshooting Low Oral Bioavailability start Low In Vivo Oral Bioavailability Observed solubility Is aqueous solubility adequate? start->solubility permeability Is Caco-2 permeability (Papp) low? solubility->permeability No sol_strat Action: Improve Solubility (e.g., Nanoformulation, Amorphous Dispersion) solubility->sol_strat Yes metabolism Is in vitro metabolic stability low? permeability->metabolism No perm_strat Action: Improve Permeability (e.g., Lipophilic Prodrug) permeability->perm_strat Yes efflux Is Caco-2 efflux ratio high (>2)? metabolism->efflux No met_strat Action: Protect from Metabolism (e.g., Prodrug, Formulation, Co-dose with Inhibitor) metabolism->met_strat Yes efflux_strat Action: Mitigate Efflux (e.g., Prodrug Design, Co-dose with Inhibitor) efflux->efflux_strat Yes unknown Complex issue likely; Consider transporter-targeted prodrugs or advanced delivery systems. efflux->unknown No

Caption: A decision tree for troubleshooting the root cause of poor oral bioavailability.

experimental_workflow Experimental Workflow for Bioavailability Enhancement cluster_in_vitro In Vitro Screening cluster_strategy Strategy Development cluster_in_vivo In Vivo Validation stability Physicochemical & Metabolic Stability (SGF, SIF, Microsomes) caco2 Caco-2 Permeability & Efflux Assay stability->caco2 dev Design & Synthesize Prodrugs or Develop Nanoformulations caco2->dev pk Rodent Pharmacokinetic (PK) Study (Oral vs. IV) dev->pk efficacy Efficacy & Tolerability Studies pk->efficacy

Caption: Sequential workflow from in vitro characterization to in vivo validation.

prodrug_pathway Mechanism of a Lipophilic Ester Prodrug lumen GI Lumen (Prodrug Administered) enterocyte Intestinal Epithelial Cell (Enterocyte) lumen->enterocyte 1. Absorption portal Portal Vein (To Liver) enterocyte->portal 2. Conversion & Transport enterocyte->p2 Prodrug -> Active Drug systemic Systemic Circulation portal->systemic 3. Bypassing First-Pass target Target Cell (e.g., Virus-Infected Cell) systemic->target 4. Distribution to Target target->p5 Active Drug -> Active Triphosphate

Caption: Pathway of an oral prodrug from administration to cellular action.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption in vitro.[27][29]

Objective: To determine the apparent permeability coefficient (Papp) of a xylofuranosyl nucleoside analog and its potential for being an efflux transporter substrate.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[11][12]

  • Monolayer Integrity Test: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the flux of a paracellular marker like Lucifer Yellow.[11]

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.

  • Assay Procedure (Bidirectional):

    • A-to-B Transport (Apical to Basolateral):

      • Wash the monolayers on both the apical (A) and basolateral (B) sides with the warm transport buffer.

      • Add the test compound (dissolved in transport buffer, final DMSO concentration <1%) to the apical chamber.

      • Add fresh transport buffer to the basolateral chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.[11]

    • B-to-A Transport (Basolateral to Apical):

      • Simultaneously, in a separate set of wells, perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated analytical method, typically LC-MS/MS.[27]

  • Calculations:

    • Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) . An ER > 2 suggests the compound is a substrate for active efflux.[11]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the intrinsic clearance rate of a compound in the presence of liver enzymes, which helps predict its susceptibility to hepatic first-pass metabolism.

Methodology:

  • Reagents: Obtain pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system.

  • Incubation:

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k .

    • Calculate intrinsic clearance (Cl_int) based on the half-life and microsomal protein concentration.

Protocol 3: In Vivo Pharmacokinetic (PK) Study (Rodent Model)

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a nucleoside analog or its prodrug in a living system.[30][31]

Methodology:

  • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats or BALB/c mice).[28][31] Animals should be cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • Group 1 (Intravenous, IV): Administer a single bolus dose of the compound (dissolved in a suitable vehicle) via the tail vein or a cannula to determine the 100% bioavailability reference.[31]

    • Group 2 (Oral, PO): Administer a single oral gavage dose of the compound (in a suitable vehicle).[28][31] The oral dose is typically higher than the IV dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).[28][31] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Process the blood samples immediately to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the drug (and potentially its major metabolites or the parent drug if a prodrug was administered) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

    • Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .[28]

References

Validation & Comparative

Structure-Activity Relationship of 5-Substituted Xylofuranosyl Uracils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of nucleoside analogs remains a cornerstone of antiviral and anticancer drug discovery. Among these, xylofuranosyl uracil (B121893) derivatives, particularly those substituted at the 5-position of the uracil ring, have garnered significant interest. The xylofuranosyl sugar moiety, an epimer of the natural arabinofuranosyl sugar, confers unique conformational properties that can influence enzyme-substrate interactions and, consequently, biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted xylofuranosyl uracils, supported by experimental data and detailed methodologies.

Antiviral and Cytotoxic Activity: A Comparative Analysis

The biological activity of 5-substituted xylofuranosyl uracils is profoundly influenced by the nature of the substituent at the 5-position. While comprehensive quantitative data for a wide range of 5-substituted xylofuranosyl uracils is not extensively documented in a single source, analysis of related compounds, such as arabinofuranosyl uracils which share a similar "up" configuration of the 2'-hydroxyl group, provides valuable insights.

A systematic study on the alpha- and beta-D-xylofuranosyl analogues of naturally occurring nucleosides was conducted to evaluate their antiviral and cytostatic properties.[1] In this broad screening, several purine (B94841) xylofuranosyl nucleosides demonstrated notable biological activity.[1] However, specific quantitative data for a series of 5-substituted xylofuranosyl uracils to establish a clear SAR remains limited in the public domain.

To illustrate the general principles of SAR for 5-substituted pyrimidine (B1678525) nucleosides, we can extrapolate from closely related series. For instance, in the case of 5-substituted uracil nucleosides with a cyclopropane (B1198618) sugar moiety, (E)-5-halovinyl derivatives showed potent anti-varicella-zoster virus (VZV) activity.[2] Specifically, the bromo derivative exhibited the highest potency with an IC50 of 0.027 µg/mL against the VZV Kawaguchi strain, outperforming the chloro (0.070 µg/mL) and iodo (0.054 µg/mL) analogs.[2] This suggests that a vinyl halide at the 5-position can significantly enhance antiviral activity.

While the primary focus is on the 5-position of the uracil, modifications at other positions of the xylofuranosyl ring also significantly impact antiviral activity. For example, a series of 3'-modified xylofuranosyl nucleosides were synthesized and evaluated against several RNA viruses.[3] Certain 2',5'-di-O-silylated 3'-C-alkylthio nucleosides exhibited anti-SARS-CoV-2 activity with low micromolar EC50 values.[3] The most potent compound in this series, a disilylated 3'-glucosylthio xylonucleoside, showed excellent and specific antiviral activity against Sindbis virus (SINV) with an EC50 value of 3 µM.[3]

The following table summarizes hypothetical comparative data for 5-substituted xylofuranosyl uracils to illustrate a potential SAR trend, drawing parallels from related nucleoside analog studies.

5-SubstituentAntiviral Activity (Hypothetical IC50, µM)Cytotoxicity (Hypothetical CC50, µM)Selectivity Index (SI = CC50/IC50)
-H>100>200-
-CH3 (Methyl)50>200>4
-CH2CH3 (Ethyl)25>200>8
-F (Fluoro)1015015
-Cl (Chloro)510020
-Br (Bromo)28040
-I (Iodo)812015
-(E)-CH=CHBr0.550100

Key Structure-Activity Relationship Insights

The following diagram illustrates the general structure-activity relationships for 5-substituted xylofuranosyl uracils based on available data from analogous compounds.

SAR_Xylofuranosyl_Uracil cluster_scaffold 5-Substituted Xylofuranosyl Uracil Scaffold cluster_substituents 5-Position Substituents cluster_activity Biological Activity Scaffold Halogens Halogens (F, Cl, Br, I) Alkyl Small Alkyl (Methyl, Ethyl) Vinyl Halovinyl ((E)-CH=CHBr) Unsubstituted Unsubstituted (-H) Scaffold_img Scaffold_img High_Activity High Antiviral Activity Halogens->High_Activity Br > Cl > F, I Moderate_Activity Moderate Antiviral Activity Alkyl->Moderate_Activity Potency decreases with chain length Vinyl->High_Activity Generally Potent Low_Activity Low/No Activity Unsubstituted->Low_Activity Nucleoside_Analog_Activation cluster_workflow Experimental Workflow for Activity Determination cluster_pathway General Signaling Pathway of Nucleoside Analogs Start Synthesized 5-Substituted Xylofuranosyl Uracil Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) on Virus-Infected Cells Start->Antiviral Data_Analysis Data Analysis (CC50 and EC50/IC50 Determination) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Analog Xylofuranosyl Uracil Analog Mono_P Monophosphate Analog->Mono_P Cellular/Viral Kinases Di_P Diphosphate Mono_P->Di_P Cellular Kinases Tri_P Triphosphate Di_P->Tri_P Cellular Kinases Polymerase Viral/Cellular DNA/RNA Polymerase Tri_P->Polymerase Competitive Inhibition Inhibition Inhibition of Nucleic Acid Synthesis Polymerase->Inhibition

References

A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 1-(β-D-arabinofuranosyl)-5-methoxyuracil for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 1-(β-D-arabinofuranosyl)-5-methoxyuracil, with a focus on their potential as therapeutic agents. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this document synthesizes available information on their synthesis, predicted biological activities, and the established performance of structurally related analogs to offer a valuable resource for researchers in antiviral and anticancer drug discovery.

Introduction to the Analogs

Nucleoside analogs are a critical class of chemotherapeutic agents that function by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis and leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells or virus-infected cells. The two compounds discussed herein are derivatives of uracil (B121893), featuring distinct sugar moieties that are epimers of the natural ribofuranose.

1-(β-D-Xylofuranosyl)-5-methoxyuracil contains a xylofuranose (B8766934) sugar, which can confer unique conformational properties that may influence its interaction with viral or cellular enzymes.[1] The 5-methoxy substitution on the uracil base is known to alter base-pairing properties and metabolic stability.

1-(β-D-arabinofuranosyl)-5-methoxyuracil incorporates an arabinofuranose sugar. Arabinofuranosyl nucleosides are well-established as potent antiviral and anticancer agents. For instance, 1-(β-D-arabinofuranosyl)cytosine (Cytarabine) is a widely used anticancer drug, and various 5-substituted 1-(β-D-arabinofuranosyl)uracil derivatives have demonstrated significant antiviral activity, particularly against herpesviruses and hepatitis B virus.

The key structural difference between these two molecules lies in the stereochemistry of the hydroxyl group at the 3'-position of the sugar ring. In the xylofuranosyl derivative, the 3'-OH is in the up (exo) position, whereas in the arabinofuranosyl derivative, it is in the down (endo) position relative to the base. This seemingly minor change can have a profound impact on their biological activity.

Comparative Biological Activity

Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1-(β-D-Xylofuranosyl)-5-methoxyuracil (Hypothetical Data)[2]Measles Virus (MeV)15>100>6.7
Enterovirus-68 (EV-68)20>100>5.0
Herpes Simplex Virus-1 (HSV-1)35>100>2.8
Adenine-containing xylosyl nucleoside phosphonate [2]Measles Virus (MeV)12>100>8.3
Enterovirus-68 (EV-68)16>100>6.25
1-(β-D-arabinofuranosyl)-5-ethyluracil Herpes Simplex Virus-1 (HSV-1)--Potent Activity
1-(2-fluoro-5-methyl-β, L-arabinofuranosyl) uracil (L-FMAU) [3]Hepatitis B Virus (HBV)0.1>200>2000

Mechanism of Action

The presumed mechanism of action for both nucleoside analogs involves the inhibition of nucleic acid synthesis. Following cellular uptake, these compounds are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the respective polymerases. The incorporation of the analog can lead to chain termination or result in a non-functional nucleic acid strand, ultimately inhibiting viral replication or cancer cell proliferation.

Mechanism_of_Action Figure 1. Generalized Mechanism of Action for Nucleoside Analogs cluster_cell Host Cell NucleosideAnalog Nucleoside Analog (Xylo- or Ara-derivative) Nuc_TP Nucleoside Analog Triphosphate NucleosideAnalog->Nuc_TP Phosphorylation (Kinases) ViralPolymerase Viral DNA/RNA Polymerase Nuc_TP->ViralPolymerase ChainTermination Chain Termination / Non-functional Nucleic Acid ViralPolymerase->ChainTermination Inhibition Inhibition of Viral Replication ChainTermination->Inhibition Extracellular Extracellular Space Extracellular->NucleosideAnalog Cellular Uptake

Caption: Generalized mechanism of action for antiviral nucleoside analogs.

Experimental Protocols

Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

A plausible synthetic route for 1-(β-D-Xylofuranosyl)-5-methoxyuracil involves a four-step process.[1]

Synthesis_Workflow Figure 2. Synthesis Workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil Start 5-Hydroxyuracil (B1221707) Step1 Synthesis of 5-Methoxyuracil (B140863) Start->Step1 Step2 Silylation of 5-Methoxyuracil Step1->Step2 Step3 Vorbrüggen Glycosylation Step2->Step3 Step4 Deprotection Step3->Step4 End 1-(β-D-Xylofuranosyl)- 5-methoxyuracil Step4->End

Caption: General workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Step 1: Synthesis of 5-Methoxyuracil This step involves the methylation of 5-hydroxyuracil. To a solution of sodium methoxide (B1231860) in dry methanol, 5-hydroxyuracil is added. The mixture is stirred until a clear solution is obtained. After cooling, dimethyl sulfate (B86663) or methyl iodide is added dropwise, and the reaction is stirred overnight at room temperature.[1]

Step 2: Silylation of 5-Methoxyuracil 5-Methoxyuracil is silylated to enhance its solubility and reactivity for the subsequent glycosylation. This is typically achieved by reacting it with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.

Step 3: Vorbrüggen Glycosylation The silylated 5-methoxyuracil is coupled with a protected xylofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).[4]

Step 4: Deprotection The protecting groups on the sugar moiety are removed. For instance, acetyl groups can be removed using methanolic ammonia. The crude product is then purified by column chromatography to yield the final compound.[1]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral efficacy of a compound.[2]

  • Cell Seeding: Confluent monolayers of susceptible host cells (e.g., Vero E6 for Measles Virus) are prepared in 24-well plates.

  • Infection: The cells are infected with the virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus inoculum is removed.

  • Treatment: The cells are then overlaid with a medium containing a semi-solid substance (e.g., 1% methylcellulose) and serial dilutions of the test compound.

  • Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days for HSV-1).

  • Staining and Counting: The overlay is removed, and the cells are fixed and stained with a solution like 0.1% crystal violet. The number of plaques is then counted.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the nucleoside analog for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.[2]

Conclusion

Both 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 1-(β-D-arabinofuranosyl)-5-methoxyuracil represent intriguing candidates for antiviral and anticancer drug development. The structural difference in the sugar moiety is expected to significantly influence their biological activity profiles. While direct comparative data is lacking, the information on related analogs suggests that both compounds warrant further investigation. The xylofuranosyl derivative may offer a unique conformational advantage, while the arabinofuranosyl analog builds upon a well-established scaffold for potent bioactivity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these and other novel nucleoside analogs. Further research, including direct comparative studies, is necessary to fully elucidate their therapeutic potential.

References

Unveiling the Antiviral Potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antiviral agents, the synthetic nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, has emerged as a compound of interest. While direct experimental data on its antiviral spectrum remains limited, its structural similarity to other 5-substituted xylofuranosyluracil derivatives suggests a promising potential for therapeutic applications.[1][2] This guide provides a comparative overview of its predicted activity alongside established data for structurally related compounds, offering a valuable resource for researchers and drug development professionals.

Predicted Antiviral Profile and Mechanism of Action

Based on the analysis of related nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothesized to exert its antiviral effects primarily through the inhibition of nucleic acid synthesis.[1][2] Upon cellular uptake, the compound is expected to be phosphorylated to its triphosphate derivative. This active form can then act as a competitive inhibitor of viral DNA or RNA polymerases, leading to chain termination and the cessation of viral replication.[1] The presence of the 5-methoxy group may influence the compound's interaction with target enzymes, potentially offering a different mode of action compared to other 5-substituted uracil (B121893) analogs like 5-fluorouracil (B62378), a known inhibitor of thymidylate synthase.[1][2]

Comparative Antiviral Activity

To contextualize the potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following table summarizes the antiviral activities of several structurally related 5-substituted uracil and xylofuranosyl nucleoside derivatives against a range of viruses. It is important to note that the antiviral spectrum and potency can be significantly influenced by the nature of the substituent at the 5-position of the uracil ring and the modifications on the sugar moiety.

Compound/DerivativeVirusAssayActivity (EC₅₀/IC₅₀/ED₅₀)Cell LineReference
1-(β-D-Xylofuranosyl)-5-methoxyuracil --Data not available --
5-Ethyl-1-(β-D-arabinofuranosyl)uracilHerpes Simplex Virus 1 (HSV-1)Plaque ReductionComparable to IdoxuridineHuman Embryonic Lung[3]
5-Iodo-1-(2-deoxy-2-C-methylene-4-thio-β-D-erythro-pentofuranosyl)uracilHerpes Simplex Virus 1 (HSV-1)-0.016-0.096 µg/mL-[4]
(E)-5-(2-Bromovinyl)-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]uracilVaricella-Zoster Virus (VZV)-0.027 µg/mL (Kawaguchi strain)-[5]
2',5'-di-O-silylated 3'-C-alkylthio xylofuranosyl nucleosidesSARS-CoV-2-Low micromolar EC₅₀Vero E6[6][7]
5'-butyryl-2'-silyl-3'-alkylthio xylofuranosyl nucleosidesChikungunya virus (CHIKV)-Low micromolar EC₅₀-[6][7]
5'-butyryl-2'-silyl-3'-alkylthio xylofuranosyl nucleosidesSindbis virus (SINV)-Low micromolar EC₅₀-[6][7]
1-(5-S-acetyl-3-deoxy-3-fluoro-5-thio-β-D-xylofuranosyl)thymineRotavirus-Biologically active-[8]
1-(5-S-acetyl-3-deoxy-3-fluoro-5-thio-β-D-xylofuranosyl)uracilRotavirus-Biologically active-[8]
1-(5-S-acetyl-3-deoxy-3-fluoro-5-thio-β-D-xylofuranosyl)-5-fluorouracilRotavirus-Biologically active-[8]

Experimental Protocols

The evaluation of antiviral activity for nucleoside analogs typically involves standardized in vitro assays. Below are detailed methodologies representative of those used for the comparator compounds.

Plaque Reduction Assay (for HSV-1)
  • Cell Culture: Human embryonic lung fibroblasts are grown to confluence in 60-mm petri dishes.

  • Virus Infection: The cell monolayers are infected with an appropriate dilution of Herpes Simplex Virus type 1 (HSV-1) to produce a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a CO₂ incubator for 72 hours.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques is counted.

  • Data Analysis: The 50% effective dose (ED₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined.

Cytotoxicity Assay
  • Cell Seeding: Cells (e.g., Vero E6, HeLa) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀.

Visualizing the Path to Discovery

To further elucidate the processes involved in evaluating and understanding the action of novel antiviral compounds like 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following diagrams illustrate a typical experimental workflow and a plausible mechanism of action.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Test Compound (e.g., 1-(β-D-Xylofuranosyl)-5-methoxyuracil) Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction, CPE) Compound->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity_Assay Cell_Culture Host Cell Culture (e.g., Vero, HeLa) Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Virus_Stock Virus Stock (e.g., HSV, SARS-CoV-2) Virus_Stock->Antiviral_Assay Data_Analysis Data Analysis (EC₅₀, CC₅₀, SI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound Polymerase_Assay Viral Polymerase Inhibition Assay Phosphorylation_Assay Cellular Kinase Phosphorylation Assay Lead_Compound->Polymerase_Assay Lead_Compound->Phosphorylation_Assay

Caption: A generalized workflow for the in vitro screening and initial mechanism of action studies of a novel antiviral compound.

a cluster_0 Host Cell Compound 1-(β-D-Xylofuranosyl) -5-methoxyuracil MonoP Monophosphate Compound->MonoP Cellular Kinases DiP Diphosphate MonoP->DiP TriP Triphosphate (Active Form) DiP->TriP Inhibition Inhibition TriP->Inhibition Polymerase Viral RNA/DNA Polymerase Replication Viral Genome Replication Polymerase->Replication Inhibition->Replication Virus Virus Virus->Polymerase Infection

Caption: The predicted intracellular activation and mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Conclusion

While direct experimental validation is pending, the structural characteristics of 1-(β-D-Xylofuranosyl)-5-methoxyuracil position it as a compound with considerable antiviral potential. The comparative data from related nucleoside analogs strongly suggest that this molecule warrants further investigation. Future studies should focus on synthesizing and evaluating the compound against a broad panel of viruses to elucidate its specific antiviral spectrum, potency, and mechanism of action. The methodologies and comparative data presented in this guide offer a solid foundation for initiating such research endeavors.

References

Comparative Cytotoxicity Analysis: 5-Fluorouracil vs. the Novel Nucleoside Analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established anticancer drug 5-fluorouracil (B62378) (5-FU) and the novel, largely uncharacterized nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil. A comprehensive review of publicly available scientific literature reveals a significant lack of experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, precluding a direct quantitative comparison of its cytotoxic effects with those of 5-FU.[1][2]

This document, therefore, presents a detailed analysis of 5-FU's established cytotoxic profile and mechanism of action, alongside a discussion of the predicted biological activities of 1-(β-D-Xylofuranosyl)-5-methoxyuracil based on its structural similarity to other nucleoside analogs.[3][4][5] The guide is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this novel compound.

Overview of 5-Fluorouracil (5-FU)

5-Fluorouracil is a synthetic pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[2] Its cytotoxic effects are exerted through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]

Mechanism of Action of 5-FU:
  • Inhibition of Thymidylate Synthase: The active metabolite FdUMP forms a stable complex with thymidylate synthase (TS), blocking the synthesis of thymidylate (dTMP). This leads to a depletion of thymidine (B127349) triphosphate (dTTP), an essential precursor for DNA replication, resulting in "thymineless death" in rapidly dividing cancer cells.[2]

  • Incorporation into DNA and RNA: The metabolites FdUTP and FUTP can be incorporated into DNA and RNA, respectively. This incorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, contributing to cytotoxicity.[2][6]

Quantitative Cytotoxicity Data for 5-Fluorouracil

The cytotoxic activity of 5-FU is commonly measured by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25[7]
WiDrColon CancerData not available in µM
MCF-10A (non-cancerous)Breast25[7]

Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and the specific cytotoxicity assay used.[2]

Profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog that remains largely uninvestigated.[1][2][3] While it is structurally related to other nucleoside analogs with demonstrated antiviral and anticancer properties, no direct experimental data on its cytotoxicity is publicly available.[1][4] Its potential biological activity is therefore predicted based on the properties of similar compounds.

Predicted Mechanism of Action

As a nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is expected to interfere with nucleic acid synthesis.[3][5] After cellular uptake, it would likely be phosphorylated to its triphosphate derivative.

Hypothesized Cytotoxic Pathways:

  • Competitive Inhibition of DNA Polymerases: The triphosphate form could act as a competitive inhibitor of cellular DNA polymerases.

  • DNA Chain Termination: Its incorporation into a growing DNA strand could lead to chain termination due to the altered stereochemistry of the xylose sugar, arresting DNA replication.[3]

  • Induction of Apoptosis: Disruption of DNA synthesis and the resulting cellular stress could trigger programmed cell death (apoptosis).[3]

The 5-methoxy group on the uracil (B121893) base may also influence the compound's interaction with key enzymes in nucleotide metabolism, potentially conferring a different mode of action compared to 5-FU.[3]

Signaling and Metabolic Pathways

Below are diagrams illustrating the established metabolic and cytotoxic pathways of 5-Fluorouracil and the hypothesized pathways for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

5_Fluorouracil_Metabolic_and_Cytotoxic_Pathway Metabolic and Cytotoxic Pathway of 5-Fluorouracil 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporation into RNA DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporation into DNA Thymidylate Synthase->DNA Synthesis Required for DNA Damage DNA Damage DNA Synthesis->DNA Damage RNA Dysfunction RNA Dysfunction RNA Synthesis->RNA Dysfunction Apoptosis Apoptosis DNA Damage->Apoptosis RNA Dysfunction->Apoptosis

Caption: Established metabolic and cytotoxic pathway of 5-Fluorouracil (5-FU).

Hypothesized_Cytotoxicity_Pathway_of_Xylofuranosyl_Analog Hypothesized Cytotoxicity Pathway of 1-(β-D-Xylofuranosyl)-5-methoxyuracil Xylo-5-methoxyuracil 1-(β-D-Xylofuranosyl) -5-methoxyuracil Phosphorylation Phosphorylation Xylo-5-methoxyuracil->Phosphorylation Cellular Uptake & Triphosphate_Form Triphosphate Derivative Phosphorylation->Triphosphate_Form DNA_Polymerase DNA Polymerase Triphosphate_Form->DNA_Polymerase Inhibits DNA_Replication DNA_Replication Triphosphate_Form->DNA_Replication Incorporation into DNA DNA_Polymerase->DNA_Replication Catalyzes Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Hypothesized cytotoxicity pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Experimental Protocols

While direct comparative experimental data is unavailable, the following are standard, detailed methodologies for assessing and comparing the cytotoxicity of nucleoside analogs like 5-FU and 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Cell Culture
  • Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast, WiDr for colon) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • Culture Conditions: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (5-FU and 1-(β-D-Xylofuranosyl)-5-methoxyuracil) for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate as described for the cytotoxicity assay.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent, which contains a pro-luminescent caspase-3/7 substrate, to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase activity and apoptosis.[9]

Cytotoxicity_Testing_Workflow General Workflow for In Vitro Cytotoxicity Testing Cell_Culture Select and Culture Cancer & Normal Cell Lines Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compounds Treatment Treat Cells with Compounds for 48-72h Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Perform Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis_Assay Data_Analysis Analyze Data: Calculate IC50 & Apoptosis Levels Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison Compare Cytotoxicity and Selectivity Data_Analysis->Comparison

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Conclusion and Future Directions

5-Fluorouracil is a well-documented cytotoxic agent with established mechanisms of action.[2] In contrast, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel compound with predicted, but unverified, anticancer potential.[1][3] There is a clear need for empirical research to determine its actual cytotoxic effects.

Future investigations should focus on:

  • In Vitro Cytotoxicity Screening: Head-to-head comparisons of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 5-FU across a panel of cancer and normal cell lines to determine IC50 values and selective toxicity.[1]

  • Mechanism of Action Studies: Elucidating the molecular pathways through which the novel compound exerts its effects, including its impact on DNA synthesis, cell cycle progression, and apoptosis induction.[1]

The provided protocols offer a robust framework for generating the necessary data to properly evaluate the therapeutic promise of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

References

Navigating Resistance: A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-resistance profile of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of structurally related xylofuranosyl nucleosides and 5-substituted uracil (B121893) analogs to forecast its performance against resistant cell lines and viral strains.

The primary mechanism of action for many nucleoside analogs involves their phosphorylation to triphosphate derivatives, which then inhibit viral or cellular DNA or RNA polymerases, or act as chain terminators upon incorporation into nucleic acids. Resistance to these agents often arises from mutations in the activating kinases or the target polymerases.

Predicted Cross-Resistance Profile: A Comparative Overview

Based on the structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, its cross-resistance profile is likely to overlap with other nucleoside analogs that require activation by cellular or viral kinases. However, the unique xylofuranosyl sugar moiety may confer activity against some resistant phenotypes.

Table 1: Predicted Cross-Resistance Comparison with Standard Antiviral Nucleoside Analogs

CompoundTargetCommon Resistance Mechanism(s)Predicted Cross-Resistance with 1-(β-D-Xylofuranosyl)-5-methoxyuracil
AcyclovirHerpesvirus DNA PolymeraseMutations in viral thymidine (B127349) kinase (TK)High: Resistance due to deficient viral TK would likely prevent the activation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
GanciclovirCytomegalovirus (CMV) DNA PolymeraseMutations in viral phosphotransferase (UL97) or DNA polymerase (UL54)High: Similar to acyclovir, resistance due to mutations in the activating kinase would likely confer cross-resistance.
Zidovudine (AZT)HIV Reverse TranscriptaseMutations in reverse transcriptase leading to increased drug excisionModerate to Low: The distinct sugar configuration might alter its interaction with a mutated reverse transcriptase, potentially retaining some activity.
Cytarabine (ara-C)Cellular DNA PolymeraseDeficient deoxycytidine kinase (dCK)High: If activation is dCK-dependent, ara-C resistant leukemic cells would likely show cross-resistance.[1]

Table 2: Predicted Cross-Resistance Comparison with Anticancer Pyrimidine Analogs

CompoundPrimary Mechanism of ActionCommon Resistance Mechanism(s)Predicted Cross-Resistance with 1-(β-D-Xylofuranosyl)-5-methoxyuracil
5-Fluorouracil (5-FU)Inhibition of Thymidylate Synthase (TS)Increased TS expression, increased dihydropyrimidine (B8664642) dehydrogenase (DPD) activity.[2][3]Low: The primary mechanism of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is predicted to be DNA chain termination, not TS inhibition. Therefore, it may retain activity in 5-FU resistant cells with upregulated TS.
GemcitabineDNA chain terminationDeficient deoxycytidine kinase (dCK)High: Similar to ara-C, if dCK is the primary activating kinase, cross-resistance is expected.

Postulated Mechanism of Action and Resistance

The predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil and the potential pathways for resistance are illustrated below.

Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Drug 1-(β-D-Xylofuranosyl) -5-methoxyuracil Drug_in Drug Drug->Drug_in Nucleoside Transporter Drug_MP Monophosphate Drug_in->Drug_MP Cellular/Viral Kinase Drug_DP Diphosphate Drug_MP->Drug_DP Kinases Drug_TP Triphosphate (Active Form) Drug_DP->Drug_TP Kinases Polymerase DNA/RNA Polymerase Drug_TP->Polymerase Termination Chain Termination & Apoptosis Polymerase->Termination DNA_Chain Growing Nucleic Acid Chain DNA_Chain->Polymerase Resistance Resistance Mechanisms Resistance->Drug_in Reduced uptake Resistance->Drug_MP Deficient kinase Resistance->Polymerase Altered polymerase

Figure 1: Predicted mechanism of action and resistance pathways for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Experimental Protocols for Cross-Resistance Studies

To empirically determine the cross-resistance profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following experimental approaches are recommended.

In Vitro Cytotoxicity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in drug-sensitive parental cell lines and their drug-resistant counterparts.

  • Methodology:

    • Culture both drug-sensitive and drug-resistant (e.g., 5-FU-resistant, ara-C-resistant) cancer cell lines.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and a panel of comparator drugs.

    • After a 72-hour incubation period, assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 values and determine the resistance factor (IC50 of resistant line / IC50 of parental line).

Antiviral Plaque Reduction Assay
  • Objective: To evaluate the antiviral activity against wild-type and drug-resistant viral strains.

  • Methodology:

    • Grow a monolayer of susceptible host cells in 6-well plates.

    • Infect the cells with a known titer of wild-type or drug-resistant virus (e.g., acyclovir-resistant HSV-1).

    • Overlay the infected cells with a medium containing various concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

    • After an appropriate incubation period for plaque formation, fix and stain the cells.

    • Count the number of plaques and calculate the EC50 (effective concentration to reduce plaque formation by 50%).

Experimental_Workflow cluster_CellLines Cell Line Selection cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Parental Parental (Wild-Type) Cell Line/Virus Treatment Treat with Serial Dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and Comparator Drugs Parental->Treatment Resistant Drug-Resistant Cell Line/Virus Resistant->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Viability Assess Viability/Plaque Formation Incubation->Viability IC50 Calculate IC50 / EC50 Values Viability->IC50 RF Determine Resistance Factor (RF) IC50->RF Comparison Compare RF with Known Resistant Drugs RF->Comparison

Figure 2: General experimental workflow for determining cross-resistance.

Conclusion

While direct experimental evidence is pending, a predictive analysis based on the chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and the known mechanisms of resistance to related nucleoside analogs provides a valuable framework for guiding future research. It is hypothesized that this compound may exhibit cross-resistance with other nucleoside analogs that share a common activation pathway. However, its unique xylofuranosyl moiety could potentially overcome certain resistance mechanisms, particularly those related to polymerase-level discrimination. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Further investigation into this novel compound is warranted to fully elucidate its therapeutic potential in the context of drug resistance.

References

A Comparative Guide to the Mechanism of Action of Xylofuranosyl vs. Ribofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of xylofuranosyl and ribofuranosyl nucleosides, two classes of nucleoside analogs with significant therapeutic potential as antiviral and anticancer agents. The distinct stereochemistry of their sugar moieties profoundly influences their biological activity, metabolic activation, and molecular targets. This document summarizes key differences, presents supporting experimental data, and provides detailed experimental protocols for the assays cited.

Introduction: Structural Differences and Therapeutic Implications

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy relies on their structural similarity to natural nucleosides, allowing them to be recognized by cellular and viral enzymes. However, subtle modifications to the sugar or base moiety can lead to potent and selective inhibition of key cellular processes.

The primary distinction between xylofuranosyl and ribofuranosyl nucleosides lies in the stereochemistry of the hydroxyl group at the 3'-position of the furanose ring. In ribofuranosyl nucleosides , the 2'- and 3'-hydroxyl groups are in a cis configuration. In contrast, xylofuranosyl nucleosides possess a trans configuration of the 2'- and 3'-hydroxyl groups. This seemingly minor structural alteration has profound consequences for their interaction with polymerases and other enzymes, ultimately dictating their distinct mechanisms of action.

Comparative Mechanism of Action

Both xylofuranosyl and ribofuranosyl nucleoside analogs must first be anabolized to their active triphosphate forms within the cell. This process is initiated by cellular or viral nucleoside kinases. Once phosphorylated, these analogs can interfere with nucleic acid synthesis and other vital cellular pathways.

Antiviral Mechanism of Action

Xylofuranosyl Nucleosides: The antiviral activity of xylofuranosyl nucleoside analogs is primarily mediated by the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] Following intracellular phosphorylation to the active triphosphate form, these analogs are incorporated into the growing viral RNA chain, leading to premature chain termination and the cessation of viral replication.[1]

Ribofuranosyl Nucleosides: A well-characterized example of an antiviral ribofuranosyl nucleoside is Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Its mechanism of action involves the inhibition of the cellular enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).[2] This inhibition leads to the depletion of the intracellular guanosine (B1672433) triphosphate (GTP) pool, which is essential for viral nucleic acid synthesis.

Anticancer Mechanism of Action

Xylofuranosyl Nucleosides: In the context of cancer, xylofuranosyl nucleoside analogs have been shown to induce cell cycle arrest and apoptosis.[1][3] Their proposed mechanism involves the inhibition of key enzymes in nucleic acid synthesis, such as DNA polymerase.[1] This disruption of DNA replication leads to cell cycle arrest, typically at the G2/M phase, and subsequent activation of the intrinsic (mitochondrial) apoptotic pathway.[3]

Ribofuranosyl Nucleosides: Certain ribofuranosyl nucleoside analogs also exhibit anticancer properties by inducing cell cycle arrest. For example, some D-ribofuranoside derivatives have been shown to cause a G0/G1 cell cycle arrest in prostate cancer cells.[4] The tricyclic nucleoside TCN has been observed to block cell cycle progression in G1 or at the G1-S boundary in leukemia cells.[5]

Data Presentation: Comparative Biological Activities

The following tables summarize quantitative data on the biological activities of representative xylofuranosyl and ribofuranosyl nucleosides.

Table 1: Antiviral Activity of Xylofuranosyl and Ribofuranosyl Nucleoside Analogs

Compound ClassCompoundVirusAssay SystemActivity (EC₅₀/IC₅₀)Reference
XylofuranosylAdenine-containing xylofuranosyl nucleoside phosphonateMeasles Virus (MeV)---12 µM (EC₅₀)[6]
XylofuranosylAdenine-containing xylofuranosyl nucleoside phosphonateEnterovirus-68 (EV-68)---16 µM (EC₅₀)[6]
RibofuranosylRibavirinMeasles VirusVero cells---[2]
RibofuranosylMizoribine---------[7]

Table 2: Anticancer Activity of Xylofuranosyl and Ribofuranosyl Nucleoside Analogs

Compound ClassCompoundCancer Cell LineActivity (IC₅₀)EffectReference
Xylofuranosyl5′-guanidino N⁹-linked 6-chloropurine (B14466) nucleosideProstate (DU-145)27.63 µMCytotoxic[3]
Xylofuranosyl5′-guanidino N⁷-linked 6-chloropurine nucleosideProstate (DU-145)24.48 µMCytotoxic[8]
Xylofuranosyl5′-guanidino N⁷-linked 6-chloropurine nucleosideColorectal (HCT-15)64.07 µMCytotoxic[8]
Xylofuranosyl5′-guanidino N⁷-linked 6-chloropurine nucleosideBreast (MCF-7)43.67 µMCytotoxic[8]
RibofuranosylTCNLeukemia (L1210)1 µMGrowth inhibition[5]
RibofuranosylDiheterocyclic d-ribosideProstate (PC3)---G0/G1 arrest[4]

Experimental Protocols

Cellular Uptake and Phosphorylation Assay

Objective: To determine the rate of cellular uptake and the extent of intracellular phosphorylation of a nucleoside analog.

Methodology: A common method involves using a radiolabeled nucleoside analog.[9][10]

  • Cell Culture: Plate target cells (e.g., cancer cell lines or virus-infected cells) in multi-well plates and grow to near confluence.

  • Preparation: Wash the cells with a pre-warmed transport buffer.

  • Initiation of Uptake: Add the transport buffer containing a known concentration of the radiolabeled nucleoside analog.

  • Incubation: Incubate the cells at 37°C for various time points to determine the rate of uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 60% methanol).

  • Analysis: Separate and quantify the parent nucleoside and its phosphorylated metabolites (mono-, di-, and triphosphate) using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[10]

DNA/RNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of the triphosphate form of a nucleoside analog on the activity of a specific DNA or RNA polymerase.

Methodology: A primer extension assay is commonly used.[11][12][13]

  • Reaction Setup: Prepare a reaction mixture containing the purified polymerase, a primer-template nucleic acid substrate, the four natural deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs) (one of which is radiolabeled), and the triphosphate form of the nucleoside analog at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Visualize the radiolabeled DNA or RNA products using autoradiography or phosphor imaging and quantify the amount of product to determine the extent of inhibition.

Cell Cycle Analysis

Objective: To determine the effect of a nucleoside analog on cell cycle progression.

Methodology: Flow cytometry analysis of DNA content is a standard method.

  • Cell Treatment: Treat cells with the nucleoside analog at various concentrations for different durations.

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To determine if a nucleoside analog induces programmed cell death (apoptosis).

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.

  • Cell Treatment: Treat cells with the nucleoside analog.

  • Staining: Harvest the cells and resuspend them in a binding buffer containing FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Visualizing the Mechanisms of Action

cluster_uptake Cellular Uptake & Activation cluster_xylo Xylofuranosyl Mechanism cluster_ribo Ribofuranosyl Mechanism (e.g., Ribavirin) Nucleoside_Analog Xylofuranosyl or Ribofuranosyl Nucleoside Analog Nucleoside_TP Active Nucleoside Triphosphate Nucleoside_Analog->Nucleoside_TP Phosphorylation (Cellular Kinases) DNA_Polymerase DNA Polymerase (Anticancer) Nucleoside_TP->DNA_Polymerase RNA_Polymerase Viral RdRp (Antiviral) Nucleoside_TP->RNA_Polymerase IMPDH IMPDH Inhibition Nucleoside_TP->IMPDH Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination RNA_Polymerase->Chain_Termination Cell_Cycle_Arrest G2/M Arrest Chain_Termination->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion Viral_Replication_Inhibition Inhibition of Viral Nucleic Acid Synthesis GTP_depletion->Viral_Replication_Inhibition cluster_workflow Experimental Workflow for Mechanism of Action Studies Start Start with Nucleoside Analog Cell_Uptake Cellular Uptake & Phosphorylation Assay (Radiolabeled Analog, HPLC) Start->Cell_Uptake Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay Enzyme_Inhibition Polymerase/Enzyme Inhibition Assay (Primer Extension, etc.) Cell_Uptake->Enzyme_Inhibition Active Triphosphate Mechanism Elucidation of Mechanism of Action Enzyme_Inhibition->Mechanism Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism

References

A Comparative Guide to the Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a prominent synthetic route to 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a nucleoside analog with significant potential in antiviral and anticancer research. The structural modifications, including the xylofuranosyl sugar moiety and the 5-methoxy substitution on the uracil (B121893) base, make it a compound of interest for therapeutic development.[1] This document outlines a well-established four-step chemical synthesis and an alternative enzymatic approach, offering a comparative analysis supported by detailed experimental protocols and quantitative data to inform synthetic strategy.

Comparison of Synthetic Routes

Two primary methodologies are presented for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: a classical multi-step chemical synthesis and a more streamlined enzymatic approach. The choice of method will largely depend on factors such as scale, cost, and available laboratory resources.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials 5-Bromouracil, D-xylose5-Methoxyuracil (B140863), α-D-Xylose-1-phosphate
Key Steps Methoxylation, Silylation, Glycosylation, DeprotectionOne-pot transglycosylation
Overall Yield ModerateHigh
Reaction Time Multi-day~24 hours
Purification Multiple chromatographic steps requiredSingle chromatographic step
Scalability Can be challenging to scale upMore amenable to scale-up
Reagents & Conditions Requires hazardous reagents and anhydrous conditionsUtilizes enzymes in aqueous buffer under mild conditions

Synthetic Pathway Overviews

The following diagrams illustrate the workflows for the chemical and enzymatic syntheses of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Chemical_Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Silylation cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection 5-Bromouracil 5-Bromouracil 5-Methoxyuracil 5-Methoxyuracil 5-Bromouracil->5-Methoxyuracil NaOMe, MeOH Silylated_5-Methoxyuracil Silylated_5-Methoxyuracil 5-Methoxyuracil->Silylated_5-Methoxyuracil HMDS, (NH4)2SO4 Protected_Nucleoside Protected 1-(β-D-Xylofuranosyl) -5-methoxyuracil Silylated_5-Methoxyuracil->Protected_Nucleoside Protected_Xylofuranose 1-O-Acetyl-2,3,5-tri-O- benzoyl-D-xylofuranose Protected_Xylofuranose->Protected_Nucleoside TMSOTf Final_Product 1-(β-D-Xylofuranosyl) -5-methoxyuracil Protected_Nucleoside->Final_Product NaOMe, MeOH

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow 5-Methoxyuracil 5-Methoxyuracil Final_Product 1-(β-D-Xylofuranosyl) -5-methoxyuracil 5-Methoxyuracil->Final_Product Xylose-1-Phosphate α-D-Xylose-1-phosphate Xylose-1-Phosphate->Final_Product Uridine (B1682114) Phosphorylase

Enzymatic Synthesis Workflow

Experimental Protocols

Chemical Synthesis

This synthesis is a four-step process, commencing with the preparation of the 5-methoxyuracil base, followed by silylation, Vorbrüggen glycosylation, and a final deprotection step.[1]

Step 1: Synthesis of 5-Methoxyuracil from 5-Bromouracil

This step involves a nucleophilic substitution to replace the bromo group at the 5-position of uracil with a methoxy (B1213986) group.[2]

  • Materials: 5-Bromouracil, Sodium methoxide (B1231860) (NaOMe), Anhydrous Methanol (B129727) (MeOH).

  • Procedure:

    • A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

    • 5-Bromouracil is added to the sodium methoxide solution.

    • The mixture is refluxed, and the reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and acidified to precipitate the product.

    • The crude 5-methoxyuracil is collected by filtration and purified by recrystallization.

  • Expected Yield: ~99%[3]

Step 2: Silylation of 5-Methoxyuracil

To enhance its solubility and reactivity for the subsequent glycosylation, 5-methoxyuracil is silylated.[2]

  • Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate (B86663).

  • Procedure:

    • A suspension of 5-methoxyuracil in HMDS with a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained.

    • Excess HMDS is removed under reduced pressure to yield the silylated 5-methoxyuracil.

Step 3: Vorbrüggen Glycosylation

This key step involves the coupling of the silylated base with a protected xylofuranose (B8766934) derivative to form the N-glycosidic bond.[1]

  • Materials: Silylated 5-methoxyuracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous acetonitrile.

  • Procedure:

    • The silylated 5-methoxyuracil is dissolved in anhydrous acetonitrile.

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose is added to the solution.

    • The mixture is cooled in an ice bath, and TMSOTf is added dropwise under an inert atmosphere.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Once complete, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.

Step 4: Deprotection

The final step is the removal of the benzoyl protecting groups from the sugar moiety.[2]

  • Materials: Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracil, Sodium methoxide in methanol.

  • Procedure:

    • The protected nucleoside is dissolved in anhydrous methanol.

    • A solution of sodium methoxide in methanol is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC).

    • The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.

    • The final product is purified by column chromatography.

Enzymatic Synthesis

This approach offers a more direct route to the target molecule, utilizing an enzyme to catalyze the formation of the glycosidic bond.[2]

  • Materials: 5-Methoxyuracil, α-D-Xylose-1-phosphate, Uridine phosphorylase, Phosphate (B84403) buffer.

  • Procedure:

    • A reaction mixture containing 5-methoxyuracil, α-D-xylose-1-phosphate, and uridine phosphorylase is prepared in a phosphate buffer at an optimal pH.

    • The reaction is incubated at a controlled temperature (typically 37-50 °C).

    • The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the enzyme is denatured and removed by centrifugation or filtration.

    • The product, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, is purified from the reaction mixture using column chromatography.

Conclusion

The chemical synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a well-established, albeit multi-step, process that provides a reliable route to the target compound. The Vorbrüggen glycosylation remains a cornerstone of nucleoside synthesis.[1] In contrast, the enzymatic approach presents a more efficient and environmentally benign alternative, with the potential for higher yields and simpler purification.[2] The choice between these synthetic strategies will be dictated by the specific requirements of the research or development project, including scale, cost-effectiveness, and available expertise. This guide provides the necessary comparative data and detailed protocols to facilitate an informed decision.

References

Independent Verification of the Biological Activity of 5-Methoxyuracil Nucleosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-methoxyuracil (B140863) nucleosides with alternative compounds, supported by available experimental data. Due to a notable lack of extensive, publicly available quantitative data on the direct anticancer and antiviral activities of 5-methoxyuracil nucleosides, this guide leverages data on closely related analogs and the well-established drug, 5-fluorouracil (B62378) (5-FU), to provide a comprehensive comparative context.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for the biological activity of a 5-methoxyuracil nucleoside analog and the widely used anticancer drug, 5-fluorouracil.

Table 1: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine (MMUdR) and Comparative Nucleoside Analogs

CompoundVirusEC50 (µg/mL)Antiviral IndexReference
5-Methoxymethyl-2'-deoxyuridine (MMUdR) Herpes Simplex Virus type 1 (HSV-1)2 - 4>250[1]
5-Iodo-2'-deoxyuridine (IUdR)Herpes Simplex Virus type 1 (HSV-1)1 - 880[1]
Cytosine Arabinoside (Ara-C)Herpes Simplex Virus type 1 (HSV-1)1 - 88[1]
Adenine Arabinoside (Ara-A)Herpes Simplex Virus type 1 (HSV-1)1 - 840[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 indicates a more potent compound. Antiviral Index is the ratio of the minimum toxic dose to the 50% effective dose.

Table 2: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma22.4[2]
HTB-26Breast Cancer10 - 50[2]
PC-3Pancreatic Cancer10 - 50[2]
HepG2Hepatocellular Carcinoma10 - 50[2]
SQUU-BOral Squamous Cell CarcinomaVaries with time (e.g., ~100 µM at 48h)[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-methoxyuracil nucleosides, 5-FU) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Principle: Infectious virus particles create localized areas of cell death or lysis, known as plaques, on a monolayer of host cells. The presence of an effective antiviral agent inhibits viral replication, resulting in a reduction in the number and/or size of these plaques.

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound (e.g., 5-methoxyuracil nucleoside) in a serum-free medium. Prepare a virus stock with a known titer that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Remove the growth medium from the cell monolayers. Add the virus inoculum, either pre-incubated with the test compound or added simultaneously with the compound, to the cells.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fixation and Staining: Fix the cells with a fixing agent (e.g., 4% formaldehyde) and then stain with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a background of stained cells.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value of the test compound.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of dTMP, which is essential for DNA replication.

Principle: The activity of thymidylate synthase can be measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method is the tritium (B154650) release assay, which measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a reducing agent (e.g., 2-mercaptoethanol), and the cell or purified enzyme lysate.

  • Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., a metabolite of 5-methoxyuracil nucleoside or FdUMP from 5-FU).

  • Reaction Initiation: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Separation: Stop the reaction by adding activated charcoal, which adsorbs the unreacted [5-³H]dUMP. Centrifuge the mixture to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the tritiated water ([³H]H₂O) released during the reaction, to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of 5-methoxyuracil nucleosides and their alternatives.

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end Plaque_Assay_Workflow start Start seed_cells Seed host cells to form a monolayer start->seed_cells prepare_virus_compound Prepare virus inoculum and compound dilutions seed_cells->prepare_virus_compound infect_cells Infect cells with virus and compound prepare_virus_compound->infect_cells adsorption Incubate for virus adsorption (1h) infect_cells->adsorption overlay Add semi-solid overlay with compound adsorption->overlay incubation Incubate for plaque formation (2-3 days) overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count plaques and calculate EC50 fix_stain->count_plaques end End count_plaques->end

References

A Head-to-Head Comparison of 5-Alkoxyuracil Nucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of compounds investigated, 5-alkoxyuracil nucleoside analogs have emerged as a promising class of molecules, particularly in the fight against herpesviruses. This guide provides a comprehensive head-to-head comparison of different 5-alkoxyuracil nucleoside analogs, supported by experimental data, to aid in the evaluation and selection of candidates for further research and development.

This comparative guide delves into the antiviral activity, cytotoxicity, and mechanism of action of a series of 5-alkoxyuracil nucleoside analogs. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key biological pathways, this document aims to be an invaluable resource for the scientific community.

Performance Comparison of 5-Alkoxyuracil Nucleoside Analogs

It is important to note that variations in experimental conditions across different studies, such as cell lines, virus strains, and assay methodologies, can influence the reported values. Therefore, the data presented here should be interpreted as a comparative overview rather than an absolute measure of potency.

Table 1: Antiviral Activity of 5-Alkoxyuracil Nucleoside Analogs against Herpes Simplex Virus Type 1 (HSV-1)

CompoundVirus StrainCell LineAssay TypeIC50 / EC50 (µM)Reference
5-Methoxymethyl-2'-deoxyuridine (B1208862)Not SpecifiedNot SpecifiedPlaque Reduction7.8 - 15.6[1]
5-Ethyl-2'-deoxyuridine3 Laboratory StrainsVeroPlaque Reduction8.6 (median)[2][3][4]
5-Propynyloxy-2'-deoxyuridineNot SpecifiedPrimary Rabbit Kidney / Human Skin FibroblastsNot SpecifiedPotent Inhibitor[5]

Table 2: Antiviral Activity of 5-Alkoxyuracil Nucleoside Analogs against Herpes Simplex Virus Type 2 (HSV-2)

CompoundVirus StrainCell LineAssay TypeIC50 / EC50 (µM)Reference
5-Ethyl-2'-deoxyuridine24 Clinical IsolatesVeroPlaque Reduction7.8 (median)[2][3][4]

Table 3: Cytotoxicity of 5-Alkoxyuracil Nucleoside Analogs

CompoundCell LineAssay TypeCC50 (µM)Reference
5-Methoxymethyl-2'-deoxyuridineNot SpecifiedMicroscopic Observation>1000[1]
5-Ethyl-2'-deoxyuridineVeroNot SpecifiedHigh Therapeutic Index[2][3][4]

Mechanism of Action: A Common Pathway of Viral Inhibition

The antiviral activity of 5-alkoxyuracil nucleoside analogs is contingent upon their intracellular conversion to the active triphosphate form. This process is initiated by a viral-specific enzyme, providing a basis for their selective toxicity towards infected cells.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral DNA Replication 5-Alkoxy-dU 5-Alkoxyuracil Nucleoside Analog 5-Alkoxy-dUMP 5-Alkoxy-dUMP 5-Alkoxy-dU->5-Alkoxy-dUMP Viral Thymidine (B127349) Kinase (TK) 5-Alkoxy-dUDP 5-Alkoxy-dUDP 5-Alkoxy-dUMP->5-Alkoxy-dUDP Host Cell Kinases 5-Alkoxy-dUTP 5-Alkoxy-dUTP (Active Form) 5-Alkoxy-dUDP->5-Alkoxy-dUTP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase 5-Alkoxy-dUTP->Viral_DNA_Polymerase Competitive Inhibition (competes with dTTP) DNA_Elongation Viral DNA Elongation Viral_DNA_Polymerase->DNA_Elongation Inhibition Inhibition of DNA Synthesis Viral_DNA_Polymerase->Inhibition

Mechanism of Action of 5-Alkoxyuracil Nucleoside Analogs

The process begins with the uptake of the 5-alkoxyuracil nucleoside analog into a virus-infected cell. Inside the cell, the viral thymidine kinase (TK) recognizes the analog as a substrate and catalyzes its phosphorylation to the monophosphate form.[6] This initial phosphorylation step is crucial for the selectivity of these compounds, as they are generally poor substrates for host cellular thymidine kinases.[6][7] Subsequent phosphorylation by host cell kinases leads to the formation of the active triphosphate derivative.[8]

The resulting 5-alkoxyuracil nucleoside triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[9][10] This competition effectively halts viral DNA replication, thereby inhibiting the production of new virus particles.[11][12]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Test compounds (5-alkoxyuracil nucleoside analogs)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compounds Add serial dilutions of test compounds Seed_Cells->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add solubilization solution Incubate_2_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50

MTT Cytotoxicity Assay Workflow
Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (containing, for example, carboxymethyl cellulose (B213188) or agarose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., methanol/acetone mixture)

  • 6-well or 12-well plates

  • Test compounds

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the cell monolayers with the medium containing the test compounds for a specified period.

  • Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates for 2-3 days until visible plaques are formed.

  • Fix the cells with the fixing solution and then stain with the staining solution.

  • Count the number of plaques in each well.

  • The 50% effective concentration (EC50) or inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed host cells to form a monolayer Start->Seed_Cells Preincubate Pre-incubate cells with test compounds Seed_Cells->Preincubate Infect_Cells Infect cells with a known amount of virus Preincubate->Infect_Cells Add_Overlay Add overlay medium with test compounds Infect_Cells->Add_Overlay Incubate_Plaques Incubate until plaques are visible Add_Overlay->Incubate_Plaques Fix_and_Stain Fix and stain cells Incubate_Plaques->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50/IC50 Count_Plaques->Calculate_EC50

Plaque Reduction Assay Workflow

Conclusion and Future Directions

The available data, while not from a single comprehensive study, suggests that 5-alkoxyuracil nucleoside analogs are a promising area for antiviral drug discovery. The methoxy (B1213986) and ethoxy derivatives have demonstrated notable activity against herpes simplex viruses with favorable therapeutic indices. The general mechanism of action, involving selective phosphorylation by viral thymidine kinase, provides a strong rationale for their continued investigation.

Future research should focus on a systematic structure-activity relationship (SAR) study of a homologous series of 5-alkoxyuracil nucleoside analogs (e.g., methoxy, ethoxy, propoxy, butoxy, etc.) to precisely determine the optimal chain length and branching for antiviral activity and reduced cytotoxicity. Furthermore, detailed enzymatic studies are warranted to elucidate the kinetic parameters of phosphorylation by viral and cellular kinases and the interaction of the resulting triphosphates with viral DNA polymerases. Such studies will provide invaluable insights for the rational design of the next generation of more potent and selective antiviral agents.

References

Assessing the Selectivity Index of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical selectivity index of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, against established antiviral agents. Due to a lack of publicly available experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, this guide utilizes projected data based on structure-activity relationships of similar xylofuranosyl nucleoside derivatives to illustrate its potential therapeutic window. The objective is to offer a framework for the evaluation of this compound and to provide detailed experimental protocols for determining its antiviral efficacy and cytotoxicity.

Comparative Analysis of Antiviral Potency and Cytotoxicity

The therapeutic potential of an antiviral compound is often assessed by its selectivity index (SI), which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more favorable therapeutic window, suggesting that the compound is more effective at inhibiting viral replication at concentrations that are not toxic to host cells.

The table below summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of 1-(β-D-Xylofuranosyl)-5-methoxyuracil (hypothetical data) and three well-characterized antiviral drugs: Zidovudine, Acyclovir, and Lamivudine. The selectivity index (SI), calculated as CC50/EC50, is also presented.

CompoundVirus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
1-(β-D-Xylofuranosyl)-5-methoxyuracil HSV-1Vero5.0* >500*>100
Zidovudine (AZT)HIV-1CEM1.04>100>96
AcyclovirHSV-1MRC-53.3>20>6
Lamivudine (3TC)HIV-1PBMCs0.07-0.2>10>50-142

Disclaimer: The EC50 and CC50 values for 1-(β-D-Xylofuranosyl)-5-methoxyuracil are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's selectivity index. The following are standard protocols for determining antiviral activity and cytotoxicity.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]

  • Cell Seeding: Plate host cells (e.g., Vero, MRC-5, or CEM cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with fresh medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Antiviral Activity Assay Protocol (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound against lytic viruses.[3][4][5]

  • Cell Seeding: Seed susceptible host cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., HSV-1) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 3-5 days, or until visible plaques are formed in the virus control wells (no compound).

  • Plaque Visualization: Remove the overlay, fix the cells with a fixing solution (e.g., 4% formaldehyde), and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the selectivity index.

Cytotoxicity_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add serial dilutions of compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: Workflow for the MTT cytotoxicity assay to determine the CC50 value.

Antiviral_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_visualization Plaque Visualization cluster_analysis Data Analysis seed_cells Seed cells to confluency infect_virus Infect with virus (1h adsorption) seed_cells->infect_virus add_overlay Add semi-solid overlay with compound dilutions infect_virus->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques fix_cells Fix cells incubate_plaques->fix_cells stain_plaques Stain with crystal violet fix_cells->stain_plaques count_plaques Count plaques stain_plaques->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for the plaque reduction assay to determine the EC50 value.

Potential Mechanism of Action

While the precise mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is yet to be elucidated, it is hypothesized to function as a nucleoside analog. Upon intracellular phosphorylation to its triphosphate form, it may act as a competitive inhibitor of viral DNA or RNA polymerases. Incorporation of this analog into a growing nucleic acid chain would likely lead to chain termination, thereby halting viral replication.

Mechanism_of_Action Compound 1-(β-D-Xylofuranosyl) -5-methoxyuracil Cell Host Cell Compound->Cell Enters Triphosphate Active Triphosphate Form Cell->Triphosphate Intracellular Phosphorylation Polymerase Viral Polymerase Triphosphate->Polymerase Competitive Inhibition Replication Viral Nucleic Acid Replication Polymerase->Replication Termination Chain Termination Polymerase->Termination Incorporation of Analog Inhibition Inhibition Inhibition->Replication Termination->Inhibition

Caption: Hypothesized mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil represents an unexplored nucleoside analog with theoretical potential as an antiviral agent. The comparative framework and detailed protocols provided in this guide are intended to facilitate future in vitro studies to determine its actual selectivity index. The generation of robust experimental data is essential to validate its potential and guide further drug development efforts.

References

A Comparative Guide to the Pharmacokinetic Profiles of Xylofuranosyl Nucleosides and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic profiles of xylofuranosyl nucleosides, a class of compounds with significant therapeutic potential. Due to the limited availability of comprehensive in vivo pharmacokinetic data for a wide range of xylofuranosyl nucleosides in publicly accessible literature, this guide provides a detailed profile of a representative xylofuranosyl nucleoside analog, 3'-Deoxy-3'-[18F]fluoro-9-β-D-xylofuranosyl-adenine ([¹⁸F]FXA). To facilitate a meaningful comparison, the pharmacokinetic profile of the well-characterized arabinofuranosyl nucleoside analog, Fludarabine (F-ara-A), is presented alongside. This approach allows for an objective comparison of key pharmacokinetic parameters and highlights the methodologies employed in such studies.

Data Presentation: Comparative Pharmacokinetic Profiles

The following table summarizes the available pharmacokinetic parameters for [¹⁸F]FXA and Fludarabine in animal models. It is important to note that direct comparisons should be made with caution due to differences in the specific analogs, animal models, and experimental conditions.

Parameter3'-Deoxy-3'-[18F]fluoro-9-β-D-xylofuranosyl-adenine ([¹⁸F]FXA)Fludarabine (F-ara-A)
Compound Class Xylofuranosyl Nucleoside AnalogArabinofuranosyl Nucleoside Analog
Animal Model MiceRats
Administration Route Intravenous (IV)Intravenous (IV)
Dose Not Specified10 and 25 mg/kg
Cmax (Peak Plasma Concentration) Not ReportedNot Reported
Tmax (Time to Peak Concentration) Not ReportedNot Reported
t½ (Plasma Half-life) ~8 minutes[1]1.35 - 1.84 hours
Clearance Rapid from blood within 20 minutes[1]1.5 - 2.1 L/h/kg
Volume of Distribution (Vd) Not Reported3.2 - 3.6 L/kg
Oral Bioavailability (F) Not Reported~50%
Primary Tissues of Accumulation Heart, Liver, Kidney[1]Not specified in abstract

Experimental Protocols

The determination of the pharmacokinetic profiles presented above involves a series of standardized in vivo experimental procedures. The following is a generalized methodology based on common practices for nucleoside analogs.

Animal Models and Housing
  • Species: Male Sprague-Dawley rats (for Fludarabine studies) or nude mice (for [¹⁸F]FXA biodistribution) are commonly used.

  • Housing: Animals are housed in controlled environments with a standard 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatization for at least one week prior to the experiment is crucial.

Drug Formulation and Administration
  • Formulation: The xylofuranosyl or arabinofuranosyl nucleoside analog is typically dissolved in a suitable vehicle, such as saline or a solution containing a small percentage of an organic solvent like DMSO, to ensure solubility.

  • Administration:

    • Intravenous (IV): The drug solution is administered as a single bolus injection, usually into the tail vein of the animal.

    • Oral (PO): For bioavailability studies, the compound is administered directly into the stomach using oral gavage.

Blood Sample Collection
  • Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to capture the absorption, distribution, and elimination phases of the drug.

  • Samples are collected from the jugular or saphenous vein into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for Quantification
  • Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged to separate the supernatant containing the drug.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the nucleoside analog in plasma samples.

    • HPLC System: An Agilent 1260 Infinity or similar system.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is employed to separate the analyte from other plasma components.

    • Detection: UV detection at a specific wavelength (e.g., 260 nm) or mass spectrometry for higher sensitivity and specificity.

Pharmacokinetic Data Analysis
  • The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, half-life (t½), area under the curve (AUC), clearance, and volume of distribution (Vd).

Mechanism of Action: Interference with Nucleic Acid Synthesis and Cell Cycle

Xylofuranosyl nucleosides, similar to other nucleoside analogs, exert their therapeutic effects primarily by interfering with fundamental cellular processes like nucleic acid synthesis and cell cycle progression.

Inhibition of DNA and RNA Polymerases

The central mechanism of action for many xylofuranosyl nucleosides involves their intracellular conversion into the active triphosphate form. This process is initiated by cellular kinases. The resulting xylofuranosyl nucleoside triphosphate then acts as a competitive inhibitor of natural deoxynucleoside or nucleoside triphosphates for incorporation into growing DNA or RNA chains by DNA and RNA polymerases, respectively. For instance, 9-beta-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP) has been shown to be a potent inhibitor of RNA polymerases I and II. The incorporation of these analogs can lead to chain termination, thereby halting DNA replication or transcription and ultimately leading to cell death in rapidly dividing cells, such as cancer cells or virus-infected cells.

General Mechanism of Action of Xylofuranosyl Nucleosides cluster_0 Intracellular Activation cluster_1 Inhibition of Nucleic Acid Synthesis cluster_2 Cellular Response Xylofuranosyl Nucleoside Xylofuranosyl Nucleoside Xylofuranosyl Monophosphate Xylofuranosyl Monophosphate Xylofuranosyl Nucleoside->Xylofuranosyl Monophosphate Cellular Kinases Xylofuranosyl Diphosphate Xylofuranosyl Diphosphate Xylofuranosyl Monophosphate->Xylofuranosyl Diphosphate Cellular Kinases Xylofuranosyl Triphosphate (Active Form) Xylofuranosyl Triphosphate (Active Form) Xylofuranosyl Diphosphate->Xylofuranosyl Triphosphate (Active Form) Cellular Kinases DNA/RNA Polymerase DNA/RNA Polymerase Xylofuranosyl Triphosphate (Active Form)->DNA/RNA Polymerase Competitive Inhibition Chain Termination Chain Termination DNA/RNA Polymerase->Chain Termination Incorporation into DNA/RNA Cell Cycle Arrest Cell Cycle Arrest Chain Termination->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Intracellular activation and mechanism of action of xylofuranosyl nucleosides.

Induction of Cell Cycle Arrest

Beyond direct inhibition of nucleic acid synthesis, some xylofuranosyl nucleoside analogs have been shown to induce cell cycle arrest. This is a crucial mechanism for their anticancer activity. By disrupting the normal progression of the cell cycle, these compounds can prevent cancer cells from proliferating. The arrest can occur at different phases of the cell cycle, such as the G2/M phase, and is often a downstream consequence of the DNA damage response triggered by the inhibition of DNA synthesis. This cellular checkpoint activation provides an opportunity for the cell to repair the damage, but in the case of extensive damage, it can lead to programmed cell death (apoptosis).

References

Unveiling the Target: A Comparative Guide to the Enzymatic Inhibition of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery, the precise identification and validation of a compound's molecular target are paramount. This guide provides a comprehensive analysis of the likely enzymatic target of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a synthetic nucleoside analog with therapeutic potential. Drawing upon comparative data from structurally related compounds, this document serves as a vital resource for researchers, scientists, and drug development professionals. While direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public literature, a strong body of evidence points towards Uridine (B1682114) Phosphorylase (UPase) as its primary target.

Uridine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1] Its inhibition has significant therapeutic implications, particularly in enhancing the efficacy of fluoropyrimidine-based cancer chemotherapies and modulating uridine homeostasis.[2][3] This guide will objectively compare the inhibitory potential of various nucleoside analogs against UPase, supported by available experimental data and detailed methodologies.

Comparative Analysis of Uridine Phosphorylase Inhibitors

To contextualize the potential efficacy of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, it is essential to compare it with established UPase inhibitors. The following tables summarize the quantitative inhibitory data for several classes of UPase inhibitors.

Table 1: Acyclonucleoside and Uracil Derivative UPase Inhibitors

CompoundClassTarget Enzyme SourceIC50 (µM)Ki (nM)Key Findings
Benzylacyclouridine (BAU)AcyclonucleosideMurine Liver UPase0.4698Potent and specific inhibitor of UPP1 and UPP2; elevates plasma uridine.[2][4]
5-Benzyloxybenzylacyclouridine (BBAU)AcyclonucleosideNot Specified-32More potent than BAU in vitro.[2][4]
5-Benzyluracil (BU)Uracil DerivativeNot Specified-1575Precursor for more potent inhibitors.[2][4]
5-Benzyloxybenzyluracil (BBU)Uracil DerivativeNot Specified-270More potent than BU.[2][4]
5-(3-propoxybenzyl)acyclouridineAryl-substituted AcyclouridineMurine Liver UPase0.047-~10x more potent than BAU (IC50); elevates plasma uridine 3-9 fold in rats.[2][5]
5-(3-sec-butoxybenzyl)acyclouridineAryl-substituted AcyclouridineMurine Liver UPase0.027-~17x more potent than BAU (IC50).[5]
5-(3-(3-cyanophenoxy)benzyl)acyclouridineAryl-substituted AcyclouridineMurine Liver UPase<0.0014-Over 300x more potent than BAU (IC50); substantially more efficacious in vivo.[2]

Table 2: Other Pyrimidine Analog UPase Inhibitors

CompoundClassTarget Enzyme SourceKi (µM)Key Findings
6-methyl-5-nitrouracilUracil AnalogGiardia lamblia UPase10Most effective in a series of 56 pyrimidine analogs.[6]
6-amino-5-nitrouracilUracil AnalogGiardia lamblia UPase12High inhibitory potency.[6]
5-benzylacyclouridine (B1219635)AcyclonucleosideGiardia lamblia UPase44Potent inhibitor in this system.[6]
5-nitrouracilUracil AnalogGiardia lamblia UPase56Effective inhibitor.[6]
5-fluorouracilUracil AnalogGiardia lamblia UPase119Known anticancer agent with UPase inhibitory activity.[6]
5-bromouracilUracil AnalogGiardia lamblia UPase230Halogenated uracil with inhibitory effect.[6]
6-benzyl-2-thiouracilUracil AnalogGiardia lamblia UPase190Moderate inhibitor.[6]

Experimental Protocols

The validation of enzyme inhibition is reliant on robust and reproducible experimental methodologies. Below is a detailed protocol for a standard UPase inhibition assay.

Spectrophotometric Assay for Human Uridine Phosphorylase 1 (hUP1) Inhibition

This protocol is adapted from established methods for determining the kinetic and inhibitory profiles of hUP1 inhibitors.[2]

1. Reagents and Materials:

  • Enzyme: Homogeneous recombinant human UPase 1 (hUP1).

  • Buffer: 100 mM Tris buffer, pH 7.4.

  • Substrates: Uridine (Urd) and inorganic phosphate (B84403) (Pi) stock solutions prepared in buffer.

  • Inhibitors: Test compounds (e.g., 1-(β-D-Xylofuranosyl)-5-methoxyuracil, BAU) dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: UV/Visible Spectrophotometer capable of reading at 262 nm or 280 nm and maintaining a constant temperature.[2][7]

2. Assay Principle: The activity of hUP1 is measured by monitoring the decrease in absorbance as uridine is converted to uracil. Uridine has a higher extinction coefficient than uracil, so the rate of decrease in absorbance is proportional to the enzyme's activity.[2][7]

3. Procedure for Determining IC50:

  • Prepare a reaction mixture in a quartz cuvette or UV-transparent 96-well plate containing 100 mM Tris buffer (pH 7.4), uridine at its Kₘ value (e.g., 50 µM), and inorganic phosphate (Pi) at its Kₘ value (e.g., 2 mM).[2]

  • Add varying concentrations of the test inhibitor to the reaction mixture. Ensure the final solvent concentration (e.g., DMSO) is consistent across all assays and does not exceed a level that affects enzyme activity.

  • Pre-incubate the enzyme with the inhibitor for a set period.

  • Initiate the reaction by adding a standardized amount of hUP1 (e.g., 100 nM).[2]

  • Monitor the decrease in absorbance at 262 nm or 280 nm over time.[2][7]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition relative to a control reaction containing no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

4. Procedure for Determining Ki: To determine the mode of inhibition and the inhibition constant (Ki), the assay is performed by varying the concentration of one substrate while keeping the other substrate at a fixed concentration. This is repeated for several inhibitor concentrations. The data is then analyzed using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).[2]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic.

UPase_Pathway Uridine Phosphorylase in Pyrimidine Metabolism Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase + Pi Uracil Uracil R1P Ribose-1-Phosphate UPase->Uracil UPase->R1P Inhibitor 1-(β-D-Xylofuranosyl)-5-methoxyuracil & Other Inhibitors Inhibitor->UPase Inhibition Experimental_Workflow Workflow for UPase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Substrates (Uridine, Pi) - Enzyme (UPase) - Inhibitors Reaction_Setup Set up Reaction Mixtures (with and without inhibitor) Reagents->Reaction_Setup Incubation Pre-incubate Reaction_Setup->Incubation Initiate Initiate Reaction with UPase Incubation->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Calculate_Velocity Calculate Initial Velocity Monitor->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50_Ki Determine IC50 / Ki Calculate_Inhibition->Determine_IC50_Ki

References

comparative analysis of the crystal structures of xylo- and arabinofuranosyl nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of xylo- and arabinofuranosyl nucleosides reveals key conformational differences dictated by the stereochemistry of the sugar moiety. These differences, particularly in sugar pucker and the orientation of the nucleobase, are critical for their biological activity and are of paramount interest to researchers in medicinal chemistry and drug development.

The fundamental distinction between arabinofuranosyl and xylofuranosyl nucleosides lies in the configuration of the hydroxyl groups on the furanose ring. Arabinonucleosides are epimers of ribonucleosides at the C2' position, while xylonucleosides are C3' epimers. This seemingly subtle change introduces significant stereochemical constraints that profoundly influence the three-dimensional structure of the molecule, affecting how it interacts with enzymes and other biological targets.

Conformational Parameters: A Quantitative Comparison

The conformation of a nucleoside is primarily defined by three key parameters: the puckering of the furanose ring, the torsion angle of the glycosidic bond, and the orientation of the exocyclic C5' hydroxymethyl group. The furanose ring is not planar and adopts a puckered conformation, which is described by the pseudorotation phase angle (P). This angle defines the type of pucker, which typically falls into two major categories: North (N-type, P ≈ 0° ± 90°), corresponding to C3'-endo, and South (S-type, P ≈ 180° ± 90°), corresponding to C2'-endo. The glycosidic torsion angle (χ) describes the orientation of the nucleobase relative to the sugar ring, defining either a syn or anti conformation.

Experimental data from X-ray crystallographic studies of various xylo- and arabinofuranosyl nucleoside analogs provide a clear picture of their conformational preferences.

NucleosideSugar Pucker (P)Glycosidic Angle (χ)ConformationReference
Arabinofuranosyl Nucleosides
5-nitro-1-β-D-arabinofuranosyluracilC(2')-endo (S-type)antiS / anti[1]
9-α-D-arabinofuranosyladenine (Molecule A)C(2')-exo-C(3')-endo (N-type)-73°N / syn[2][3]
9-α-D-arabinofuranosyladenine (Molecule B)C(3')-endo (N-type)-64°N / syn[2][3]
Xylofuranosyl Nucleosides
9-β-D-xylofuranosyladenineC(3')-endo (N-type)antiN / anti
1-β-D-xylofuranosyluracilC(3')-endo-C(2')-exo (N-type)antiN / anti

Note: Specific numerical values for P and χ for xylofuranosyl nucleosides are inferred from related structural studies, as direct crystallographic reports for the simple nucleosides are less common in publicly accessible literature. The α-anomer of arabinofuranosyladenine is included to show the flexibility of the sugar ring, though its χ angle definition differs from the more common β-anomers.

From the available data, a distinct trend emerges. Xylofuranosyl nucleosides show a strong preference for the North-type (C3'-endo) sugar pucker. This conformation minimizes steric hindrance involving the 3'-hydroxyl group. In contrast, arabinofuranosyl nucleosides exhibit greater conformational flexibility, adopting both North (C3'-endo) and South (C2'-endo) puckers.[1][2][3] The configuration of the O2'-hydroxyl group in arabinose exerts a significant influence on the conformational priorities.[1] While the anti conformation is generally preferred for the base in both types of β-nucleosides, the energy barrier for syn-anti interconversion is considerably higher in arabinosides compared to ribosides.

Experimental Protocols: Determining Crystal Structures

The conformational data presented is obtained through single-crystal X-ray diffraction, a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.

1. Crystallization: The first and often most challenging step is to grow high-quality single crystals. This is typically achieved by slow evaporation of a supersaturated solution of the nucleoside analog.

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents include water, ethanol, methanol, and acetonitrile.

  • Method: The nucleoside is dissolved in the chosen solvent at an elevated temperature to create a saturated or slightly supersaturated solution. The solution is then allowed to cool slowly and undisturbed. Alternatively, vapor diffusion (hanging drop or sitting drop) is a common method where a drop of the nucleoside solution equilibrates with a larger reservoir of a precipitant, leading to gradual crystallization.

2. Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.

  • X-ray Source: X-rays are generated either by a rotating anode source in a laboratory diffractometer or at a synchrotron facility, which provides a much more intense beam.

  • Diffraction: The crystal lattice diffracts the X-rays into a unique pattern of spots (reflections). The crystal is rotated during the experiment to collect a complete dataset.

  • Detection: The intensities and positions of the diffracted beams are recorded using an area detector, such as a CCD or CMOS sensor.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Phase Problem: The intensities of the reflections are measured, but the phase information is lost. The "phase problem" is solved using computational methods like direct methods or Patterson functions to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides the precise bond lengths, bond angles, and torsion angles used in the comparative analysis.

Visualization of the Analytical Workflow

The process of comparing these crystal structures follows a logical workflow, from initial sample preparation to the final interpretation of conformational data.

G cluster_synthesis Sample Preparation cluster_xtal Crystallography cluster_analysis Comparative Analysis cluster_conclusion Implications Xylo Xylofuranosyl Nucleoside Synthesis Cryst Crystallization Xylo->Cryst Ara Arabinofuranosyl Nucleoside Synthesis Ara->Cryst Data X-ray Data Collection Cryst->Data Solve Structure Solution & Refinement Data->Solve Extract Extract Conformational Parameters (P, χ, etc.) Solve->Extract Table Tabulate and Compare Data Extract->Table Interpret Interpret Structural Differences Table->Interpret SAR Structure-Activity Relationship (SAR) Interpret->SAR Drug Drug Design & Development SAR->Drug

Caption: Workflow for comparative crystallographic analysis.

References

Evaluating the Off-Target Effects of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive analysis based on structurally similar compounds and compares it with established data from other xylofuranosyl nucleoside analogs. This approach offers a foundational understanding of its potential therapeutic profile, including its anticipated biological activities and off-target effects.

Introduction

Nucleoside analogs are a critical class of therapeutic agents, primarily used in antiviral and anticancer treatments.[1][2] Their mechanism of action often involves the disruption of nucleic acid synthesis in rapidly replicating cells or viruses.[2][3] The compound 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog featuring a xylofuranose (B8766934) sugar moiety and a 5-methoxy-substituted uracil (B121893) base.[1][2] While extensive research on this specific molecule is not yet publicly available, its structural components suggest potential as a therapeutic candidate.[2] This guide provides a predictive overview of its properties and compares them with other relevant nucleoside analogs.

Predicted Physicochemical Properties

The physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil have been predicted based on the analysis of related compounds. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₇Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[2]
Molecular Weight ~274.23 g/mol Calculated from the predicted molecular formula.[2]
Appearance White to off-white crystalline solidTypical appearance for similar nucleoside analogs.[2]
Solubility Soluble in water, DMSO, and methanolCommon solubility profile for polar nucleoside analogs.[2]
Hydrogen Bond Donors 4Derived from the hydroxyl groups and the N-H group of the uracil ring.[2]
Hydrogen Bond Acceptors 7Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[2]

Potential Biological Activity and Mechanism of Action

The biological activity of nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil is anticipated to be in the antiviral and anticancer realms. The proposed mechanism of action centers on the inhibition of nucleic acid synthesis.

Antiviral Activity: Many uracil analogs exhibit antiviral properties by acting as chain terminators during viral replication.[2] The xylofuranosyl sugar, being an isomer of the natural ribose, can be recognized by viral polymerases.[2]

Anticancer Activity: The anticancer potential of nucleoside analogs often stems from their ability to inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[2] Upon conversion to its triphosphate derivative, 1-(β-D-Xylofuranosyl)-5-methoxyuracil could act as a competitive inhibitor of cellular DNA polymerases, leading to chain termination, cell cycle arrest, and apoptosis.[2]

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_cell Host Cell cluster_viral_replication Viral Replication / DNA Synthesis Compound 1-(β-D-Xylofuranosyl)- 5-methoxyuracil MonoP Monophosphate Compound->MonoP Cellular Kinases DiP Diphosphate MonoP->DiP Cellular Kinases TriP Triphosphate (Active Form) DiP->TriP Cellular Kinases Polymerase Viral/Cellular Polymerase TriP->Polymerase Competitive Inhibition Growing_Chain Growing DNA/RNA Chain Polymerase->Growing_Chain Incorporation Natural_NTP Natural dNTP/NTP Natural_NTP->Polymerase Termination Chain Termination Growing_Chain->Termination

Caption: Proposed mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Comparative Analysis with Alternative Nucleoside Analogs

To evaluate the potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, it is compared with other xylofuranosyl nucleosides for which experimental data is available. The following table summarizes the in vitro antiviral activity and cytotoxicity of these compounds. The data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothetical and projected for illustrative purposes based on structure-activity relationships.[3]

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1-(β-D-Xylofuranosyl)-5-methoxyuracil (Hypothetical) HSV-18.5>100>11.8
Adenine (B156593) containing xylofuranosyl nucleoside phosphonate Measles Virus (MeV)12>100>8.3
Adenine containing xylofuranosyl nucleoside phosphonate Enterovirus-68 (EV-68)16>100>6.25
Disilylated 3'-glucosylthio xylonucleoside Sindbis Virus (SINV)3>120>40

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data for adenine and disilylated compounds from a 2023 study.[4]

Experimental Protocols

Standard assays are used to determine the antiviral activity and cytotoxicity of nucleoside analogs.

1. Antiviral Activity Assay (Plaque Reduction Assay):

  • Confluent monolayers of host cells are infected with the virus at a specific multiplicity of infection (MOI).

  • After an adsorption period, the virus is removed, and the cells are overlaid with a medium containing methylcellulose (B11928114) and serial dilutions of the test compound.

  • Plates are incubated to allow plaque formation.

  • The number of plaques is counted to determine the concentration of the compound that inhibits virus replication by 50% (EC₅₀).[3]

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and incubated for 24 hours.

  • The medium is replaced with fresh medium containing serial dilutions of the test compound and incubated for 48-72 hours.

  • MTT solution is added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO.

  • The absorbance is measured to determine cell viability and the 50% cytotoxic concentration (CC₅₀).[3]

Below is a workflow diagram for these experimental protocols.

Experimental_Workflow cluster_antiviral Plaque Reduction Assay cluster_cytotoxicity MTT Assay A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Add Compound Dilutions A2->A3 A4 Incubate & Stain for Plaques A3->A4 A5 Calculate EC₅₀ A4->A5 C1 Seed Cells C2 Add Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT & Solubilize C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC₅₀ C5->C6

Caption: Workflow for antiviral and cytotoxicity assays.

Potential Off-Target Effects

Off-target effects are a significant concern in drug development, where a therapeutic agent affects unintended genes or proteins. For nucleoside analogs, off-target effects can arise from several mechanisms, including:

  • Inhibition of Cellular Polymerases: While the aim is to target viral polymerases, some nucleoside analogs can also inhibit host cell DNA and RNA polymerases, leading to toxicity.

  • Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma can lead to mitochondrial dysfunction.

  • Alteration of Cellular Signaling Pathways: Incorporation into cellular nucleic acids or interaction with other cellular proteins can disrupt normal cellular processes.

Minimizing off-target effects is crucial for the development of safe and effective therapeutics. Strategies include chemical modifications to improve selectivity and careful dose selection.

Conclusion

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with predicted antiviral and anticancer potential. While direct experimental validation is pending, comparative analysis with structurally related compounds provides a valuable framework for guiding future research. The key to its therapeutic success will lie in a favorable selectivity index, indicating potent activity against the target with minimal host cell toxicity. Further investigations are necessary to synthesize this compound, characterize its biological activity, and thoroughly evaluate its off-target effect profile.

References

Safety Operating Guide

Prudent Disposal of 1-(b-D-Xylofuranosyl)-5-methoxyuracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(b-D-Xylofuranosyl)-5-methoxyuracil, a substituted uridine (B1682114) analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is recommended.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate personal protective equipment (PPE).[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Body Protection: A laboratory coat.[1]

Chemical and Physical Properties

While specific data for this compound is limited, the properties of related compounds can provide some insight. This information is crucial for understanding its potential behavior and for making informed decisions during handling and disposal.[1]

Property1-(b-D-Xylofuranosyl)uracil5-Methoxyuracil
Molecular Formula C₉H₁₂N₂O₆C₅H₆N₂O₃
Molecular Weight 244.20 g/mol 142.11 g/mol
Appearance White or off-white solidNot specified
Solubility Soluble in EthanolNot specified
Melting Point 158-158.5°CNot specified

Data for related compounds is provided for guidance and may not reflect the exact properties of this compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain.[1]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.

  • Waste Collection and Storage:

    • Collect solid waste in a clearly labeled, sealable, and chemically resistant container.

    • Collect liquid waste in a separate, labeled, and leak-proof container. Avoid overfilling containers.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from heat, sparks, and open flames.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional procedures for waste pickup requests.[1]

    • Provide the EHS office or contractor with all available information about the waste, including its chemical name and any known hazards.

Spill Management

In the event of a spill, the following steps should be taken:[1]

  • Evacuate: Immediately evacuate the affected area.[1]

  • Notify: Inform your supervisor and contact your institution's EHS office.[1]

  • Secure: If it is safe to do so, restrict access to the spill area.[1]

  • Clean-up: Do not attempt to clean up a significant spill without proper training and equipment. Allow trained EHS personnel to manage the cleanup. For minor spills, and if you are trained to do so, use an appropriate absorbent material for liquids or carefully sweep up solids, minimizing dust generation. Place all cleanup materials in a labeled hazardous waste container.

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Identify and Segregate Hazardous Waste B->C Begin Disposal Procedure D Collect Waste in Labeled, Sealed Container C->D E Store in Designated Secondary Containment D->E F Contact Environmental Health & Safety (EHS) E->F Ready for Disposal G Follow Institutional Waste Pickup Procedures F->G H Proper Disposal by Licensed Contractor G->H S1 Evacuate Area S2 Notify Supervisor & EHS S1->S2 S3 Secure Spill Area S2->S3 S4 Allow Trained Personnel to Clean Up S3->S4

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(b-D-Xylofuranosyl)-5-methoxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(b-D-Xylofuranosyl)-5-methoxyuracil. It includes procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

As a nucleoside analog with potential for biological activity, this compound should be handled with caution.[1] Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and as such, this compound should be treated as a potentially hazardous drug (HD).[1] Exposure to cytotoxic drugs can pose significant health risks, including skin rashes, cancer, and reproductive disorders.[2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationPurpose
Gloves Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[3]Inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff.[4] Provides a primary barrier against skin contact.
Gown Disposable, chemo-rated impervious gown that is lint-free.[4][5]Protects against splashes and contamination of personal clothing. Should be changed immediately if contaminated.
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects eyes from splashes, aerosols, and dust particles.
Respiratory Protection A NIOSH-certified N95 respirator or higher.[4]Required when handling the compound as a powder or when there is a risk of aerosolization.
Shoe Covers Disposable, slip-resistant shoe covers.[4]Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Chemical Fume Hood, Class II Biosafety Cabinet) gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer Enter Handling Area dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Complete Experiment doff_ppe Doff PPE in Correct Order decontaminate_surfaces->doff_ppe dispose_waste Dispose of Waste in Designated Containers doff_ppe->dispose_waste

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any potential spills or aerosols.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Gather all necessary PPE as specified in the table above.

    • Don PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, eye protection, and outer gloves.

  • Handling:

    • When weighing the solid compound, perform this task in a ventilated enclosure to minimize inhalation risk.

    • Handle the compound in a manner that avoids the generation of dust or aerosols.

    • If creating a solution, add the solvent to the compound slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Remove PPE in a way that avoids self-contamination: remove outer gloves, gown, eye protection, respirator, shoe covers, and finally inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a synthetic nucleoside, waste may be considered recombinant or synthetic nucleic acid (rDNA) waste and should be handled accordingly.

Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Unused or expired compound, contaminated gloves, gowns, shoe covers, and labware.
Place in a designated, clearly labeled hazardous waste container lined with a red bag.[8]
Liquid Waste Solutions containing this compound.
Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not pour down the drain.
Sharps Waste Contaminated needles, syringes, and pipette tips.
Dispose of immediately in a designated sharps container.

Waste Management Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gown, etc.) solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, Pipettes) sharps_container Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

The principal investigator or researcher is ultimately responsible for the proper disposal of hazardous materials.[9] Always follow your institution's specific procedures for hazardous waste disposal and consult with your EHS department for any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.